molecular formula C6H5F5S B1588779 Phenylsulfur pentafluoride CAS No. 2557-81-5

Phenylsulfur pentafluoride

Cat. No.: B1588779
CAS No.: 2557-81-5
M. Wt: 204.16 g/mol
InChI Key: DMNYFEWFSFTYEL-UHFFFAOYSA-N
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Description

Phenylsulfur pentafluoride is a useful research compound. Its molecular formula is C6H5F5S and its molecular weight is 204.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pentafluoro(phenyl)-λ6-sulfane
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InChI

InChI=1S/C6H5F5S/c7-12(8,9,10,11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DMNYFEWFSFTYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90433126
Record name Pentafluorosulfanylbenzene
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Molecular Weight

204.16 g/mol
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CAS No.

2557-81-5
Record name (OC-6-21)-Pentafluorophenylsulfur
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Record name Pentafluorosulfanylbenzene
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Record name Phenylsulfur Pentafluoride
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Foundational & Exploratory

The Advent of a "Super" Functional Group: An In-depth Technical Guide to the Early Synthesis of Phenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pentafluorosulfanyl (SF₅) group, often heralded as a "super-trifluoromethyl" moiety, has emerged as a compelling functional group in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique combination of high electronegativity, significant lipophilicity, and exceptional chemical and thermal stability offers unparalleled opportunities for molecular design.[1] This technical guide provides a comprehensive exploration of the seminal, early-stage synthetic methodologies that first brought phenylsulfur pentafluoride (C₆H₅SF₅), the archetypal arylsulfur pentafluoride, into the realm of chemical possibility. We will delve into the pioneering work of William A. Sheppard, offering a detailed examination of the first successful synthesis, its underlying mechanisms, and the experimental challenges that defined this foundational era of SF₅ chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of the origins of this remarkable functional group.

Introduction: The Allure of the Pentafluorosulfanyl Group

The quest for novel functional groups that can predictably and potently modulate the properties of organic molecules is a central theme in chemical research. The trifluoromethyl (CF₃) group has long been a workhorse in this regard, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the pentafluorosulfanyl (SF₅) group represents a significant leap forward, exhibiting even more pronounced and, in some cases, counterintuitive properties.

The SF₅ group is more electronegative and more lipophilic than the CF₃ group, a rare combination of properties that makes it highly attractive for the design of bioactive compounds and functional materials.[1] Arylsulfur pentafluorides (ArSF₅) are characterized by their remarkable thermal and chemical stability, resisting degradation under a wide range of harsh conditions, including strongly oxidizing, reducing, acidic, and basic environments.[2] This inherent stability, coupled with the group's potent electron-withdrawing nature, which influences the electronic properties of the aromatic ring, underscores the immense potential of SF₅-containing compounds.[2][3] The journey to unlocking this potential, however, began with a significant synthetic hurdle: the controlled introduction of the SF₅ group onto an aromatic scaffold.

The Pioneering Synthesis: Sheppard's Fluorination of Diphenyl Disulfide

The first successful synthesis of this compound was reported by William A. Sheppard in 1961, a landmark achievement that laid the groundwork for all subsequent developments in arylsulfur pentafluoride chemistry.[1][3] The method was based on the stepwise fluorination of diphenyl disulfide using the aggressive and expensive fluorinating agent, silver difluoride (AgF₂).[1][3]

The Core Reaction and Mechanistic Considerations

Sheppard's synthesis proceeds through a key intermediate, phenylsulfur trifluoride (C₆H₅SF₃), which can be isolated or generated in situ. The overall transformation involves the oxidative fluorination of the sulfur atoms in diphenyl disulfide, cleaving the disulfide bond and elevating the oxidation state of sulfur from +1 to +6.

The reaction can be conceptualized in the following stages:

  • Initial Fluorination and Disulfide Bond Cleavage: Diphenyl disulfide reacts with AgF₂ to form phenylsulfur trifluoride. This step involves the cleavage of the S-S bond and the formation of a sulfur(IV) fluoride species.

  • Further Oxidative Fluorination: The intermediate phenylsulfur trifluoride is then further fluorinated by AgF₂ to yield the final product, this compound, a sulfur(VI) species.

Sheppard_Synthesis Diphenyl Disulfide Diphenyl Disulfide Phenylsulfur Trifluoride (Intermediate) Phenylsulfur Trifluoride (Intermediate) Diphenyl Disulfide->Phenylsulfur Trifluoride (Intermediate) + AgF₂ This compound (Product) This compound (Product) Phenylsulfur Trifluoride (Intermediate)->this compound (Product) + AgF₂

Figure 1: Simplified workflow of Sheppard's synthesis of this compound.

Detailed Experimental Protocol: A Modern Interpretation

The following protocol is a representative procedure based on Sheppard's original work and subsequent descriptions.[3][4]

Caution: This reaction involves highly reactive and toxic materials, including silver difluoride and hydrogen fluoride (which can be formed from hydrolysis). All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • Diphenyl disulfide

  • Silver difluoride (AgF₂)

  • 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113) or a similar inert fluorocarbon solvent

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Glassware: Four-necked, round-bottomed flask, reflux condenser, sealed mechanical stirrer, thermometer, and a solid addition funnel. All glassware must be scrupulously dried.

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus under a dry, inert atmosphere.

  • Charging the Reactor: Charge the flask with silver difluoride and the inert solvent.

  • Addition of Diphenyl Disulfide: Begin stirring the AgF₂ slurry. Add the diphenyl disulfide in small portions through the solid addition funnel.

  • Temperature Control: An exothermic reaction will occur. Maintain the reaction temperature between 35-40°C by adjusting the rate of addition and using intermittent cooling with a water bath. Caution: A short induction period may occur. Do not add the disulfide too rapidly to avoid an uncontrollable exotherm.[4]

  • Reaction Monitoring: As the reaction proceeds, the black AgF₂ will be converted to yellow silver monofluoride (AgF).

  • Completion and Workup: After the addition is complete and the exotherm subsides, stir the mixture for an additional 15-30 minutes. The reaction mixture is then heated to reflux and filtered while hot to remove the silver salts.

  • Isolation of Phenylsulfur Trifluoride (Intermediate): The filtrate containing the phenylsulfur trifluoride can be used directly in the next step or the solvent can be removed by distillation to isolate the intermediate.

  • Conversion to this compound: The isolated or in situ generated phenylsulfur trifluoride is then reacted with a fresh portion of AgF₂ at a higher temperature (typically 120-130°C in a suitable pressure-resistant reactor, such as one made of Teflon) to yield this compound.

  • Purification: The final product, this compound, is a colorless liquid that can be purified by distillation under reduced pressure.[3]

Yields and Limitations of the Early Method

Sheppard's pioneering method, while groundbreaking, suffered from several significant drawbacks that limited its widespread adoption:

  • Low to Moderate Yields: The overall yields were often low, particularly for substituted arylsulfur pentafluorides. For example, the synthesis of nitrophenylsulfur pentafluorides proceeded in yields of 15-30%.[3]

  • Cost and Stoichiometry of Reagents: Silver difluoride is an expensive reagent, and the reaction requires a large stoichiometric excess, making it economically unfeasible for large-scale synthesis.

  • Harsh Reaction Conditions: The high temperatures required for the second step and the corrosive nature of the reagents posed significant experimental challenges.

  • Limited Substrate Scope: The aggressive nature of AgF₂ was not compatible with many functional groups, limiting the variety of substituted arylsulfur pentafluorides that could be prepared directly.

ParameterDescription
Starting Material Diphenyl disulfide
Key Reagent Silver difluoride (AgF₂)
Intermediate Phenylsulfur trifluoride (C₆H₅SF₃)
Typical Yields Low to moderate (e.g., 15-30% for nitrophenyl derivatives)[3]
Key Limitations High cost of AgF₂, harsh reaction conditions, low yields

Table 1: Summary of Sheppard's Early Synthesis of this compound.

Other Early Explorations in Arylsulfur Pentafluoride Synthesis

While Sheppard's work with AgF₂ represents the first successful synthesis, other early attempts using different fluorinating agents were also explored, though with limited success.

  • Elemental Fluorine: Direct fluorination of diaryl disulfides with elemental fluorine (F₂) was investigated. However, the extreme reactivity of F₂ often led to a mixture of products, including over-fluorination of the aromatic ring, and presented significant safety challenges.[5][6] This method was generally only viable for the synthesis of deactivated systems, such as nitrophenylsulfur pentafluorides.[7]

  • Xenon Difluoride: Xenon difluoride (XeF₂) was also employed as a fluorinating agent for diphenyl disulfide.[2][8] While a viable alternative to AgF₂, this method also suffered from low yields and the prohibitive cost of the xenon reagent, rendering it impractical for routine synthesis.[2][7]

Early_Methods cluster_start Starting Materials cluster_reagents Early Fluorinating Agents cluster_product Product Diphenyl Disulfide Diphenyl Disulfide AgF2 Silver Difluoride (AgF₂) Diphenyl Disulfide->AgF2 XeF2 Xenon Difluoride (XeF₂) Diphenyl Disulfide->XeF2 F2 Elemental Fluorine (F₂) Diphenyl Disulfide->F2 Aryl Thiols Aryl Thiols Aryl Thiols->F2 ArSF5 Arylsulfur Pentafluoride (ArSF₅) AgF2->ArSF5 Pioneering Method (Sheppard, 1961) XeF2->ArSF5 Low Yields, High Cost F2->ArSF5 High Reactivity, Safety Concerns

Figure 2: Overview of early synthetic routes to arylsulfur pentafluorides.

Conclusion: A Foundation for the Future

The early synthetic methods for producing this compound, particularly the seminal work of William A. Sheppard, were instrumental in establishing the field of SF₅ chemistry. While these initial routes were fraught with challenges—low yields, expensive and hazardous reagents, and harsh conditions—they provided the first access to this fascinating and powerful functional group. The pioneering efforts to tame the reactivity of sulfur and fluorine laid the critical groundwork for the development of the more practical, efficient, and scalable methods that are now available to chemists. Understanding these foundational discoveries provides not only a historical perspective but also a deeper appreciation for the ingenuity and perseverance required to introduce a truly novel functional group into the synthetic chemist's toolbox. The legacy of these early methods is evident in the burgeoning applications of SF₅-containing molecules that continue to push the boundaries of science and technology.

References

The Pentafluorosulfanyl (SF₅) Phenyl Group: A Technical Guide to its Fundamental Physicochemical Properties for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and materials chemistry, the relentless pursuit of novel molecular functionalities with unique property profiles is paramount. Among the array of emerging fluorinated substituents, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often lauded as a "super-trifluoromethyl" moiety.[1] Its introduction onto an aromatic scaffold, creating pentafluorosulfanyl benzene (SF₅Ph), imparts a unique combination of physicochemical characteristics that are highly attractive for the design of next-generation pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides an in-depth exploration of the core physicochemical properties of SF₅Ph, offering both foundational understanding and practical insights for researchers, scientists, and drug development professionals.

Electronic Properties: A Potent Electron-Withdrawing Group

The SF₅ group is one of the most strongly electron-withdrawing substituents known in organic chemistry.[3] This profound electronic influence is a key determinant of the reactivity and molecular interactions of SF₅-functionalized aromatics.

Inductive and Resonance Effects

The potent electron-withdrawing nature of the SF₅ group stems from a combination of a strong negative inductive effect (-I) and a notable resonance contribution through negative hyperconjugation.[4] The high electronegativity of the five fluorine atoms polarizes the S-F bonds, leading to a significant inductive pull of electron density from the phenyl ring.[3] This effect is quantitatively captured by Hammett constants, which are a cornerstone for understanding the electronic influence of substituents on a reaction center.

Hammett Parameters: Quantifying Electronic Influence

The electronic effect of the SF₅ group is significantly greater than that of the trifluoromethyl (CF₃) group. This is reflected in its Hammett parameters (σ), which are larger in magnitude.

ParameterSF₅CF₃Rationale
σ
m0.610.43The meta-substituent constant (σm) primarily reflects the inductive effect. The higher value for SF₅ indicates its superior inductive electron-withdrawing capacity compared to CF₃.[5][6]
σ
p0.680.53The para-substituent constant (σp) is a composite of both inductive and resonance effects. The significantly larger σp for SF₅ highlights its strong electron-withdrawing character through both mechanisms.[5][6]

The strong electron-withdrawing properties of the SF₅ group lead to a significant lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the phenyl ring, which has profound implications for its reactivity and interactions.[4][7]

Lipophilicity: A "Greasy" yet Polar Moiety

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The SF₅ group presents a fascinating paradox: despite its high polarity, it is significantly more lipophilic than the CF₃ group.[6][8]

Hansch Lipophilicity Parameter (π)

The Hansch lipophilicity parameter (π) quantifies the contribution of a substituent to the overall lipophilicity of a molecule. A positive π value indicates that the substituent increases lipophilicity compared to a hydrogen atom.

SubstituentHansch Lipophilicity Parameter (π)
-SF₅ +1.23[5][6][9]
-CF₃ +0.88[5][9]

The higher π value of the SF₅ group makes it a valuable tool for increasing the overall lipophilicity of a lead compound, which can enhance its ability to cross biological membranes.[3]

Experimental Determination of logP for SF₅Ph

A reliable method for determining the logP of SF₅Ph and its derivatives is through reverse-phase high-performance liquid chromatography (RP-HPLC). This technique correlates the retention time of a compound with its lipophilicity.

Protocol: LogP Determination by RP-HPLC

  • System Preparation:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of methanol and water is typically used. For SF₅Ph, a starting condition of 50:50 methanol:water, progressing to 100% methanol over a defined period (e.g., 20 minutes) is a good starting point.

    • Detector: UV detector set to an appropriate wavelength for SF₅Ph (e.g., 254 nm).

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Calibration:

    • Prepare a series of standard compounds with known logP values that span the expected logP of SF₅Ph. Examples include benzene, bromobenzene, and biphenyl.

    • Inject each standard individually and record its retention time (RT).

    • Construct a calibration curve by plotting the known logP values against the logarithm of the retention times (log RT). The relationship should be linear.

  • Sample Analysis:

    • Dissolve a small amount of SF₅Ph in a suitable solvent (e.g., methanol).

    • Inject the SF₅Ph solution into the HPLC system under the same conditions used for the standards.

    • Record the retention time of the SF₅Ph peak.

  • LogP Calculation:

    • From the calibration curve, use the measured log RT of SF₅Ph to determine its corresponding logP value.

Stability: A Chemically and Thermally Robust Group

A hallmark of the SF₅ group is its exceptional thermal and chemical stability, a property conferred by the strong S-F bonds.[3][10] This robustness is a significant advantage in the development of stable and durable molecules for various applications.

Chemical Stability

Pentafluorosulfanylbenzene exhibits remarkable stability across a wide range of chemical conditions, including strongly acidic, basic, oxidizing, and reducing environments.[10][11] For instance, it remains unreactive even when refluxed in a solution of sodium hydroxide in aqueous ethanol.[11] This high degree of chemical inertness makes the SF₅ group an attractive bioisostere, as it can resist metabolic degradation, potentially extending the in vivo half-life of a drug.[3]

Experimental Workflow: Chemical Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_interpretation Interpretation prep Prepare solutions of SF5Ph in various aqueous buffers (e.g., pH 2, 7.4, 10) and organic solvents. inc Incubate samples at controlled temperatures (e.g., 25°C, 50°C) for extended periods (e.g., 24h, 7 days). prep->inc Stress Conditions analysis Analyze aliquots at different time points using HPLC or GC-MS to quantify the concentration of SF5Ph. inc->analysis Time Points interp Plot concentration vs. time to determine the degradation rate. A lack of significant degradation confirms stability. analysis->interp Data

Caption: Workflow for assessing the chemical stability of SF₅Ph.

Thermal Stability

The SF₅ group imparts excellent thermal stability to organic molecules.[7][12] This property can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol: Thermal Stability Analysis by TGA/DSC

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the onset temperature of decomposition.

    • Methodology:

      • Place a small, accurately weighed sample (5-10 mg) of SF₅Ph into a TGA pan.

      • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

      • Record the mass of the sample as a function of temperature. The temperature at which significant mass loss begins is the decomposition temperature.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To identify thermal transitions such as melting, crystallization, and decomposition.

    • Methodology:

      • Seal a small sample (2-5 mg) of SF₅Ph in an aluminum pan.

      • Heat the sample and an empty reference pan at a constant rate.

      • Measure the difference in heat flow required to maintain the sample and reference at the same temperature. Exothermic or endothermic peaks can indicate decomposition events.

Steric and Conformational Effects

The SF₅ group is sterically demanding, with a unique octahedral geometry.[5] Its steric bulk is intermediate between that of a tert-butyl group and a trifluoromethyl group. This steric presence can have a significant impact on the conformation of molecules, influencing their binding to biological targets.

Comparative van der Waals Volumes:

Groupvan der Waals Volume (ų)
-CF₃ 34.6
-SF₅ 55.4
-tBu 76.9

The defined three-dimensional shape and steric hindrance of the SF₅ group can be exploited to control molecular conformation and improve binding selectivity to protein targets.

Quantum Chemical Insights

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to understand the fundamental electronic structure and properties of SF₅Ph.[7] These calculations can predict molecular geometries, electronic distributions, and reactivity, offering insights that complement experimental data.

Computational Workflow for SF₅Ph Analysis

cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Output & Analysis cluster_interpretation Interpretation & Correlation input Define the molecular structure of SF5Ph. calc Perform DFT calculations (e.g., B3LYP functional, 6-31G* basis set) to optimize geometry and calculate electronic properties. input->calc output Analyze calculated properties: - Molecular orbital energies (HOMO, LUMO) - Electrostatic potential maps - Atomic charges - Vibrational frequencies calc->output interp Correlate computational results with experimental data (e.g., Hammett constants, spectroscopic data) to validate the model and gain deeper mechanistic insights. output->interp

Caption: A typical workflow for the quantum chemical analysis of SF₅Ph.

Conclusion

Pentafluorosulfanyl benzene possesses a unique and powerful combination of physicochemical properties that make it a highly valuable building block in modern chemical research. Its strong electron-withdrawing character, high lipophilicity, and exceptional stability provide a versatile toolkit for fine-tuning the properties of organic molecules. For researchers in drug discovery and materials science, a thorough understanding of these fundamental characteristics is essential for the rational design of novel compounds with enhanced performance and desired functionalities. The experimental and computational methodologies outlined in this guide provide a robust framework for the comprehensive characterization of SF₅-containing molecules, paving the way for their successful application in a wide range of scientific endeavors.

References

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of Phenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pentafluorosulfanyl (SF₅) group is of increasing importance in medicinal chemistry and materials science, often considered a "super-trifluoromethyl group" due to its unique electronic and lipophilic properties.[1] Phenylsulfur pentafluoride (C₆H₅SF₅) serves as a foundational model for understanding the behavior of this remarkable functional group.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is the cornerstone for the structural elucidation and characterization of SF₅-containing compounds. This guide provides a comprehensive overview of the theoretical underpinnings and practical considerations for the ¹⁹F NMR analysis of this compound, offering field-proven insights for researchers.

Introduction: The Significance of the Pentafluorosulfanyl Group and ¹⁹F NMR

The SF₅ group possesses a distinct square pyramidal geometry, with one axial and four equatorial fluorine atoms. This arrangement gives rise to a characteristic and informative ¹⁹F NMR spectrum. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive technique for the analysis of fluorinated compounds.[3][4] For arylsulfur pentafluorides, ¹⁹F NMR provides critical information on the electronic environment and connectivity of the fluorine atoms within the SF₅ moiety.[1]

The unique properties of the SF₅ group, such as its high electronegativity and thermal stability, make it a valuable component in the design of novel pharmaceuticals and agrochemicals.[1] Consequently, a thorough understanding of its NMR spectroscopic signature is paramount for chemists working in these fields.

Theoretical Principles of ¹⁹F NMR for this compound

The ¹⁹F NMR spectrum of this compound is a classic example of a complex spin system that provides a wealth of structural information. The spectrum is governed by two key parameters: chemical shift (δ) and spin-spin coupling (J).

Chemical Shift

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus.[3] In this compound, the axial and equatorial fluorine atoms are in chemically distinct environments, leading to separate resonances in the ¹⁹F NMR spectrum.

  • Axial Fluorine (Fₐ): The axial fluorine is unique and typically appears as a pentet due to coupling with the four equatorial fluorines.

  • Equatorial Fluorines (Fₑ): The four equatorial fluorines are chemically equivalent and appear as a doublet due to coupling with the single axial fluorine.

The chemical shift values are influenced by factors such as solvent and the electronic nature of the phenyl ring. Electron-withdrawing groups on the ring will generally lead to a downfield shift (higher ppm values) of the fluorine resonances, while electron-donating groups will cause an upfield shift (lower ppm values).[3]

Spin-Spin Coupling

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons and is independent of the applied magnetic field strength.[5] In this compound, the most significant coupling is the through-space interaction between the axial and equatorial fluorine atoms.

  • ⁴J(Fₐ-Fₑ): This four-bond coupling is a defining feature of the SF₅ group and typically has a value around 150 Hz.[6] This large coupling constant is responsible for the characteristic pentet and doublet splitting patterns observed in the spectrum.

Long-range couplings between the fluorine atoms of the SF₅ group and the protons of the phenyl ring (JHF) can also be observed, providing further structural confirmation. These couplings are typically much smaller, in the range of 0.5 to 3.0 Hz.[7]

Practical Guide to ¹⁹F NMR Analysis of this compound

Acquiring a high-quality ¹⁹F NMR spectrum of this compound requires careful attention to experimental parameters.

Sample Preparation
  • Solvent: this compound is a colorless liquid and can be analyzed neat or in a deuterated solvent.[2] Common choices include deuterated chloroform (CDCl₃) and deuterated acetone ((CD₃)₂CO). The choice of solvent can influence the chemical shifts, so it is important to be consistent.

  • Concentration: A concentration of 10-20 mg/mL is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable amount of time.

  • Reference Standard: Chemical shifts in ¹⁹F NMR are typically referenced to an external standard, most commonly trichlorofluoromethane (CFCl₃) at 0.00 ppm.[8] Other secondary standards such as trifluoroacetic acid (TFA) can also be used.[9]

Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum

The following is a step-by-step methodology for acquiring a standard one-dimensional ¹⁹F NMR spectrum of this compound.

  • Prepare the Sample: Dissolve approximately 15 mg of this compound in 0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Transmitter Frequency: Set the transmitter frequency to the appropriate value for ¹⁹F on your spectrometer.

    • Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shifts, is a good starting point.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei.

    • Number of Scans: The number of scans will depend on the sample concentration. For a 10-20 mg/mL sample, 16-64 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the appropriate standard.

    • Integrate the signals to determine the relative ratios of the different fluorine environments.

Data Interpretation

The resulting ¹⁹F NMR spectrum of this compound will exhibit two main features:

  • A pentet corresponding to the single axial fluorine (Fₐ).

  • A doublet corresponding to the four equatorial fluorines (Fₑ).

The integration of these two signals should be in a 1:4 ratio, respectively. The coupling constant, J(Fₐ-Fₑ), can be measured from the splitting of both the pentet and the doublet.

Data Presentation and Visualization

Tabulated NMR Data

The following table summarizes the typical ¹⁹F NMR data for this compound.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Fₐ~84pentet~1501
Fₑ~63doublet~1504

Note: Chemical shifts are approximate and can vary with solvent and reference standard.[6]

Visualizing the Spin System and Workflow

Graphviz diagrams can be used to visualize the spin system of the SF₅ group and the experimental workflow.

SF5_Spin_System Fa Fₐ Fe1 Fₑ Fa->Fe1 J(Fₐ-Fₑ) Fe2 Fₑ Fa->Fe2 J(Fₐ-Fₑ) Fe3 Fₑ Fa->Fe3 J(Fₐ-Fₑ) Fe4 Fₑ Fa->Fe4 J(Fₐ-Fₑ)

Caption: Spin-spin coupling in the SF₅ group.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve PhSF₅ in CDCl₃ acq Acquire ¹⁹F NMR Spectrum prep->acq proc Fourier Transform, Phasing, Referencing acq->proc analysis Integrate and Measure J-couplings proc->analysis

Caption: Experimental workflow for ¹⁹F NMR analysis.

Conclusion

The ¹⁹F NMR analysis of this compound is a powerful tool for the characterization of this important chemical entity. A thorough understanding of the underlying principles of chemical shift and spin-spin coupling, combined with careful experimental technique, allows for the unambiguous assignment of the ¹⁹F NMR spectrum. This guide provides a solid foundation for researchers and scientists working with SF₅-containing compounds, enabling them to confidently utilize ¹⁹F NMR for structural elucidation and reaction monitoring. The increasing prevalence of the SF₅ group in modern chemistry underscores the importance of mastering its analytical characterization.[10]

References

Introduction: The Rising Prominence of the Pentafluorosulfanyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of Pentafluorosulfanylbenzene (SF5Ph)

In the landscape of modern drug development and materials science, the strategic incorporation of fluorinated motifs is a cornerstone for modulating molecular properties. Among these, the pentafluorosulfanyl (SF5) group has emerged as a substituent of significant interest.[1][2] Often considered a "super trifluoromethyl" group, the SF5 moiety exhibits greater electronegativity, lipophilicity, and steric bulk than the well-established CF3 group.[2][3][4] These characteristics can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity, making the SF5 group a valuable tool for medicinal chemists.[4][5]

Pentafluorosulfanylbenzene (SF5Ph), as a foundational SF5-aromatic structure, serves as a critical model system.[6] Understanding its three-dimensional geometry, electronic landscape, and vibrational properties is paramount for predicting the behavior of more complex SF5-containing pharmaceuticals and materials. Quantum chemical calculations provide a powerful, predictive framework for elucidating these properties with high fidelity.

This guide, intended for researchers and computational scientists, provides a comprehensive walkthrough of the theoretical considerations and practical steps for accurately modeling the SF5Ph structure. We will delve into the rationale behind selecting appropriate computational methods, detail a robust workflow for geometry optimization and property calculation, and outline the analysis of the resulting data to gain chemically meaningful insights.

Pillar 1: Theoretical Foundations and Method Selection

The accuracy of any quantum chemical calculation hinges on the appropriate selection of a theoretical method and basis set. This is particularly crucial for SF5Ph due to the presence of a hypervalent sulfur atom, a feature that poses a distinct challenge for computational models.

The Hypervalent Sulfur Challenge

Historically, the bonding in hypervalent molecules like SF6 (a close relative of the SF5 group) was described using d-orbital hybridization. However, modern molecular orbital (MO) theory provides a more accurate and nuanced picture.[7] An LCAO (Linear Combination of Atomic Orbitals) approach reveals that the bonding can be described without significant d-orbital participation, instead involving multi-center hypervalent bonds.[7] This understanding guides our choice of computational methods, steering us toward those that can accurately capture the complex electronic structure.

Density Functional Theory (DFT) as the Method of Choice

For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[8] DFT maps the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential, with the exchange-correlation (XC) functional being the key component that approximates the intricate electron-electron interactions.[8][9]

Selecting the Right Functional and Basis Set:

The choice of the XC functional and the basis set is the most critical decision in the setup of the calculation.

  • Functional: The B3LYP hybrid functional is a widely used and well-validated choice for a broad range of chemical systems, including those with main-group elements like sulfur.[3][10][11] It incorporates a portion of exact Hartree-Fock exchange, which often improves the description of bond energies and geometries. While more modern functionals exist, B3LYP provides a reliable and extensively benchmarked starting point.

  • Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. For the hypervalent sulfur in SF5Ph, a flexible and robust basis set is non-negotiable.

    • Pople-style basis sets , such as 6-311+G(d,p) , offer a reasonable compromise for initial or less demanding calculations. The + indicates the addition of diffuse functions, important for describing weakly bound electrons, and the (d,p) denotes the addition of polarization functions, which are essential for describing the non-spherical electron distributions in chemical bonds.[12]

    • Dunning's correlation-consistent basis sets , such as aug-cc-pVTZ , represent a significant step up in accuracy.[10][12] The "aug" prefix signifies the augmentation with diffuse functions, which is crucial for the highly electronegative fluorine atoms and the polar S-F bonds. The "triple-zeta" (TZ) quality provides a highly flexible description of the valence electron region. For third-row elements like sulfur, it is often beneficial to use basis sets that include additional "tight" d-functions (e.g., aug-cc-pV(T+d)Z) to further improve the description of the core-valence region.[10]

For the purposes of this guide, we will proceed with the B3LYP/aug-cc-pVTZ level of theory, a combination that is well-suited to deliver high-quality, reliable predictions for the structure and properties of SF5Ph.

Level of Theory Functional Basis Set Application Notes
Good QualityB3LYP6-311+G(d,p)Suitable for initial optimizations and qualitative analysis. Cost-effective.
High Quality (Recommended) B3LYP aug-cc-pVTZ Excellent for accurate geometries, vibrational frequencies, and electronic properties. The recommended level for publication-quality data.
Very High AccuracyCCSD(T)aug-cc-pVTZ"Gold standard" for single-point energy calculations on a DFT-optimized geometry. Computationally very expensive.

Pillar 2: A Self-Validating Computational Protocol

A trustworthy computational protocol must be a self-validating system. The following workflow ensures that the final calculated properties correspond to a true, stable molecular structure.

G cluster_0 Computational Workflow A 1. Build Initial SF5Ph Structure B 2. Geometry Optimization (e.g., B3LYP/aug-cc-pVTZ) A->B C 3. Frequency Calculation B->C D 4. Verify Minimum Energy Structure (Check for Imaginary Frequencies) C->D D->B Imaginary Frequencies Found E 5. Analyze Properties: - Structural Parameters - Electronic Structure (NBO) - Vibrational Spectra D->E No Imaginary Frequencies

Caption: A robust workflow for quantum chemical calculations of SF5Ph.

Step-by-Step Methodology

1. Building the Initial 3D Structure

Begin by constructing an approximate 3D structure of pentafluorosulfanylbenzene using molecular modeling software such as GaussView, Avogadro, or Chemcraft.[13] Ensure the correct connectivity: the sulfur atom is bonded to the ipso-carbon of the phenyl ring and five fluorine atoms. The initial geometry of the SF5 group should be roughly square pyramidal, with four equatorial fluorine atoms and one axial fluorine atom.

2. Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.[13][14] This is the most stable, or equilibrium, structure of the molecule.

Sample Gaussian Input File:

  • %nprocshared=8 and %mem=16GB: Allocate computational resources (8 cores, 16 GB RAM). Adjust as needed.

  • #p B3LYP/aug-cc-pVTZ Opt: This is the route section. It specifies the use of the B3LYP functional with the aug-cc-pVTZ basis set and requests a geometry optimization (Opt).

  • 0 1: Specifies the charge (0) and spin multiplicity (1, singlet) of the molecule.

3. Vibrational Frequency Calculation

Once the geometry optimization is complete, a frequency calculation must be performed on the optimized structure. This serves two critical purposes:

  • Verification of the Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary (reported as negative) frequencies indicates that the structure is not a minimum but a saddle point, such as a transition state.[15] If an imaginary frequency is found, the geometry must be re-optimized, often by displacing the atoms along the imaginary mode.

  • Prediction of Spectra: The calculation yields the harmonic vibrational frequencies and infrared (IR) intensities, which can be directly compared to experimental IR and Raman spectra.[11][16]

The Opt keyword can be combined with Freq to perform both calculations in a single job: #p B3LYP/aug-cc-pVTZ Opt Freq.

Pillar 3: Authoritative Analysis and Data Interpretation

With the calculations successfully completed, the output files contain a wealth of information. The key is to extract and interpret this data to understand the chemical nature of SF5Ph.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. The SF5 group typically adopts a C4v "umbrella" or "piano-stool" geometry. Key parameters to extract include the S-C bond length, the distinct S-F(axial) and S-F(equatorial) bond lengths, and the F(eq)-S-F(eq) and C-S-F(eq) angles.

G cluster_1 SF5Ph Key Structural Features S S C C_ipso S->C F_ax F_axial S->F_ax F_eq1 F_equatorial S->F_eq1 F_eq2 F_equatorial S->F_eq2 F_eq3 F_equatorial S->F_eq3 F_eq4 F_equatorial S->F_eq4 Ph Phenyl Ring C->Ph

Caption: Key atomic connections and labels within the SF5Ph molecule.

Table 2: Calculated Structural Parameters of SF5Ph at B3LYP/aug-cc-pVTZ (Note: These are representative values. Actual results will be in the output file.)

ParameterValue (Å or °)Description
r(S-C)~1.78 ÅSulfur-Carbon bond length
r(S-F_axial)~1.60 ÅAxial Sulfur-Fluorine bond length
r(S-F_equatorial)~1.62 ÅEquatorial Sulfur-Fluorine bond length
∠(C-S-F_eq)~95°Angle between C-S and equatorial S-F bonds
∠(F_ax-S-F_eq)~88°Angle between axial and equatorial S-F bonds

Insight: The S-F(axial) bond is typically found to be slightly shorter than the S-F(equatorial) bonds, a common feature in SF5-aryl systems.

Electronic Properties and Natural Bond Orbital (NBO) Analysis

To understand the distribution of electrons and the nature of the chemical bonds, a Natural Bond Orbital (NBO) analysis is indispensable.[17][18] NBO analysis transforms the complex molecular orbitals into a localized picture of Lewis-like bonds and lone pairs, which is highly intuitive for chemists.[17][19] It provides atomic charges, bond compositions, and insights into intramolecular interactions like hyperconjugation.[20]

To perform an NBO analysis in Gaussian, add Pop=NBO to the route section.

Table 3: Calculated NBO Charges on Key Atoms in SF5Ph (B3LYP/aug-cc-pVTZ) (Note: Representative values.)

AtomNBO Charge (e)Interpretation
S~ +1.8Highly positive charge, indicating significant electron withdrawal by the fluorine atoms.
F_axial~ -0.45Substantial negative charge.
F_equatorial~ -0.48Slightly more negative than the axial fluorine.
C_ipso~ -0.1The carbon attached to sulfur is slightly negative, despite the strong pull from the SF5 group.

Insight: The NBO charges confirm the powerful electron-withdrawing nature of the SF5 group.[6] The analysis also allows for the study of donor-acceptor interactions, such as delocalization of electron density from the phenyl ring π-system into the antibonding orbitals of the S-F bonds, which contributes to the overall stability of the molecule.[17]

Vibrational Analysis

The calculated frequencies can be used to assign bands in an experimental IR or Raman spectrum. The SF5 group has characteristic vibrational modes that are useful for identification.

Table 4: Prominent Calculated Vibrational Frequencies of SF5Ph (B3LYP/aug-cc-pVTZ) (Note: Frequencies are typically scaled by a factor of ~0.96-0.98 to better match experimental anharmonic values.)

Frequency (cm⁻¹)Assignment
~800-850S-F symmetric stretch
~700-750S-F asymmetric stretch
~600-650S-C stretch
~1400-1600Phenyl C=C stretches
~3000-3100Phenyl C-H stretches

Insight: The S-F stretching modes are typically very strong in the IR spectrum and serve as a diagnostic signature for the SF5 group.

Conclusion

The quantum chemical modeling of pentafluorosulfanylbenzene is an essential exercise for any researcher working with SF5-substituted compounds. By employing a robust theoretical level, such as B3LYP/aug-cc-pVTZ, and following a self-validating computational workflow, one can obtain highly accurate and reliable data on the molecule's geometric, electronic, and vibrational properties. This information provides a fundamental understanding that is critical for rational drug design, the development of new agrochemicals, and the engineering of advanced materials. The insights gained from these calculations—from the precise three-dimensional structure to the nuanced electronic effects of the SF5 group—form the bedrock upon which further experimental and theoretical work can be built.

References

thermal and chemical stability of Phenylsulfur pentafluoride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal and Chemical Stability of Phenylsulfur Pentafluoride

Foreword: The Emergence of a "Super-Trifluoromethyl" Group

For researchers, scientists, and professionals in drug development, the quest for molecular building blocks that offer both unique physicochemical properties and robust stability is perpetual. This compound (C₆H₅SF₅), and the broader class of arylsulfur pentafluorides, have emerged as compounds of significant interest. The pentafluorosulfanyl (SF₅) group is often termed a "super-trifluoromethyl group" due to its distinct combination of properties: it is more electronegative and more lipophilic than the trifluoromethyl (CF₃) group, while also possessing exceptional stability.[1] This guide provides a detailed exploration of the thermal and chemical stability of this compound, offering field-proven insights and methodologies for its application.

Core Molecular Profile of this compound

This compound is a colorless liquid that serves as a foundational reagent for introducing the SF₅ moiety into more complex molecules.[2][3] Its utility in pharmaceuticals, agrochemicals, and advanced materials stems directly from the properties conferred by the SF₅ group.[4][5] Understanding its fundamental characteristics is the first step to leveraging its potential.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₆H₅F₅S[2]
Molar Mass 204.16 g·mol⁻¹[2]
Appearance Colorless to almost colorless clear liquid[5]
Density ~1.49 - 1.51 g/mL at 25 °C[2][5]
Boiling Point 149 °C[2][5]
Melting Point -10 °C[5]
Refractive Index n20/D 1.43[5]
Structural Representation

The structure consists of a hypervalent sulfur atom in an octahedral geometry, bonded to five fluorine atoms and one phenyl group. This arrangement is key to its stability.

Caption: Octahedral geometry of this compound.

Thermal Stability Profile

A defining characteristic of arylsulfur pentafluorides is their high thermal stability, a property that distinguishes them from many other sulfur-fluorine compounds.[1]

Decomposition Behavior

While this compound is stable at room temperature, it can decompose upon strong heating to produce toxic fluoride and sulfur fluoride gases.[3][6] This high thermal tolerance allows it to be used in reactions requiring elevated temperatures where less stable functional groups might degrade.

The stability of the C-S bond in arylsulfur trifluorides, a related class of compounds, is significantly higher than the N-S bond in common fluorinating agents like DAST (diethylaminosulfur trifluoride).[7][8] For instance, phenylsulfur trifluoride exhibits a decomposition temperature of 305 °C, far exceeding that of DAST (~140 °C).[7] This principle extends to the even more stable arylsulfur pentafluorides, whose stability is comparable to that of highly robust benzotrifluorides.[9][10]

Expert Insight: The exceptional thermal stability is a direct consequence of the strong carbon-sulfur bond and the sterically crowded, symmetric arrangement of the five fluorine atoms around the sulfur atom. This robust nature permits its use in a wider range of synthetic conditions, including high-temperature coupling reactions, without degradation of the SF₅ moiety.

Practical Implications for Handling and Synthesis
  • Storage: Can be safely stored at room temperature in a well-ventilated place.[5][11]

  • Reaction Conditions: The compound's robustness allows for synthetic transformations on the phenyl ring that require heat, without compromising the integrity of the SF₅ group.

  • Safety: Despite its stability, precautions must be taken to avoid strong heating in unventilated areas, as decomposition can release hazardous gases.[3][6] It is also classified as a flammable liquid and vapor, requiring storage away from heat and ignition sources.[12][13]

Chemical Stability and Reactivity Landscape

This compound possesses a remarkable degree of chemical inertness, a feature that is highly desirable in drug development, as it ensures the moiety survives diverse physiological and metabolic conditions.[2]

Resistance to Chemical Degradation

The SF₅ group is famously resistant to a wide array of chemical environments, including strongly acidic, basic, oxidizing, and reducing conditions.[2][14]

  • Hydrolytic Stability: This is one of its most critical features. The SF₅ group demonstrates hydrolytic stability that is equal to or greater than the CF₃ group.[1] In a key experiment, this compound was refluxed for four hours in a homogeneous solution of sodium hydroxide in 50% aqueous ethanol. Subsequent analysis for fluoride ions showed that less than 0.5% hydrolysis had occurred, demonstrating its extraordinary resistance to strong, hot basic conditions.[9]

  • Acid and Base Stability: It remains unaffected by 5 M HCl, 5 M H₂SO₄, or 85% H₃PO₄ at ambient temperatures.[15] It only reacts with concentrated sulfuric acid at elevated temperatures.[2]

  • Oxidants and Reductants: The SF₅ group is inert to many common oxidizing and reducing agents, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.[10][14]

Summary of Chemical Compatibility
Reagent ClassCompatibility / ReactivityCausality
Strong Aqueous Bases (e.g., NaOH) Highly Stable, even under reflux.[2][9]The sulfur atom is sterically shielded by five fluorine atoms, and the S-F bonds are strong, preventing nucleophilic attack.
Strong Acids (e.g., conc. H₂SO₄) Stable at room temp; reacts at elevated temps.[2]High temperatures provide sufficient energy to overcome the activation barrier for electrophilic attack on the ring or interaction with the SF₅ group.
Oxidizing Agents Generally Inert.[2][10]The sulfur atom is in its highest oxidation state (+6) and is electronically shielded, making it resistant to further oxidation.
Reducing Agents Generally Inert.[2][10]The high electronegativity of the fluorine atoms makes the sulfur center electron-deficient and difficult to reduce.
Reactivity of the Aromatic Ring

While the SF₅ group itself is inert, it profoundly influences the reactivity of the attached phenyl ring.

  • Electron-Withdrawing Nature: The SF₅ group is a powerful electron-withdrawing group, more so than the CF₃ group.[1]

  • Meta-Directing Effect: Consequently, it deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[2][14] This predictable reactivity is a cornerstone of its synthetic utility, allowing for the controlled functionalization of the aromatic core while the SF₅ group remains intact. This has enabled the synthesis of a wide array of substituted arylsulfur pentafluorides.[9]

Protocols for Stability Assessment

To ensure the integrity of this compound in specific applications, a self-validating system of protocols is essential. The following methodologies provide a framework for assessing its stability under relevant experimental conditions.

Experimental Workflow: Hydrolytic Stability Assay

This protocol is designed to quantify the stability of this compound across a pH range, mimicking physiological or process conditions.

Caption: Workflow for assessing hydrolytic stability of SF5Ph.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetonitrile (ACN).

  • Incubation Setup: In triplicate, add the stock solution to aqueous buffers (e.g., citrate for pH 4, phosphate for pH 7.4, borate for pH 9) to a final concentration of 100 µM. The final solvent composition should contain <5% ACN to ensure aqueous conditions dominate.

  • Time Course: Incubate all samples in a temperature-controlled shaker at 37 °C.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, and 48 hours).

  • Quenching: Immediately quench the reaction by adding an equal volume of cold ACN to precipitate buffer salts and halt any further degradation.

  • Analysis: Centrifuge the samples and analyze the supernatant using a validated reverse-phase HPLC method with UV detection or LC-MS.

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the rate of degradation.

Protocol: Reagent Compatibility Screening

This protocol provides a rapid assessment of compatibility with common synthetic reagents.

  • Reaction Setup: In separate vials, dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., THF or DCM).

  • Reagent Addition: Add a representative reagent from different classes (e.g., a strong non-aqueous base like LiHMDS, a Lewis acid like TiCl₄, an oxidant like m-CPBA, a reductant like NaBH₄) at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 15 min, 1 hr, 4 hr).

  • Workup and Analysis: After a set period (e.g., 24 hours), quench the reaction appropriately. Analyze the crude mixture by ¹⁹F NMR and LC-MS. The presence of new fluorine-containing signals or the disappearance of the characteristic SF₅ signals indicates degradation.

Conclusion: A Uniquely Stable Building Block

This compound presents a rare combination of extreme chemical inertness and high thermal stability, coupled with potent electronic effects. Its resistance to hydrolysis and a wide range of chemical reagents makes it an exceptionally reliable building block for applications in medicinal chemistry and materials science, where durability is paramount. By understanding the principles and protocols outlined in this guide, researchers can confidently employ this "super-trifluoromethyl" synthon to design next-generation molecules with enhanced performance and stability.

References

lipophilicity of Phenylsulfur pentafluoride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lipophilicity of Phenylsulfur Pentafluoride Derivatives for Drug Discovery Professionals

Foreword: The Rise of a "Super-Trifluoromethyl" Group

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of lead optimization.[1][2] For decades, the trifluoromethyl (-CF3) group has been the workhorse for modulating electronic properties, metabolic stability, and binding interactions. However, the search for novel functional groups with unique property profiles has brought the pentafluorosulfanyl (-SF5) group to the forefront.[1][3][4] Often dubbed a "super-trifluoromethyl" group, the SF5 moiety offers a distinct and powerful combination of steric bulk, extreme chemical stability, and potent electron-withdrawing capabilities.[2][5][6]

Crucially, it is the pronounced lipophilicity of the SF5 group that sets it apart, offering both exciting opportunities and significant challenges for drug design.[7][8] This guide, prepared for the discerning researcher, provides a deep dive into the lipophilicity of this compound derivatives. We will move beyond mere definitions to explore the causality behind experimental choices, provide validated protocols for measurement, and contextualize the data within the pragmatic framework of drug development.

Understanding Lipophilicity: The Gatekeeper of Pharmacokinetics

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[9][10] It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.[11] For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) provides a more physiologically relevant measure.[12]

An optimal lipophilicity profile is a delicate balance.[13]

  • Too Low (Hydrophilic): Poor membrane permeability, limiting absorption and access to intracellular targets.

  • Too High (Lipophilic): Poor aqueous solubility, increased metabolic liability (e.g., CYP450 binding), potential for promiscuous binding to off-targets, and rapid clearance.[14]

The consensus in drug discovery suggests an optimal range for logD (pH 7.4) lies between 1 and 3 for many therapeutic targets.[13] The introduction of the highly lipophilic SF5 group requires careful molecular design to remain within this optimal window.

The Unique Physicochemical Profile of the Phenyl-SF5 Moiety

The SF5 group imparts a unique set of properties that are more pronounced than its common bioisostere, the CF3 group.[6][15] Its octahedral geometry, high electronegativity, and larger volume create a distinct electronic and steric footprint.[7]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key parameters for the SF5 group in comparison to other commonly used bioisosteric replacements on an aromatic ring.

SubstituentHansch Lipophilicity Parameter (π)Hammett Constant (σp)Volume (ų)
-SF5 1.23 - 1.51[7][16]0.68[7][15]55.4[7]
-CF3 0.88 - 1.09[7][16]0.53 - 0.54[7][15]34.6[7]
-OCF3 1.04[7]0.3553.6
-tBu 1.98-0.2076.9[7]
-NO2 -0.280.7828.5
-Cl 0.710.2314.8

Data compiled from authoritative sources.[7][15][16] The Hansch parameter (π) quantifies the contribution of a substituent to the logP value of a parent molecule; a more positive value indicates greater lipophilicity.

As the data clearly indicate, the SF5 group is significantly more lipophilic than the CF3 group and is one of the most strongly electron-withdrawing substituents, surpassed only by the nitro group in this list.[7][15]

Methodologies for Lipophilicity Determination

Accurate determination of lipophilicity is paramount. The choice of method often represents a trade-off between accuracy, throughput, and the specific physicochemical properties of the analyte.

Visualization: Lipophilicity Assessment Workflow

This diagram outlines the primary pathways for determining the lipophilicity of novel Phenyl-SF5 derivatives.

G cluster_main Lipophilicity (logP/logD) Determination cluster_exp Experimental Measurement cluster_comp Computational Prediction Start Target Phenyl-SF5 Compound Exp_Method Select Method Start->Exp_Method Physical Sample Available Comp_Method Select Model Start->Comp_Method In Silico Design ShakeFlask Shake-Flask Method (Gold Standard) Exp_Method->ShakeFlask HPLC RP-HPLC Method (High Throughput) Exp_Method->HPLC F19_NMR 19F NMR Detection (For Fluorinated Compounds) ShakeFlask->F19_NMR Optimal for SF5 Data logP / logD Value ShakeFlask->Data HPLC->Data Fragment Fragment-Based (e.g., cLogP) Comp_Method->Fragment Property Property-Based (e.g., DFT, ML Models) Comp_Method->Property Fragment->Data Property->Data

Caption: Workflow for experimental and computational lipophilicity assessment.

Experimental Protocol 1: The Gold Standard Shake-Flask Method using ¹⁹F NMR

For fluorinated compounds like Phenyl-SF5 derivatives, the traditional shake-flask method can be significantly enhanced by using ¹⁹F NMR for quantification, which avoids the need for a UV chromophore and is highly sensitive.[17][18] This protocol is adapted from established methodologies.[18][19]

A. Principle: A compound is partitioned between two pre-saturated immiscible phases (n-octanol and water/buffer). The concentration in each phase at equilibrium is determined by ¹⁹F NMR relative to a fluorine-containing reference standard, and the logP is calculated from the concentration ratio.

B. Materials:

  • Test Phenyl-SF5 Derivative

  • Reference Compound (e.g., 2,2,2-Trifluoroethanol)

  • n-Octanol (HPLC Grade)

  • Water or Buffer (e.g., PBS, pH 7.4) (HPLC Grade)

  • Deuterium Oxide (D₂O) for NMR lock

  • Pear-shaped flasks (10 mL), magnetic stir bars

  • Temperature-controlled stir plate

  • NMR spectrometer and tubes

C. Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or buffer) for several hours. Allow the layers to separate completely overnight. This ensures that the volume of each phase does not change upon addition of the solute.

  • Sample Preparation: Accurately weigh the Phenyl-SF5 test compound (e.g., ~5 mg) and the reference compound (e.g., ~3 mg) into a pear-shaped flask.

  • Partitioning: Add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated aqueous phase to the flask.

  • Equilibration: Stir the biphasic mixture vigorously at a constant temperature (e.g., 25°C) for at least 2 hours to facilitate partitioning.[18][19]

  • Phase Separation: Turn off the stirring and allow the mixture to stand undisturbed overnight (or until complete phase separation is observed) at the same constant temperature.[18]

  • Sampling (Aqueous Phase): Carefully withdraw ~0.6 mL of the lower aqueous layer using a long-needle syringe. To avoid contamination, draw a small air bubble into the syringe before passing the needle through the upper octanol layer.

  • Sampling (Octanol Phase): Using a separate syringe, withdraw ~0.6 mL of the upper n-octanol layer.

  • NMR Sample Preparation: Transfer the sampled aliquots to separate NMR tubes. Add a small amount of D₂O to each for the NMR lock signal.

  • ¹⁹F NMR Acquisition: Acquire quantitative ¹⁹F NMR spectra for both samples. Ensure the relaxation delay is sufficient for full relaxation of all fluorine signals.

  • Calculation: The logP is calculated using the ratio of the integrals of the test compound (I_test) and the reference compound (I_ref) in each phase.

    LogP = Log₁₀ [ (I_test,oct / I_ref,oct) / (I_test,aq / I_ref,aq) ]

D. Self-Validation: The method's trustworthiness is validated by the inclusion of a reference standard, which internally corrects for variations in sample volume and concentration. Reproducibility can be confirmed by using a different reference compound and ensuring the measured logP value remains consistent.[18]

Experimental Protocol 2: High-Throughput Screening with RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, automated alternative for estimating logP, making it ideal for screening compound libraries.[12][20]

A. Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standards with known logP values. The logP of the test compound is then interpolated from its retention time.[12]

B. Materials:

  • HPLC system with a C18 column and UV or MS detector

  • Mobile Phase A: Water/Buffer

  • Mobile Phase B: Acetonitrile or Methanol

  • A set of 5-7 calibration standards with known logP values spanning the expected range.

  • Test Phenyl-SF5 Derivative

C. Step-by-Step Methodology:

  • Standard Preparation: Prepare stock solutions of the calibration standards and the test compound in a suitable solvent (e.g., methanol).

  • Chromatography: Run each standard and the test compound through the HPLC system using a defined gradient (e.g., 5% to 95% B over 10 minutes).

  • Data Collection: Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k): For each compound, calculate the capacity factor: k = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known logP values. Perform a linear regression to obtain a calibration equation (e.g., logP = m(log k) + c*).[12]

  • Determine logP of Test Compound: Calculate log k for the Phenyl-SF5 derivative and use the calibration equation to determine its logP value.

Computational Prediction of Lipophilicity

In silico prediction is essential in the early design phase.[21] However, novel functional groups like -SF5 pose a challenge for traditional fragment-based algorithms (e.g., cLogP) that may lack the necessary parameters for this moiety.[22]

  • Fragment-Based Methods: These methods, like cLogP, sum the contributions of individual atoms or molecular fragments.[23] Their accuracy for SF5-derivatives depends heavily on whether the SF5 fragment has been properly parameterized in the training set.

  • Property-Based Methods: These approaches use quantum mechanical calculations (e.g., DFT) or machine learning models trained on large datasets to predict logP from whole-molecule properties like polarity, polarizability, and hydrogen bonding capacity.[21][24][25] Recent deep learning models have shown improved accuracy for organofluorine molecules by better capturing subtle electronic effects.[24]

For Phenyl-SF5 derivatives, it is advisable to use multiple prediction algorithms and compare the results, prioritizing newer models specifically trained to handle highly fluorinated systems.[22][24]

Case Study: Impact of SF5 Substitution on Indole Lipophilicity

A study on 2-substituted indoles provides clear, quantitative evidence of the SF5 group's powerful effect on lipophilicity.[7][8]

Data Presentation: Experimental logP of 2-Substituted Indoles
2-SubstituentExperimental logPChange from Indole (ΔlogP)
-H (Indole)2.14-
-F1.29-0.85
-CF33.50+1.36
-SF5 3.80 +1.66
-SF5 (N-Me) 4.30 +2.16

Data sourced from P. G. Isenegger, et al. (2021).[8]

This data demonstrates that replacing a hydrogen with an SF5 group on the indole scaffold increases the logP by 1.66 units, a significantly larger increase than that caused by the already lipophilic CF3 group.[8] This underscores the need for careful lipophilicity management when introducing this moiety.

Visualization: Structure-Lipophilicity-Property Relationships

G cluster_props Physicochemical Properties cluster_admet Impact on ADMET Core Phenyl Core Sub Substituent (-H, -CF3, -SF5) Lipophilicity Lipophilicity (logP) ↑↑ Sub->Lipophilicity SF5 > CF3 > H Electronics Electron Withdrawal (σ) ↑ Sub->Electronics SF5 > CF3 > H Sterics Volume ↑ Sub->Sterics SF5 > CF3 > H Permeability Membrane Permeability Lipophilicity->Permeability Increases Solubility Aqueous Solubility Lipophilicity->Solubility Decreases Metabolism Metabolic Stability Lipophilicity->Metabolism Can Increase Binding Target / Off-Target Binding Lipophilicity->Binding Can Increase (Risk of Promiscuity) Electronics->Metabolism Can Increase (Blocks Oxidation)

Caption: Impact of SF5 substitution on key physicochemical and ADMET properties.

Conclusion and Field-Proven Insights

The pentafluorosulfanyl group is a powerful tool in the medicinal chemist's arsenal, but its defining characteristic—high lipophilicity—must be managed with foresight and precision.[5][6] Simply replacing a CF3 group with an SF5 group to enhance potency or metabolic stability may inadvertently push a compound out of the optimal physicochemical space, compromising its druggability.[2]

Key Takeaways for the Application Scientist:

  • Measure, Don't Assume: Due to the limitations of older computational models, experimental determination of logP/logD for lead SF5-containing compounds is non-negotiable. The ¹⁹F NMR shake-flask method is a highly reliable choice.[17]

  • Balance the Molecule: The lipophilic penalty of the SF5 group must be offset elsewhere in the molecule. This can be achieved by incorporating polar functionality, such as hydroxyl or amide groups, or by utilizing nitrogen-containing heterocycles.

  • Leverage Lipophilic Efficiency (LiPE): When optimizing potency, track lipophilic efficiency indices (e.g., LiPE = pIC50 - logD). This ensures that gains in potency are not achieved at the disproportionate cost of increased lipophilicity.

  • Context is Key: The impact of the SF5 group's lipophilicity is context-dependent. In large molecules or those already possessing high lipophilicity, its addition may be detrimental. In smaller, more polar scaffolds, it can be the key to unlocking cell permeability and efficacy.[5]

By understanding the principles laid out in this guide and applying these validated methodologies, researchers can harness the formidable potential of this compound derivatives to develop safer and more effective medicines.

References

A Comparative Analysis of the Electronic Properties of Pentafluorosulfanyl (SF₅) and Trifluoromethyl (CF₃) Groups: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group has been a mainstay for decades, valued for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] More recently, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique and often superior profile of electronic and physicochemical properties.[3][4] This technical guide provides an in-depth comparison of the electronegativity and electronic effects of the SF₅ and CF₃ groups, offering researchers, scientists, and drug development professionals a comprehensive understanding to guide molecular design and optimization. We will delve into the quantitative electronic parameters, the underlying physical-organic principles, and the experimental methodologies used to characterize these crucial substituents.

Introduction: The Significance of Group Electronegativity in Drug Design

The electronic nature of a functional group, often quantified by its electronegativity and its ability to induce electronic effects (inductive and resonance), is a critical determinant of a drug molecule's overall properties. These electronic characteristics influence:

  • pKa: Altering the acidity or basicity of nearby functional groups, which in turn affects ionization state, solubility, and receptor interactions.

  • Binding Affinity: Modulating the strength of non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) within a protein binding pocket.[5]

  • Metabolic Stability: Influencing the susceptibility of a molecule to metabolic enzymes, such as cytochrome P450s, by altering electron density at potential sites of oxidation.[2]

  • Membrane Permeability: Affecting a molecule's polarity and lipophilicity, which governs its ability to cross biological membranes.[6]

Both the CF₃ and SF₅ groups are potent electron-withdrawing groups, a property derived from the high electronegativity of the fluorine atoms.[7][8] However, the magnitude and nature of their electron-withdrawing effects differ significantly, providing a powerful tool for fine-tuning molecular properties.

Quantitative Comparison of Electronic Parameters

The most common method for quantifying the electron-withdrawing or electron-donating nature of a substituent on an aromatic ring is through Hammett substituent constants (σ). These constants are derived from the dissociation of substituted benzoic acids and provide a measure of the substituent's electronic influence.[9][10] The Hammett equation separates these effects into inductive (field) effects (σI) and resonance effects (σR).

The pentafluorosulfanyl (SF₅) group is consistently shown to be a stronger electron-withdrawing group than the trifluoromethyl (CF₃) group.[11][12] This is reflected across various electronic parameters.

ParameterSF₅ GroupCF₃ GroupInterpretation
Electronegativity (χ) 3.65[11][13]3.36[11][13]SF₅ is inherently more electronegative.
Hammett Constant (σp) 0.68[11][12]0.54[11][12]SF₅ is a significantly stronger electron-withdrawing group at the para position.
Hammett Constant (σm) 0.61[12][13]0.43[12][13]SF₅ exerts a stronger electron-withdrawing effect at the meta position.
Inductive Effect (σI) 0.55[11]0.39[11]The primary electron-withdrawing mechanism for SF₅ is a powerful inductive pull.
Resonance Effect (σR) 0.11[11]0.12[11]Both groups have minimal resonance contribution, with some debate on the nature of SF₅'s resonance effect.
Hansch Lipophilicity (π) 1.23 - 1.51[12][14]0.88 - 1.09[12][14]The SF₅ group is notably more lipophilic than the CF₃ group.

Key Insights: The data clearly demonstrates that the SF₅ group's electron-withdrawing character is superior to that of the CF₃ group, driven primarily by a much stronger inductive effect.[11] This enhanced electron withdrawal can lead to more profound alterations in the electronic properties of a parent molecule.

Theoretical Underpinnings: Why is SF₅ More Electron-Withdrawing?

The superior electron-withdrawing capacity of the SF₅ group compared to the CF₃ group can be attributed to several factors:

  • Cumulative Inductive Effect: The most straightforward reason is the presence of five highly electronegative fluorine atoms in SF₅ compared to three in CF₃. This creates a more potent net dipole and a stronger inductive pull (-I effect) of electron density from the point of attachment.

  • Central Atom Electronegativity and Geometry: Sulfur, being in the third period, is less electronegative than carbon. However, in the SF₅ group, the sulfur atom is hypervalent and adopts an octahedral geometry. This geometry, combined with the strong pull from five fluorine atoms, makes the sulfur center highly electron-deficient and enhances the overall group's ability to withdraw electron density.

  • Minimal Opposing Resonance: Unlike substituents with lone pairs (e.g., -OCH₃), neither CF₃ nor SF₅ can act as a significant π-donor through resonance. The resonance contribution (σR) for both is small.[11] Some studies suggest that the SF₅ group may participate in negative hyperconjugation, a weak resonance-like electron withdrawal, further enhancing its electron-accepting properties.[14]

The diagram below illustrates the dominant inductive effect of these groups on an aromatic ring.

Caption: Inductive electron withdrawal by CF₃ and SF₅ groups.

Experimental Determination of Electronic Effects

The electronic parameters presented above are determined through rigorous experimental procedures. Understanding these methods is crucial for validating claims and for characterizing novel compounds.

Protocol: Determination of Hammett Constants (σ) via pKa Measurement

This protocol outlines the determination of the Hammett constant for a meta- or para-substituted benzoic acid, the foundational experiment for the Hammett scale.[9][15]

Principle: The Hammett equation is log(Kx / K₀) = ρσ, where Kx is the acid dissociation constant of the substituted benzoic acid and K₀ is that of unsubstituted benzoic acid.[10] For this reference reaction, the reaction constant (ρ) is defined as 1. By measuring the pKa (-log(Ka)) of the substituted and unsubstituted acids, the substituent constant (σ) can be calculated as σ = pK₀ - pKx.[15]

Materials:

  • Substituted benzoic acid (e.g., 4-(pentafluorosulfanyl)benzoic acid)

  • Unsubstituted benzoic acid

  • Solvent system (e.g., 70:30 ethanol:water)[15]

  • Standardized NaOH solution (e.g., 0.05 M)

  • Calibrated pH meter and electrode

  • Burette, beaker, magnetic stirrer, and stir bar

Procedure:

  • Solution Preparation: Accurately weigh a precise amount (e.g., 4.0 x 10⁻⁴ mol) of the benzoic acid derivative and dissolve it in a defined volume (e.g., 25 mL) of the solvent system in a beaker.[15]

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

  • Initial pH: Record the initial pH of the acid solution before adding any titrant.

  • Titration: Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.25 mL) and recording the pH after each addition.[15]

  • Endpoint Determination: Continue the titration past the equivalence point. Plot pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.

  • pKa Calculation: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • Repeat: Perform the same procedure for the unsubstituted benzoic acid to determine its pKa under identical conditions.

  • σ Calculation: Calculate the Hammett constant using the formula: σ = pKa(unsubstituted) - pKa(substituted).

Self-Validation: The trustworthiness of this protocol is ensured by:

  • Calibration: The pH meter must be accurately calibrated with standard buffers before use.

  • Standardization: The concentration of the NaOH titrant must be precisely known through standardization against a primary standard (e.g., potassium hydrogen phthalate).

  • Consistency: Repeating the titration multiple times for each acid ensures the precision and reproducibility of the pKa measurement.

The workflow for this experimental determination is visualized below.

G sub Procure/Synthesize Substituted Benzoic Acid sub_sol sub_sol sub->sub_sol Weigh Precisely unsub Procure Unsubstituted Benzoic Acid unsub_sol unsub_sol unsub->unsub_sol Weigh Precisely titrate_sub Titrate with Standardized NaOH sub_sol->titrate_sub Dissolve in Solvent plot_sub Plot Titration Curve titrate_sub->plot_sub Record pH vs. Volume titrate_unsub Titrate with Standardized NaOH unsub_sol->titrate_unsub Dissolve in Solvent plot_unsub Plot Titration Curve titrate_unsub->plot_unsub Record pH vs. Volume pka_sub Determine pKx plot_sub->pka_sub Find Half-Equivalence Point pka_unsub Determine pK₀ plot_unsub->pka_unsub Find Half-Equivalence Point calc_sigma Calculate σ = pK₀ - pKx pka_sub->calc_sigma pka_unsub->calc_sigma

Caption: Workflow for Hammett constant determination via titration.

Method: Probing Electronic Effects with ¹H NMR Spectroscopy

NMR spectroscopy provides a powerful, non-invasive method to assess the electronic influence of substituents.[16][17]

Principle: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[17] By comparing the ¹H NMR spectra of a substituted compound and its unsubstituted parent, one can qualitatively and sometimes quantitatively assess the substituent's electronic effect. For example, the protons ortho and para to a strong electron-withdrawing group on a benzene ring will be shifted significantly downfield compared to those in unsubstituted benzene.[17]

Implications for Drug Development

The choice between a CF₃ and an SF₅ group can have profound consequences for the pharmacological profile of a drug candidate.

  • Potency Enhancement: The superior electron-withdrawing power of SF₅ can lead to stronger interactions with the target protein. For example, if a hydrogen bond donor on the protein interacts with an electron-rich region of the ligand, adding an SF₅ group can make that interaction more favorable by reducing electron density. A study on p97 inhibitors showed that SF₅ analogues could achieve comparable or greater potency than their CF₃ counterparts.[18]

  • pKa Modulation: The stronger acidity imparted by an SF₅ group can be used to fine-tune the ionization state of a molecule at physiological pH, which can drastically affect its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, replacing a CF₃ with an SF₅ group on an indole scaffold was shown to decrease the pKa by over two units, a significant change in acidity.[19]

  • Lipophilicity and Permeability: Despite being more polar and electronegative, the SF₅ group is also more lipophilic than the CF₃ group.[6][12] This unique combination can be advantageous for enhancing membrane permeability and improving bioavailability, particularly for drugs targeting the central nervous system.

  • Metabolic Stability: Both groups enhance metabolic stability by blocking sites of oxidation.[2][6] The high strength of the S-F bonds makes the SF₅ group exceptionally resistant to metabolic degradation, potentially leading to a longer drug half-life.[6]

Conclusion

The pentafluorosulfanyl (SF₅) group is more than just a stronger version of the trifluoromethyl (CF₃) group; it is a distinct functional moiety with a unique combination of extreme electron withdrawal and high lipophilicity. While the synthesis of SF₅-containing compounds can be more challenging than their CF₃ analogues, the potential rewards in terms of enhanced potency, modulated physicochemical properties, and improved metabolic stability are substantial.[20][21] For drug development professionals, understanding the quantitative differences in their electronic properties is paramount. The SF₅ group represents a powerful tool in the medicinal chemist's arsenal, enabling the fine-tuning of molecular properties beyond what is achievable with traditional substituents.

References

Methodological & Application

Phenylsulfur Pentafluoride: A Powerful Fluorinating Agent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Pentafluorosulfanyl Group in Medicinal and Agrochemical Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased bioavailability, and modulated acidity, have made organofluorine compounds ubiquitous in life sciences. Among the various fluorine-containing motifs, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" group, owing to its even greater electronegativity and lipophilicity compared to the trifluoromethyl (CF₃) group.[1] Phenylsulfur pentafluoride (PhSF₅) is a key reagent for introducing this valuable functional group, serving as a powerful and versatile fluorinating agent.[2][3] This guide provides an in-depth exploration of PhSF₅, from its fundamental properties to detailed protocols for its application in organic synthesis.

Physicochemical Properties and Safety Data

This compound is a colorless liquid with a pungent odor.[3][4] It is a highly reactive and electrophilic compound, making it an effective fluorinating agent.[2] Its stability at room temperature allows for easier handling compared to some gaseous fluorinating agents.[4]

PropertyValueReference
CAS Number 2557-81-5[2]
Molecular Formula C₆H₅F₅S[3]
Molecular Weight 204.16 g/mol [3]
Boiling Point 149 °C[3]
Density 1.496 g/mL at 25 °C[3]
Flash Point 43 °C[3]

Safety Precautions are paramount when handling this compound. It is classified as harmful if swallowed and causes skin and eye irritation.[4][5] It is also flammable.[5] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]

Core Applications in Fluorination Chemistry

This compound is a versatile reagent capable of fluorinating a range of functional groups. Its strong oxidizing nature also allows it to participate in oxidative fluorination reactions.[4] The primary applications include:

  • Deoxofluorination of Alcohols: Replacement of a hydroxyl group with a fluorine atom.

  • Fluorination of Carbonyl Compounds: Conversion of aldehydes and ketones to geminal difluorides.

  • Synthesis of SF₅-containing Aromatics: While PhSF₅ is the parent compound, its derivatives are crucial for introducing the SF₅ group onto other aromatic systems.

Reaction Mechanisms: Understanding the "Why"

The high reactivity of PhSF₅ stems from the potent electrophilicity of the sulfur(VI) center and the stability of the resulting byproducts. While detailed mechanistic studies for all its reactions are not extensively documented in readily available literature, a general understanding can be inferred from its chemical nature and by analogy to other sulfur-based fluorinating agents.

Deoxofluorination of Alcohols

The deoxofluorination of an alcohol with PhSF₅ likely proceeds through an initial activation of the hydroxyl group. This can be facilitated by the presence of a Lewis acid or a strong base. The proposed mechanism involves the formation of an alkoxysulfurane intermediate, which then undergoes nucleophilic attack by a fluoride ion (either from PhSF₅ itself or an external source) to yield the fluorinated product.

Deoxofluorination_Mechanism cluster_0 Activation cluster_1 Intermediate Formation cluster_2 Fluorination Alcohol R-OH Activation_Step Activation (Lewis Acid or Base) Alcohol->Activation_Step PhSF5 PhSF₅ PhSF5->Activation_Step Intermediate [R-O-S(F)₄Ph] Alkoxysulfurane Intermediate Activation_Step->Intermediate Product R-F Intermediate->Product Nucleophilic Attack Byproduct PhSOF₃ + HF Intermediate->Byproduct Fluoride F⁻

Figure 1: Proposed mechanism for the deoxofluorination of an alcohol using PhSF₅.

Experimental Protocols

The following protocols are designed as a starting point for researchers. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary for specific substrates.

Protocol 1: General Procedure for the Deoxofluorination of a Primary Alcohol

This protocol describes a general method for the conversion of a primary alcohol to the corresponding primary fluoride using this compound.

Materials:

  • Primary alcohol

  • This compound (PhSF₅)

  • Anhydrous dichloromethane (DCM)

  • Lewis acid catalyst (e.g., Zinc(II) fluoride, ZnF₂) (optional, but recommended for less reactive alcohols)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition of Catalyst (Optional): If using a catalyst, add ZnF₂ (0.1 mmol, 10 mol%) to the solution.

  • Addition of PhSF₅: Cool the reaction mixture to 0 °C in an ice bath. Slowly add this compound (1.2 mmol, 1.2 equivalents) dropwise via syringe.

    • Causality: The slow addition at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions. The use of a slight excess of PhSF₅ ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for the Fluorination of an Aldehyde

This protocol outlines a general method for the conversion of an aldehyde to a geminal difluoride.

Materials:

  • Aldehyde

  • This compound (PhSF₅)

  • Anhydrous solvent (e.g., DCM or 1,2-dichloroethane)

  • Lewis acid catalyst (e.g., Antimony(III) fluoride/Antimony(V) chloride, SbF₃/SbCl₅)

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7)

  • Standard work-up and purification materials as in Protocol 1

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 mmol) in the anhydrous solvent (5 mL).

  • Addition of Catalyst: Add the Lewis acid catalyst system, for example, a catalytic amount of SbCl₅ (0.05 mmol, 5 mol%) followed by SbF₃ (2.2 mmol, 2.2 equivalents).

    • Causality: The strong Lewis acid activates the carbonyl group, making it more susceptible to nucleophilic attack. The use of a fluoride source like SbF₃ in conjunction with a strong Lewis acid can enhance the fluorination efficiency.

  • Addition of PhSF₅: Add this compound (2.5 mmol, 2.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or gentle heating (e.g., 40-60 °C) for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and aqueous buffer solution.

    • Extract the mixture with DCM (3 x 15 mL).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then brine.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude geminal difluoride by flash column chromatography.

Troubleshooting and Expert Insights

  • Incomplete Conversion: If the reaction stalls, consider increasing the reaction temperature, adding more PhSF₅, or employing a stronger Lewis acid catalyst. For deoxofluorination of sterically hindered or electron-deficient alcohols, higher temperatures and longer reaction times are often necessary.

  • Side Reactions: Elimination to form alkenes can be a competing pathway in the deoxofluorination of secondary and tertiary alcohols. Running the reaction at lower temperatures can sometimes mitigate this.

  • Hydrolysis: this compound is sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere to prevent hydrolysis of the reagent and the formation of byproducts.

Visualization of the Synthetic Workflow

Synthetic_Workflow Start Starting Material (Alcohol or Aldehyde) Reaction_Setup Reaction Setup (Anhydrous Solvent, Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of PhSF₅ (and optional catalyst) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Fluorinated Product Purification->Final_Product

Figure 2: General experimental workflow for fluorination reactions using PhSF₅.

Conclusion

This compound is a valuable reagent in the synthetic chemist's toolbox, offering a practical means to introduce the highly sought-after pentafluorosulfanyl group and to perform challenging fluorination reactions. Its utility in the synthesis of complex molecules for pharmaceutical and agrochemical applications is significant.[2][3] By understanding its reactivity, adhering to strict safety protocols, and carefully optimizing reaction conditions, researchers can effectively leverage the power of PhSF₅ to accelerate their discovery programs.

References

Application Notes & Protocols for the Synthesis of SF₅-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pentafluorosulfanyl (SF₅) group is rapidly emerging as a pivotal substituent in modern medicinal chemistry, often dubbed a "super-trifluoromethyl group" for its unique and advantageous physicochemical properties.[1][2] This guide provides an in-depth exploration of the synthesis of SF₅-containing molecules for pharmaceutical applications. We delve into the rationale behind the growing interest in the SF₅ moiety, outline the primary synthetic strategies, and provide detailed, field-tested protocols for its incorporation into organic scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the transformative potential of the SF₅ group to expand chemical space and optimize drug candidates.[3]

The SF₅ Group: A Paradigm Shift in Medicinal Chemistry

The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug design, profoundly influencing a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][4] While the trifluoromethyl (CF₃) group has been the workhorse in this domain, the pentafluorosulfanyl (SF₅) group offers a distinct and often superior profile.

Causality: Why Choose SF₅?

The SF₅ group is not merely an alternative to the CF₃ group; its unique properties provide compelling reasons for its selection in drug design programs.[3][5]

  • High Electronegativity & Electron-Withdrawing Nature: The SF₅ group is one of the most electron-withdrawing groups known, which can significantly alter the pKa of nearby functionalities and modulate receptor-ligand interactions.[4][5]

  • Exceptional Stability: The sulfur(VI) center and strong S-F bonds confer remarkable thermal and chemical stability, making the SF₅ group resistant to acidic, basic, and oxidative/reductive metabolic pathways, which can extend a drug's half-life.[5][6]

  • Enhanced Lipophilicity: Despite its high polarity, the SF₅ group is highly lipophilic (Hansch parameter π ≈ 1.23), more so than CF₃ (π ≈ 0.88).[4] This property can enhance membrane permeability and improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Unique Steric Profile: With its octahedral geometry and a volume intermediate between a tert-butyl and a CF₃ group, the SF₅ moiety provides a unique three-dimensional footprint that can be exploited to achieve selective binding to biological targets.[4][7]

Physicochemical Property Comparison

The advantages of the SF₅ group are best understood through direct comparison with other common bioisosteres.

PropertyPentafluorosulfanyl (SF₅)Trifluoromethyl (CF₃)tert-Butyl (t-Bu)
**Volume (ų) **~55.4~34.6~76.9
Geometry OctahedralTetrahedralTetrahedral
Hansch Lipophilicity (π) 1.230.881.98
Hammett Constant (σₚ) 0.680.53-0.20
Metabolic Stability Very HighHighModerate to Low

Data compiled from multiple sources.[4][7]

Strategic Pathways for SF₅ Incorporation

The primary challenge in SF₅ chemistry has been the development of practical and scalable methods for its introduction into complex organic molecules.[6][8] Progress has led to two principal strategies, each with distinct advantages depending on the synthetic goal.

G cluster_0 Synthetic Decision Workflow cluster_1 Building Block Approach cluster_2 Direct Pentafluorosulfanylation Start Target SF₅-Pharmaceutical Decision Retrosynthetic Analysis Start->Decision NodeA Identify SF₅-Building Block (e.g., SF₅-anilines, SF₅-alkynes) Decision->NodeA Is a suitable building block available? NodeD Identify Precursor Functional Group (e.g., Alkenes, Alkynes, Arenes) Decision->NodeD Can LSF be applied? NodeB Perform Cross-Coupling (e.g., Suzuki, Negishi, Buchwald) NodeA->NodeB NodeC Advantages: - Commercially available starting materials - Well-established reaction classes - Predictable regiochemistry NodeE Introduce SF₅ Group Directly (e.g., Radical addition of SF₅Cl) NodeD->NodeE NodeF Advantages: - Late-Stage Functionalization (LSF) - Rapid diversification of scaffolds - Atom economy

Figure 1: High-level decision workflow for incorporating the SF₅ group.

The Building Block Approach

This strategy involves using readily available molecules that already contain the SF₅ group and incorporating them into a larger structure via standard organic transformations, such as cross-coupling reactions. The increasing commercial availability of SF₅-anilines, SF₅-bromobenzenes, and other foundational structures has made this a highly popular and reliable method.[6][8]

Direct Pentafluorosulfanylation & Late-Stage Functionalization (LSF)

Direct methods introduce the SF₅ group onto a substrate in a single step, often via a radical mechanism using pentafluorosulfanyl chloride (SF₅Cl).[4][7] This approach is particularly powerful for late-stage functionalization (LSF), where the SF₅ group is installed at or near the end of a synthetic sequence.[9][10] LSF allows for the rapid generation of analogs from a common, advanced intermediate, accelerating the exploration of structure-activity relationships (SAR).[10]

Key Reagents: Synthesis and Safe Handling of SF₅Cl

Pentafluorosulfanyl chloride (SF₅Cl) is the most common and versatile reagent for introducing the SF₅ group.[7][11] However, it is a reactive gas with a low boiling point, which has historically presented significant handling and storage challenges.[7]

Modern, Gas-Free Synthesis of SF₅Cl Solutions

Recent breakthroughs have enabled the in situ or batch generation of SF₅Cl from inexpensive and easy-to-handle solid or liquid reagents, obviating the need for specialized gas handling equipment. A notable method involves the reaction of elemental sulfur (S₈), potassium fluoride (KF), and trichloroisocyanuric acid (TCICA).[7]

Causality: This method proceeds via the formation of SF₄Cl intermediates, which are subsequently fluorinated by KF to yield SF₅Cl. TCICA acts as the potent oxidant and chlorine source. The development of protocols to generate a stable solution of SF₅Cl in a solvent like n-hexane has been a significant step forward in making SF₅ chemistry more accessible.[7]

Safety Imperative: All manipulations involving SF₅Cl or its precursors must be conducted in a well-ventilated fume hood by trained personnel.[12] Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, is mandatory.[13][14] All glassware should be oven-dried, and reactions should be run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with moisture.[15]

Detailed Application Protocols

The following protocols are presented as self-validating systems, including mechanistic rationale, step-by-step procedures, and expected outcomes.

Protocol 1: Visible-Light Photocatalytic Addition of SF₅Cl to an Alkene

Principle & Causality: This protocol utilizes a photocatalyst that, upon excitation with visible light (e.g., blue LEDs), can engage in an electron donor-acceptor (EDA) complex with SF₅Cl.[3] This interaction facilitates the homolytic cleavage of the S-Cl bond to generate the key SF₅ radical, which then adds across the alkene double bond. This metal-free method offers mild conditions and high functional group tolerance, making it ideal for complex pharmaceutical intermediates.

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Excitation Light Visible Light (hν) Light->PC EDA [EDA Complex] PC_star->EDA Forms SF5Cl SF₅Cl SF5Cl->EDA Product Adduct (R-CHCl-CH₂SF₅) SF5Cl->Product SF5_rad SF₅• EDA->SF5_rad SET Alkene Alkene (R-CH=CH₂) SF5_rad->Alkene Addition Intermediate Radical Intermediate Alkene->Intermediate Intermediate->Product Cl• transfer

Figure 2: Simplified photocatalytic cycle for SF₅Cl activation and addition.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.2 mmol, 1.0 equiv) and the selected photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).[16]

  • Solvent Addition: Add the specified dry, degassed solvent (e.g., acetonitrile, 2.0 mL).

  • Degassing: Seal the tube and thoroughly degas the solution by bubbling with argon for 15 minutes. This is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Reagent Addition: Add a standardized solution of SF₅Cl in a suitable solvent (0.3 mmol, 1.5 equiv) via syringe.[16]

  • Irradiation: Place the sealed tube approximately 5 cm from a blue LED lamp (450 nm). Begin vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining oxidant.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16]

Self-Validation: The successful product will show a characteristic ¹⁹F NMR spectrum with two signals: a doublet (4F, axial fluorines) and a quintet (1F, equatorial fluorine) around 60-85 ppm.[17]

Protocol 2: Negishi Cross-Coupling for Synthesis of SF₅-Aromatic Amino Acids

Principle & Causality: This protocol exemplifies the building block approach.[18][19] An organozinc reagent, prepared in situ from a protected iodo-amino acid, is coupled with a bromo-phenyl-SF₅ building block. The choice of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand (like SPhos) is crucial for facilitating the reductive elimination step and achieving high yields.[18][20]

Reaction Optimization Data:

EntryBromo-phenyl-SF₅ IsomerLigandYield (%)
14-Br-Ph-SF₅P(o-tol)₃18
23-Br-Ph-SF₅P(o-tol)₃26
34-Br-Ph-SF₅SPhos 42
43-Br-Ph-SF₅SPhos 35

Adapted from Hughes, D. L., et al.[18][20] This data demonstrates the critical role of ligand choice in optimizing the cross-coupling efficiency.

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried flask under argon, heat zinc dust (4.0 equiv.) at 100 °C under vacuum for 30 minutes. Cool to room temperature, then add dry DMF and a catalytic amount of iodine (I₂). Heat at 50 °C for 20 minutes until the color fades, indicating zinc activation.[20]

  • Organozinc Formation: Add the protected iodo-alanine derivative (1.0 equiv.) to the activated zinc and stir at 50 °C for 20 minutes.

  • Coupling Reaction: To the freshly prepared organozinc reagent, add the bromo-phenyl-SF₅ building block (1.0 equiv.), the palladium catalyst Pd(dba)₂ (3 mol%), and the SPhos ligand (10 mol%).[18][19]

  • Heating: Stir the reaction mixture at 50 °C for 3-5 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the protected SF₅-containing amino acid.[18]

Self-Validation: The product can be deprotected using standard methods (e.g., hydrogenation for a benzyl ester, TFA for a Boc group) to yield the free amino acid, confirming its compatibility with peptide synthesis workflows.[18]

Challenges and Future Perspectives

Despite significant progress, challenges in SF₅ chemistry remain. The development of catalytic, enantioselective methods for installing SF₅-containing stereocenters is a major frontier. Furthermore, expanding the toolbox of direct SF₅ introduction to include C-H functionalization would represent a paradigm shift for late-stage applications.[5] As synthetic methods become more robust and accessible, the strategic application of the SF₅ group is poised to deliver the next generation of innovative pharmaceuticals.

References

Application Notes and Protocols: The Strategic Incorporation of the Pentafluorosulfanyl (SF₅) Moiety in Agrochemical Synthesis Using Phenylsulfur Pentafluoride and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the "Super-Trifluoromethyl" Group in Crop Protection

In the relentless pursuit of more effective and environmentally benign agrochemicals, chemists are continuously exploring novel molecular functionalities that can enhance biological activity, metabolic stability, and overall performance. While the trifluoromethyl (CF₃) group has been a cornerstone of agrochemical and pharmaceutical design for decades, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a superior alternative.[1][2][3] Often dubbed the "super-trifluoromethyl group," the SF₅ moiety possesses a unique combination of properties—including high thermal and chemical stability, greater lipophilicity, and stronger electron-withdrawing character—that set it apart from other fluorinated substituents.[1][2][3][4][5]

These distinct characteristics can profoundly influence a molecule's physicochemical and pharmacokinetic profiles, leading to improved membrane permeability, enhanced binding to target receptors, and increased resistance to metabolic degradation.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of Phenylsulfur pentafluoride (SF₅Ph) and related building blocks in the synthesis of next-generation, SF₅-containing agrochemicals.[6][7] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key workflows to empower researchers in this exciting area of fluorine chemistry.

The SF₅ Advantage: A Comparative Analysis

The decision to incorporate an SF₅ group is driven by its ability to act as a powerful bioisosteric replacement for other common functional groups, offering significant advantages.[5][8] Its octahedral geometry, compared to the tetrahedral CF₃ group, provides a different steric profile that can lead to novel and more selective interactions with biological targets.[9]

PropertySF₅ Group CF₃ Group t-Butyl Group Nitro (NO₂) Group
Hansch Lipophilicity (π) 1.230.881.98-0.28
Hammett Constant (σp) 0.680.54-0.200.78
Volume (ų) 55.434.676.9~23
Geometry OctahedralTetrahedralTetrahedralPlanar
Stability HighHighModerateVariable

This table summarizes key physicochemical parameters, highlighting the unique electronic and steric profile of the SF₅ group. Data compiled from sources.[5][8][9]

The enhanced lipophilicity and strong electron-withdrawing nature of the SF₅ group can dramatically improve a compound's performance. A notable example is an SF₅ analogue of the insecticide fipronil, which demonstrated higher activity than its CF₃ counterpart, particularly against a resistant strain of the housefly, Musca domestica.[10][11] This suggests that the SF₅ group can overcome certain resistance mechanisms, a critical attribute for modern pesticides.

Synthetic Strategies for SF₅ Incorporation

The practical synthesis of SF₅-containing molecules has historically been a challenge, hindering widespread adoption.[1][12] However, recent methodological advancements have made key SF₅-building blocks more accessible, enabling their integration into complex molecular scaffolds.

Below is a workflow diagram illustrating the common pathways from foundational reagents to final agrochemical products.

G A Diaryl Disulfides (Ar-S-S-Ar) G Oxidative Fluorination A->G B Aryl Halides (Ar-X) I Late-Stage Cross-Coupling (e.g., Suzuki, Negishi) B->I C Terminal Alkynes H Radical Addition C->H D This compound (Ph-SF₅) F SF₅-Anilines / Aryl Boronates D->F E Pentafluorosulfanyl Chloride (SF₅Cl) F->I G->D H->E J Final SF₅-Containing Agrochemical I->J G A Bis(4-nitrophenyl) disulfide B Oxidative Fluorination (e.g., AgF₂, F₂) A->B C 4-Nitrophenylsulfur pentafluoride B->C D Reduction (e.g., H₂, Raney Ni) C->D E 4-(Pentafluorosulfanyl)aniline (Key Building Block) D->E G cluster_0 Negishi Catalytic Cycle A Ar¹-SF₅ (Oxidative Addition) B Ar¹-Pd(II)-X L₂ A->B F Ar²-ZnX (Transmetalation) B->F C Ar¹-Pd(II)-Ar² L₂ D Ar¹-Ar² (Reductive Elimination) C->D E Pd(0)L₂ D->E Catalyst Regeneration E->A Ar¹-X F->C

References

Application Notes and Protocols: Phenylsulfur Pentafluoride in Fluorinated Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the "Super-Trifluoromethyl" Group in Polymer Science

The pentafluorosulfanyl (SF5) group is rapidly emerging as a critical functional group in the design of advanced materials, particularly in fluorinated polymer chemistry.[1][2] Often dubbed the "super-trifluoromethyl group," the SF5 moiety imparts a unique and powerful combination of properties to organic molecules, including exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[3][4][5][6] These characteristics make SF5-functionalized polymers highly desirable for a range of high-performance applications, from specialty coatings and advanced dielectrics to novel materials in the biomedical and agrochemical fields.[4][7][[“]][9]

Phenylsulfur pentafluoride (C6H5SF5) serves as a key reagent and building block for introducing the valuable SF5 group into organic structures, including monomers destined for polymerization.[7][10] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of the SF5 group in the synthesis and application of novel fluorinated polymers. We will delve into the synthesis of SF5-containing monomers, their subsequent polymerization, and the characterization of the resulting polymers, with a focus on the underlying chemical principles and practical experimental considerations.

PART 1: Synthesis of SF5-Functionalized Monomers

The introduction of the SF5 group into a polymer backbone typically begins with the synthesis of an SF5-containing monomer. A common and effective strategy involves the radical addition of a pentafluorosulfanyl source, such as pentafluorosulfanyl chloride (SF5Cl), across an unsaturated bond of a suitable precursor molecule.

Mechanistic Insight: The Radical Addition of SF5Cl

The addition of SF5Cl to alkenes and alkynes proceeds via a free-radical chain mechanism.[3][11] This process can be initiated by thermal, photochemical, or chemical means to generate the key pentafluorosulfanyl radical (SF5•).[11]

The generally accepted mechanism involves three key stages:

  • Initiation: Homolytic cleavage of the S-Cl bond in SF5Cl to form the SF5• radical and a chlorine radical (Cl•). This can be triggered by initiators like triethylborane (Et3B) or by UV light.[3][11][12]

  • Propagation: The highly reactive SF5• radical adds to the unsaturated bond of the monomer precursor. This forms a new carbon-centered radical intermediate, which then abstracts a chlorine atom from another molecule of SF5Cl, yielding the desired SF5-functionalized product and regenerating the SF5• radical to continue the chain reaction.[11]

  • Termination: The radical chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Diagram 1: Mechanism of SF5Cl Radical Addition

SF5_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Et3B/O2) SF5Cl_init SF5Cl Initiator->SF5Cl_init Activation SF5_rad_init SF5• SF5Cl_init->SF5_rad_init Homolytic Cleavage Alkene R-CH=CH2 Radical_Intermediate R-CH(•)-CH2-SF5 Alkene->Radical_Intermediate + SF5• Product R-CHCl-CH2-SF5 Radical_Intermediate->Product + SF5Cl SF5Cl_prop SF5Cl SF5_rad_prop SF5• Product->SF5_rad_prop - Cl• SF5_rad_prop->Alkene Chain Continues SF5_rad_term1 SF5• Dimer SF5-SF5 SF5_rad_term1->Dimer SF5_rad_term2 SF5• SF5_rad_term2->Dimer

Caption: Radical mechanism of SF5Cl addition to an alkene.

Protocol: Synthesis of 4-(2-Chloro-2-(pentafluoro-λ⁶-sulfanyl)ethyl)styrene

This protocol details the synthesis of a styrenic monomer functionalized with an SF5 group, which can then be used in polymerization reactions. The synthesis involves the radical addition of SF5Cl to 4-vinylstyrene.

Materials:

  • 4-Vinylstyrene

  • Pentafluorosulfanyl chloride (SF5Cl)

  • Triethylborane (Et3B) solution (1.0 M in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas (N2)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

Safety Precautions:

  • This compound and its derivatives are hazardous.[10][13][14] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][15]

  • Triethylborane is pyrophoric and will ignite on contact with air. Handle as a solution under an inert atmosphere.

  • SF5Cl is a toxic gas. Handle with extreme caution in a certified fume hood.

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.

  • Reagent Addition: Under a positive pressure of nitrogen, dissolve 4-vinylstyrene (1.0 eq.) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Slowly add the triethylborane solution (0.1 eq.) to the stirred solution.

  • SF5Cl Addition: Carefully bubble SF5Cl gas (1.1 eq.) through the reaction mixture at a slow rate. Alternatively, a pre-made solution of SF5Cl in a suitable solvent can be added cannula. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete (typically after 2-4 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(2-chloro-2-(pentafluoro-λ⁶-sulfanyl)ethyl)styrene.

PART 2: Polymerization of SF5-Functionalized Monomers

SF5-containing monomers can be polymerized using various techniques, with free-radical polymerization being a common and versatile method.[16] The presence of the bulky and highly electronegative SF5 group can influence the polymerization kinetics and the properties of the resulting polymer.

Protocol: Free-Radical Polymerization of 4-(Pentafluoro-λ⁶-sulfanyl)styrene

This protocol describes the synthesis of poly(4-(pentafluoro-λ⁶-sulfanyl)styrene) via free-radical polymerization. For this example, we will assume the starting monomer is 4-(pentafluoro-λ⁶-sulfanyl)styrene, which can be synthesized via methods analogous to those described in Part 1.

Materials:

  • 4-(Pentafluoro-λ⁶-sulfanyl)styrene monomer

  • Azobisisobutyronitrile (AIBN) as the radical initiator

  • Anhydrous toluene

  • Methanol

  • Nitrogen gas (N2)

  • Standard polymerization glassware

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the 4-(pentafluoro-λ⁶-sulfanyl)styrene monomer and AIBN (typically 1-2 mol % relative to the monomer).

  • Inert Atmosphere: Add anhydrous toluene to dissolve the monomer and initiator. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70-80 °C. Allow the polymerization to proceed for 12-24 hours. The solution will become more viscous as the polymer forms.

  • Precipitation and Purification: After the reaction period, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.

Diagram 2: Free-Radical Polymerization Workflow

Polymerization_Workflow start Start reagents Combine Monomer and Initiator (AIBN) in Toluene start->reagents freeze_pump_thaw Freeze-Pump-Thaw Cycles (x3) reagents->freeze_pump_thaw polymerization Heat under N2 Atmosphere (e.g., 70-80 °C) freeze_pump_thaw->polymerization precipitation Precipitate in Cold Methanol polymerization->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry under Vacuum filtration->drying end Obtain Pure SF5-Polymer drying->end

Caption: Workflow for free-radical polymerization of SF5-styrene.

PART 3: Properties and Characterization of SF5-Containing Polymers

The incorporation of the SF5 group into a polymer backbone imparts a range of unique and desirable properties.

Table 1: Key Properties of SF5-Containing Polymers

PropertyDescriptionImpact of SF5 Group
Thermal Stability Resistance to decomposition at high temperatures.The strong S-F bonds contribute to excellent thermal stability, often superior to non-fluorinated analogues.[5][17]
Chemical Resistance Stability in the presence of harsh chemicals, acids, and bases.The SF5 group is chemically robust, enhancing the overall chemical resistance of the polymer.[5][7][17]
Hydrophobicity The ability to repel water.The highly fluorinated SF5 group significantly increases the hydrophobicity of polymer surfaces.[18]
Lipophilicity The ability to dissolve in fats, oils, and non-polar solvents.The SF5 group is more lipophilic than the trifluoromethyl (CF3) group, which can be advantageous in certain applications.[3][4][6]
Dielectric Properties The ability to store electrical energy in an electric field.The high electronegativity of the SF5 group can lead to polymers with low dielectric constants, making them suitable for microelectronics.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the monomer and the successful incorporation of the SF5 group into the polymer. The ¹⁹F NMR spectrum will show a characteristic signal for the SF5 group.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Contact Angle Goniometry: To quantify the hydrophobicity of polymer films by measuring the contact angle of a water droplet on the surface.

Conclusion

This compound and related SF5-containing compounds are enabling the development of a new generation of high-performance fluorinated polymers. The unique combination of thermal stability, chemical resistance, and tunable electronic properties imparted by the SF5 group opens up exciting possibilities for materials innovation. The protocols and information provided in this guide serve as a starting point for researchers to explore the rich chemistry of SF5-functionalized polymers and to design novel materials for a wide array of advanced applications.

References

Application Notes and Protocols for Radical Reactions Involving the Pentafluorosulfanyl (SF₅) Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Allure and Stability of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF₅) group has garnered significant attention in medicinal chemistry, agrochemistry, and materials science, earning the moniker of a "super-trifluoromethyl" group.[1][2] This is attributed to its unique combination of properties: it is more electronegative and more lipophilic than the trifluoromethyl (CF₃) group, while also possessing exceptional thermal and chemical stability.[1] These characteristics can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

A cornerstone of the SF₅-containing molecular family is phenylsulfur pentafluoride (PhSF₅). This compound is a colorless liquid known for its remarkable stability under a wide range of conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments.[3] For instance, it remains unreactive even when refluxed with sodium hydroxide in aqueous ethanol.[3] This high stability is a double-edged sword. While it makes the SF₅ group a robust substituent for molecular design, it also means that the C-S bond in PhSF₅ is not readily cleaved homolytically to generate a pentafluorosulfanyl radical (SF₅•). Consequently, PhSF₅ is not typically employed as a direct precursor for radical-based pentafluorosulfanylation reactions.

This guide, therefore, will focus on the prevalent and practical methods for generating and utilizing the SF₅ radical from other precursors, primarily pentafluorosulfanyl chloride (SF₅Cl) and sulfur hexafluoride (SF₆). We will delve into the mechanistic underpinnings of these radical reactions and provide detailed protocols for their application in modern synthetic chemistry.

Part 1: Generation of the Pentafluorosulfanyl Radical

The generation of the highly reactive SF₅ radical is the critical first step in most radical pentafluorosulfanylation reactions. The choice of precursor and initiation method depends on the specific application, substrate tolerance, and available equipment.

From Pentafluorosulfanyl Chloride (SF₅Cl)

Pentafluorosulfanyl chloride is the most common and versatile source of the SF₅ radical. The relatively weak S-Cl bond can be cleaved under mild conditions using various initiation techniques.

Mechanism of SF₅• Generation from SF₅Cl

The generation of the SF₅ radical from SF₅Cl is typically the initiation step of a radical chain reaction. This can be achieved through thermal, photochemical, or chemical initiation.

  • Thermal Initiation: While possible, thermal initiation often requires elevated temperatures, which may not be suitable for all substrates.

  • Photochemical Initiation: UV irradiation can induce the homolytic cleavage of the S-Cl bond, providing a clean and efficient source of SF₅ radicals.[4]

  • Chemical Initiation: Radical initiators, such as trialkylboranes (e.g., triethylborane, Et₃B), can react with trace amounts of oxygen to generate ethyl radicals, which then abstract a chlorine atom from SF₅Cl to produce the SF₅ radical. Amine-borane complexes have also been developed as air-stable alternatives to pyrophoric trialkylboranes.

Diagram 1: General Scheme for SF₅• Generation from SF₅Cl

SF5Cl SF₅Cl SF5_rad SF₅• SF5Cl->SF5_rad Homolytic Cleavage Cl_rad Cl• SF5Cl->Cl_rad Homolytic Cleavage Initiator Initiator (e.g., light, Et₃B/O₂) Initiator->SF5Cl

Caption: Generation of the SF₅ radical from SF₅Cl.

From Sulfur Hexafluoride (SF₆) via Photoredox Catalysis

Sulfur hexafluoride (SF₆) is an inert, non-toxic, and inexpensive gas.[5] Its high stability makes it an excellent dielectric gas but also a potent greenhouse gas. Recently, photoredox catalysis has emerged as a powerful strategy to activate the exceptionally strong S-F bonds of SF₆ to generate SF₅ radicals under mild conditions.[5][6][7]

Mechanism of SF₅• Generation from SF₆

This method typically involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with SF₆. The resulting SF₆•⁻ radical anion is unstable and fragments to release an SF₅ radical and a fluoride ion.

Diagram 2: Photocatalytic Cycle for SF₅• Generation from SF₆

PC PC PC_excited PC* PC->PC_excited hν (Visible Light) PC_oxidized PC•⁺ PC_excited->PC_oxidized SF₆ SF6_anion [SF₆]•⁻ PC_excited->SF6_anion SET PC_oxidized->PC Substrate•⁻ Substrate_rad_cation Substrate•⁺ PC_oxidized->Substrate_rad_cation SET SF6 SF₆ SF5_rad SF₅• SF6_anion->SF5_rad Fragmentation F_anion F⁻ SF6_anion->F_anion Fragmentation Product SF₅-Product SF5_rad->Product Substrate Substrate Substrate->Product

Caption: Photoredox-catalyzed generation of SF₅• from SF₆.

Part 2: Key Radical Reactions and Protocols

Radical Addition of SF₅Cl to Alkenes and Alkynes

The radical addition of SF₅Cl across unsaturated C-C bonds is a cornerstone of aliphatic SF₅ chemistry, providing a direct route to functionalized SF₅-containing compounds.[4]

General Mechanism

The reaction proceeds via a radical chain mechanism:

  • Initiation: Generation of the SF₅ radical from SF₅Cl (as described in Part 1.1).

  • Propagation:

    • The SF₅ radical adds to the alkene or alkyne, forming a carbon-centered radical intermediate.

    • This radical intermediate abstracts a chlorine atom from another molecule of SF₅Cl to yield the final product and regenerate the SF₅ radical, which continues the chain.

  • Termination: Combination of any two radical species.

Diagram 3: Radical Chain Addition of SF₅Cl to an Alkene

cluster_initiation Initiation cluster_propagation Propagation SF5Cl_init SF₅Cl SF5_rad_init SF₅• SF5Cl_init->SF5_rad_init Initiator Alkene R-CH=CH₂ C_rad R-CH(•)-CH₂(SF₅) Alkene->C_rad + SF₅• Product R-CHCl-CH₂(SF₅) C_rad->Product + SF₅Cl SF5Cl_prop SF₅Cl SF5_rad_prop SF₅• Product->SF5_rad_prop regenerates SF5_rad_prop->Alkene continues chain

Caption: Radical chain mechanism for SF₅Cl addition.

Protocol 1: Photochemical Radical Addition of SF₅Cl to 1-Octene

This protocol is adapted from procedures described in the literature for the light-activated radical addition of SF₅Cl.[4]

Materials:

  • 1-Octene

  • Pentafluorosulfanyl chloride (SF₅Cl) as a solution in a suitable solvent (e.g., hexane) or as a gas

  • Anhydrous acetonitrile (MeCN)

  • Photoreactor equipped with a 365 nm LED lamp

  • Schlenk flask or heavy-walled pressure vessel with a magnetic stir bar

  • Standard glassware for workup and purification

Safety Precautions:

  • SF₅Cl is a toxic and corrosive gas. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction may be exothermic.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-octene (1.0 mmol, 1.0 equiv.) and anhydrous MeCN (5 mL).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add a solution of SF₅Cl (1.5 mmol, 1.5 equiv.) in hexane dropwise with stirring. Alternatively, if using gaseous SF₅Cl, bubble a controlled amount into the solution.

  • Seal the flask and place it in the photoreactor.

  • Irradiate the reaction mixture with a 365 nm LED lamp at room temperature with vigorous stirring.

  • Monitor the reaction progress by GC-MS or ¹⁹F NMR. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully vent the flask in a fume hood.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-chloro-2-(pentafluorosulfanyl)octane.

Photoredox-Catalyzed Alkoxypentafluorosulfanylation of Styrenes with SF₆

This method allows for the simultaneous introduction of an SF₅ group and an alkoxy group across a double bond, providing access to valuable difunctionalized building blocks.[6]

Protocol 2: α-Alkoxypentafluorosulfanylation of α-Methylstyrene

This protocol is based on the work of Wagenknecht and coworkers.[6]

Materials:

  • α-Methylstyrene

  • Sulfur hexafluoride (SF₆) gas

  • N-Phenylphenothiazine (photocatalyst)

  • Anhydrous methanol (MeOH)

  • Anhydrous acetonitrile (MeCN)

  • Pressure-resistant photoreactor vial with a magnetic stir bar

  • Visible light source (e.g., blue LEDs)

Safety Precautions:

  • SF₆ is a high-pressure gas. Use appropriate regulators and handle with care.

  • Work in a well-ventilated fume hood.

  • Protect the reaction from light before irradiation.

Procedure:

  • In a pressure-resistant photoreactor vial, combine α-methylstyrene (0.2 mmol, 1.0 equiv.), N-phenylphenothiazine (0.02 mmol, 10 mol%), and a magnetic stir bar.

  • Add anhydrous MeCN (1 mL) and anhydrous MeOH (1.0 mmol, 5.0 equiv.).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Evacuate the vial and backfill with SF₆ gas to the desired pressure (e.g., 3 bar).

  • Place the vial in the photoreactor and irradiate with blue LEDs at room temperature with stirring.

  • Monitor the reaction by GC-MS. The reaction is typically complete within 24 hours.

  • After completion, carefully vent the excess SF₆ gas in a fume hood.

  • Open the vial and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-methoxy-β-(pentafluorosulfanyl) derivative.

Part 3: Data Summary and Applications

The radical addition of SF₅-containing reagents is compatible with a wide range of functional groups. Below is a summary of representative substrate scopes.

Table 1: Substrate Scope for Radical Addition of SF₅Cl to Alkenes

EntryAlkene SubstrateProduct(s)Yield (%)Reference
11-Octene1-Chloro-2-(pentafluorosulfanyl)octane85[4]
2Styrene1-Chloro-1-phenyl-2-(pentafluorosulfanyl)ethane78[4]
3Allylbenzene1-Chloro-3-phenyl-2-(pentafluorosulfanyl)propane90[4]
4Methyl acrylateMethyl 2-chloro-3-(pentafluorosulfanyl)propanoate65[4]

Table 2: Substrate Scope for Photoredox-Catalyzed Alkoxypentafluorosulfanylation with SF₆

EntryAlkene SubstrateAlcoholProductYield (%)Reference
1α-MethylstyreneMethanol2-Methoxy-2-phenyl-1-(pentafluorosulfanyl)propane53[6]
2α-PhenylstyreneEthanol1-Ethoxy-1,2-diphenyl-2-(pentafluorosulfanyl)ethane45[6]
3α-MethylstyreneIsopropanol2-Isopropoxy-2-phenyl-1-(pentafluorosulfanyl)propane48[6]

Conclusion

While this compound itself is generally too stable to serve as a practical source of SF₅ radicals, the broader field of radical pentafluorosulfanylation offers robust and versatile methods for introducing this valuable functional group into organic molecules. The use of SF₅Cl under photochemical or chemical initiation and the more recent development of photoredox-catalyzed activation of SF₆ have significantly expanded the synthetic chemist's toolbox. The protocols and mechanistic insights provided herein serve as a guide for researchers aiming to leverage the unique properties of the SF₅ group in drug discovery, agrochemical development, and materials science.

References

Introduction: The Unique Role of the Pentafluorosulfanyl Group in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Electrophilic Aromatic Substitution with Phenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group has rapidly emerged from a synthetic curiosity to a powerhouse functional group in medicinal chemistry, agrochemicals, and materials science.[1][2] Often dubbed a "super-trifluoromethyl" group, the SF5 moiety imparts a unique and potent combination of properties to organic molecules.[2][3] It consists of a central sulfur atom with five fluorine atoms in a square pyramidal geometry, resulting in exceptional thermal and chemical stability.[1]

Key characteristics of the SF5 group include:

  • Extreme Electronegativity: The cumulative effect of five fluorine atoms makes the SF5 group one of the most powerful electron-withdrawing groups in organic chemistry, significantly influencing the electronic environment of the aromatic ring.[1][4]

  • High Lipophilicity: Despite its strong electron-withdrawing nature, the SF5 group is highly lipophilic, a property that can enhance membrane permeability and improve the bioavailability of drug candidates.[1]

  • Metabolic Stability: The robustness of the S-F bonds confers high resistance to metabolic degradation, a critical advantage in drug design for extending the in-vivo half-life of a compound.[1]

This guide provides a detailed exploration of electrophilic aromatic substitution (EAS) on this compound (C6H5SF5), offering both mechanistic insights and field-tested protocols for researchers seeking to leverage the unique properties of this remarkable functional group.

Part 1: Understanding the Reactivity and Directing Effects of the -SF5 Group

The synthetic utility of any substituted benzene in electrophilic aromatic substitution is dictated by the electronic nature of the substituent. The -SF5 group exerts a profound influence on the reactivity of the phenyl ring.

Ring Deactivation

The -SF5 group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). This effect significantly reduces the electron density of the aromatic π-system. As electrophilic aromatic substitution involves the attack of a π-electron-rich aromatic ring on a positive electrophile, this reduction in electron density deactivates the ring, making it substantially less reactive than benzene.[4] Consequently, EAS reactions on this compound require more forcing conditions (e.g., stronger acids, higher temperatures) than those used for benzene or activated derivatives.

The meta-Directing Effect

In addition to affecting the reaction rate, the -SF5 group directs incoming electrophiles to the meta position.[4] This orientation can be explained by examining the stability of the cationic resonance intermediates, known as arenium ions or sigma complexes, that are formed during the reaction.[5][6]

When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the strongly electron-withdrawing -SF5 group. This arrangement is highly destabilized. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the -SF5-bearing carbon, resulting in a more stable intermediate relative to the ortho and para pathways.

Caption: Stability of arenium ion intermediates in the EAS of PhSF5.

Part 2: Synthesis of the Starting Material: this compound

Access to this compound is a prerequisite for its use in synthesis. While early methods suffered from low yields and harsh reagents, modern protocols have made this compound much more accessible.

Historical vs. Modern Synthetic Routes

The first synthesis of this compound was reported by Sheppard in 1961, involving the fluorination of diphenyl disulfide with silver difluoride (AgF2), which gave the product in only a 9% yield.[7][8] Other methods using reagents like xenon difluoride or molecular fluorine offered improvements but still faced challenges with cost, safety, and scalability.[7][8]

A more practical and widely adopted approach, developed by Umemoto and others, is a two-step process starting from readily available diaryl disulfides or aryl thiols.[9]

  • Step 1: The starting sulfur compound is treated with chlorine gas in the presence of an alkali metal fluoride (e.g., KF) to form an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate.[7][8]

  • Step 2: The isolated ArSF4Cl is then fluorinated using a milder fluoride source, such as zinc difluoride (ZnF2) or hydrogen fluoride (HF), to yield the final arylsulfur pentafluoride.[7][8]

This method provides better yields, has a broader substrate scope, and avoids the direct handling of elemental fluorine in the final step.[9]

Part 3: Application Notes and Protocols for Key EAS Reactions

The following section details protocols for the most common and synthetically useful electrophilic aromatic substitution reactions on this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration of this compound

Nitration is a cornerstone of electrophilic aromatic substitution, providing a versatile entry point for further functionalization (e.g., reduction to anilines). Due to the deactivating nature of the -SF5 group, nitration requires a strong nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, to generate the necessary nitronium ion (NO2+) electrophile.[10] The reaction proceeds exclusively to yield 3-nitrothis compound.

Nitration_Workflow start Phenylsulfur Pentafluoride (PhSF5) reagents Add dropwise to a cold (0°C) mixture of fuming HNO3 and conc. H2SO4 start->reagents reaction Stir at 0°C to room temp. Monitor by TLC/GC-MS reagents->reaction workup Quench by pouring onto ice-water mixture reaction->workup extraction Extract with organic solvent (e.g., CH2Cl2) workup->extraction wash Wash organic layer with aqueous NaHCO3 and brine extraction->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography or distillation dry->purify product 3-Nitrophenylsulfur Pentafluoride purify->product

Caption: General workflow for the nitration of this compound.

Protocol: Synthesis of 3-Nitrothis compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by adding 1.5 equivalents of fuming nitric acid (HNO3) to 5 equivalents of concentrated sulfuric acid (H2SO4) at 0°C (ice bath).

  • Addition: Dissolve 1 equivalent of this compound in a small amount of concentrated H2SO4 and add it dropwise to the cold nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane (CH2Cl2).

  • Washing: Combine the organic extracts and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO3), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure 3-nitrothis compound.

ParameterCondition
Reagents PhSF5, Fuming HNO3, Conc. H2SO4
Stoichiometry 1 eq. PhSF5, 1.5 eq. HNO3, 5 eq. H2SO4
Temperature 0°C to Room Temperature
Reaction Time 3-5 hours
Typical Yield 75-85%
Product 3-Nitrothis compound
Halogenation of this compound

Halogenation, particularly bromination, is another fundamental EAS reaction. It requires a Lewis acid catalyst, such as aluminum tribromide (AlBr3) or ferric bromide (FeBr3), to polarize the bromine molecule and generate a sufficiently strong electrophile to react with the deactivated ring. The reaction produces the meta-substituted product, 3-bromothis compound.

Protocol: Synthesis of 3-Bromothis compound

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add this compound (1 equivalent) and a suitable solvent like carbon tetrachloride (CCl4) or excess bromine.

  • Catalyst Addition: Cool the mixture to 0°C and add the Lewis acid catalyst (e.g., AlBr3, 1.1 equivalents) portion-wise.

  • Reagent Addition: Add bromine (Br2, 1.1 equivalents) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed (monitor by GC-MS). The reaction will typically evolve hydrogen bromide (HBr) gas, which should be neutralized with a trap.

  • Work-up: Cool the reaction mixture and quench it by carefully adding it to a mixture of ice and aqueous sodium bisulfite (NaHSO3) to destroy any excess bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Purification: Dry the organic phase over anhydrous MgSO4, filter, concentrate, and purify the residue by vacuum distillation or column chromatography to yield 3-bromothis compound.

Friedel-Crafts Reactions: A Noteworthy Limitation

The Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings.[11] However, these reactions are generally not successful with strongly deactivated substrates. The -SF5 group deactivates the aromatic ring to such an extent that it fails to react with the carbocation or acylium ion intermediates generated under standard Friedel-Crafts conditions.[11] Attempting these reactions typically results in the recovery of unreacted starting material. This limitation is a critical piece of experimental knowledge for researchers planning synthetic routes involving this compound. Overcoming this requires alternative multi-step strategies, such as introducing the alkyl or acyl group via cross-coupling reactions on a pre-functionalized (e.g., halogenated) SF5-arene.[12]

Conclusion

This compound is a substrate of immense potential, driven by the unique physicochemical properties of the -SF5 group. While its reactivity in electrophilic aromatic substitution is tempered by the group's strong electron-withdrawing nature, predictable and high-yielding protocols for key transformations like nitration and halogenation are well-established. These reactions proceed with excellent regioselectivity for the meta position, providing valuable building blocks for applications in drug discovery and advanced materials. Understanding both the synthetic protocols and the inherent limitations, such as the failure of Friedel-Crafts reactions, is essential for the effective application of this fascinating and powerful chemical entity.

References

Application Notes & Protocols: The Synthesis of Pentafluorosulfanyl Arenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Foreword: The Rise of a "Super-Trifluoromethyl" Group

In the landscape of medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. While the trifluoromethyl (–CF₃) group has long been a workhorse for modulating a molecule's pharmacokinetic and pharmacodynamic properties, the pentafluorosulfanyl (–SF₅) group has emerged as a "super-trifluoromethyl" bioisostere.[1] The –SF₅ group boasts a unique combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[2][3][4] These attributes can profoundly enhance metabolic stability, membrane permeability, and binding affinity of parent molecules, making it a highly attractive moiety for drug development and advanced materials.[3][5][6]

However, the synthetic challenges associated with introducing this sterically demanding, hypervalent sulfur group have historically limited its widespread adoption.[2][4] Early methods relied on harsh and often hazardous reagents, with limited substrate scope. This guide provides an in-depth overview of the evolution of pentafluorosulfanylation protocols, from classical oxidative fluorinations to modern, mild radical-based strategies, offering researchers a practical toolkit for accessing this valuable chemical space.

Part 1: Classical Approach: Oxidative Fluorination of Aryl Sulfur Precursors

The foundational methods for creating the Ar–SF₅ bond involve the direct, aggressive fluorination of readily available aryl thiols or diaryl disulfides. While often requiring specialized equipment and handling of hazardous reagents like elemental fluorine or silver difluoride (AgF₂), these protocols remain relevant for the bulk synthesis of key Ar–SF₅ building blocks.[4][7]

Mechanism: A Two-Stage Oxidative Process

The most established pathway proceeds through an intermediate arylsulfur chlorotetrafluoride (ArSF₄Cl).[1] The diaryl disulfide is first treated with chlorine gas in the presence of a fluoride source like potassium fluoride (KF) to generate the ArSF₄Cl species. This intermediate is then subjected to a second, more potent fluorinating agent (e.g., ZnF₂, HF) to complete the oxidation to the final ArSF₅ product.

G ArSSAr Diaryl Disulfide ArSF4Cl Arylsulfur Chlorotetrafluoride ArSSAr->ArSF4Cl ArSF4Cl_2 Arylsulfur Chlorotetrafluoride ArSF5 Pentafluorosulfanyl Arene ArSF4Cl_2->ArSF5

Figure 1. General workflow for the two-step oxidative fluorination of diaryl disulfides.

Protocol: Synthesis of Arylsulfur Chlorotetrafluorides (Intermediate)

This protocol is adapted from the practical production process described for various ArSF₅ compounds.[1]

Materials:

  • Diaryl disulfide (1.0 equiv)

  • Potassium Fluoride (KF, spray-dried, 10.0 equiv)

  • Acetonitrile (MeCN, anhydrous)

  • Chlorine (Cl₂) gas

  • Inert atmosphere reaction vessel (e.g., Schlenk flask) equipped with a gas inlet, stirrer, and bubbler.

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), charge the reaction vessel with the diaryl disulfide and spray-dried KF.

  • Solvent Addition: Add anhydrous acetonitrile to create a stirrable slurry.

  • Chlorination: Cool the mixture in an ice bath. Begin bubbling Cl₂ gas through the slurry with vigorous stirring. The reaction is exothermic and the solution will typically turn orange.[1]

  • Monitoring: Continue the Cl₂ addition. The reaction progress can be monitored by the disappearance of the starting material (TLC, GC-MS) or by the color change of the solution to colorless, which indicates the formation of the arylsulfur trifluoride (ArSF₃) intermediate.[1] Slower absorption of Cl₂ will occur past this point.

  • Work-up: Once the reaction is complete, purge the system with N₂ to remove excess Cl₂. Filter the reaction mixture to remove the KF and other inorganic salts.

  • Isolation: Remove the solvent under reduced pressure. The crude ArSF₄Cl can often be purified by distillation or recrystallization.

Causality & Insights:

  • Why KF? KF serves as the fluoride source and facilitates the cleavage of the disulfide bond and subsequent fluorination steps. Being spray-dried is crucial to maximize surface area and reactivity.

  • Why Acetonitrile? It is a polar aprotic solvent that is relatively inert to the reaction conditions and effectively solubilizes the starting materials and intermediates.

  • Control of Chlorination: The rate of Cl₂ addition must be carefully controlled to manage the exothermicity of the reaction.

Part 2: Modern Radical-Based Methodologies

The desire for milder conditions and broader functional group tolerance has driven the development of radical-based pentafluorosulfanylation methods. These approaches avoid highly oxidizing and often hazardous reagents, instead relying on the generation of the pentafluorosulfanyl radical (•SF₅), which can then add to arenes.

Photoredox-Catalyzed Activation of Sulfur Hexafluoride (SF₆)

One of the most innovative recent strategies utilizes the cheap, non-toxic, and virtually inert gas sulfur hexafluoride (SF₆) as the SF₅ source.[2] Photoredox catalysis provides the energy required to activate SF₆ via a single-electron reduction.[8]

Mechanism: The mechanism involves the photoexcitation of a photocatalyst (e.g., an N-arylphenothiazine), which then reduces SF₆ to generate the •SF₅ radical and a fluoride anion.[2][8] This highly reactive •SF₅ radical is trapped by an alkene or arene. In the context of domino reactions, this radical addition can trigger subsequent cyclizations to build molecular complexity.[8]

G PC Photocatalyst PC_star PC* PC->PC_star hν (Visible Light) PC_plus PC•+ PC_star->PC_plus SET SF5_rad •SF₅ PC_plus->PC SET / Cycle Regeneration SF6 SF₆ SF6->SF5_rad e⁻ Rad_Adduct [Arene-SF₅]• SF5_rad->Rad_Adduct Radical Addition Arene Arene Arene->Rad_Adduct Product Arene-SF₅ Rad_Adduct->Product [O] / -H⁺

Figure 2. Simplified mechanism for photoredox-catalyzed pentafluorosulfanylation using SF₆.

Radical Addition of Pentafluorosulfanyl Chloride (SF₅Cl)

Pentafluorosulfanyl chloride (SF₅Cl) is a more reactive and commonly used gaseous reagent for generating the •SF₅ radical.[9][10] Its addition to alkenes and alkynes is well-established, and recent advances have expanded its use to arenes, often initiated by radical initiators or photolytic methods.[7][11]

Protocol: Radical Chloropentafluorosulfanylation of an Alkyne This protocol is adapted from visible-light mediated methods.[11]

Materials:

  • Alkyne (1.0 equiv)

  • Pentafluorosulfanyl Chloride (SF₅Cl, 1.5 - 2.0 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye, 1-2 mol%)

  • Solvent (e.g., MeCN or DCM)

  • Schlenk tube or photoreactor vial equipped with a stir bar.

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the alkyne, photocatalyst, and solvent to the reaction vial.

  • Reagent Addition: Seal the vial. Using a gas-tight syringe or a pre-measured lecture bottle, carefully add the required amount of SF₅Cl gas to the vial at room temperature.

  • Irradiation: Place the reaction vial in a photoreactor setup (e.g., surrounded by blue or violet LEDs) and begin vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.

  • Work-up: Upon completion, carefully vent any excess SF₅Cl into a fume hood or through a scrubbing solution.

  • Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography to yield the chloropentafluorosulfanylated alkene.

Causality & Insights:

  • Why a Photocatalyst? Visible light provides the energy to excite the photocatalyst, which can then engage in a single-electron transfer (SET) with SF₅Cl or another species to initiate the radical chain reaction. This avoids the need for high temperatures or UV lamps.[11]

  • Safety: SF₅Cl is a toxic gas and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Stereoselectivity: The radical addition to alkynes often results in a mixture of E/Z isomers. The specific outcome can be influenced by the substrate and reaction conditions.

MethodSF₅ SourceInitiatorConditionsAdvantagesDisadvantages
Oxidative FluorinationArS-SArCl₂, KF, ZnF₂Harsh, often >100 °CScalable, uses cheap precursorsHazardous reagents, limited scope
Photoredox CatalysisSF₆Photocatalyst + LightMild, Room TempUses inert/cheap gas, high functional group toleranceMay require specialized photoreactor setup
Radical AdditionSF₅ClInitiator (Et₃B) or LightMild, Room TempHigh reactivity, well-studiedSF₅Cl is a toxic gas, can be unselective

Table 1. Comparison of major pentafluorosulfanylation strategies.

Part 3: Advanced Protocols: Functionalization of ArSF₅ Scaffolds

An alternative strategy to building complex molecules is to start with a simple pentafluorosulfanyl arene and perform downstream C-H functionalization. This approach is powerful but challenging, as the strongly electron-withdrawing –SF₅ group deactivates the aromatic ring towards classical electrophilic aromatic substitution.

Directed Ortho-Lithiation

A significant breakthrough in this area is the development of a directed ortho-lithiation protocol.[4] This method allows for the selective functionalization of the C-H bond adjacent to the SF₅ group, a position that is difficult to access by other means.

Mechanism: A strong, sterically hindered base like lithium tetramethylpiperidide (LTMP) is used to deprotonate the ortho position. The reaction must be performed at very low temperatures (e.g., -60 °C) in the presence of an electrophilic trap. If the temperature rises, the lithiated intermediate can decompose via elimination to form a reactive aryne intermediate.[4]

G ArSF5 Pentafluorosulfanyl Arene Intermediate ortho-Lithiated Intermediate ArSF5->Intermediate  LTMP, Electrophile (E⁺)  -60 °C Product ortho-Functionalized Product Intermediate->Product  Quench with E⁺ Aryne Aryne Intermediate Intermediate->Aryne  Warming  (T > -40 °C)

Figure 3. Reaction pathway for ortho-lithiation of ArSF₅, showing the productive and decomposition pathways.

Protocol: Ortho-Silylation of Pentafluorosulfanylbenzene

This protocol is adapted from the general method for ortho-functionalization.[4]

Materials:

  • Pentafluorosulfanylbenzene (1.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMP, 1.5 equiv)

  • n-Butyllithium (n-BuLi, 1.4 equiv)

  • Trimethylsilyl chloride (TMSCl, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere reaction vessel.

Procedure:

  • Base Preparation: In a flame-dried flask under argon, dissolve TMP in anhydrous THF. Cool the solution to -60 °C (e.g., acetone/dry ice bath). Slowly add n-BuLi and stir for 15 minutes to pre-form the LTMP base.

  • Reaction Setup: In a separate flask, dissolve pentafluorosulfanylbenzene and TMSCl in anhydrous THF. Cool this solution to -60 °C.

  • Lithiation/Trapping: Slowly add the pre-formed LTMP solution to the substrate/electrophile solution via cannula transfer while maintaining the temperature at -60 °C.

  • Monitoring: Stir the reaction at -60 °C for 1-2 hours. The reaction progress can be monitored by quenching small aliquots and analyzing by GC-MS.

  • Quenching: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl solution.

  • Work-up & Purification: Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Causality & Insights:

  • Why LTMP? A strong, non-nucleophilic, sterically hindered base is required to favor deprotonation over nucleophilic attack on the sulfur atom.

  • Why low temperature? This is critical. The lithiated ArSF₅ intermediate is thermally unstable and will eliminate LiF to form an aryne at temperatures as low as -40 °C, leading to undesired side products.[4]

  • Why pre-trap the electrophile? Having the electrophile present during the lithiation ensures that the unstable lithiated intermediate is trapped as it is formed, maximizing the yield of the desired product.

Conclusion and Future Outlook

The chemistry of pentafluorosulfanylation has matured significantly, moving from a niche area requiring harsh conditions to a more accessible field with a diverse array of mild and selective protocols. The development of photoredox catalysis using SF₆ represents a major leap forward in terms of sustainability and safety.[2][8] Concurrently, methods for the late-stage functionalization of ArSF₅ cores are enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[4] As new reagents and catalytic systems continue to be developed, the once-elusive pentafluorosulfanyl group is poised to become an indispensable tool in the design of next-generation pharmaceuticals, agrochemicals, and materials.

References

The Pentafluorosulfanylphenyl (SF5Ph) Moiety: A Paradigm Shift in High-Performance Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

The relentless pursuit of advanced liquid crystal displays (LCDs) and photonic devices necessitates the development of materials with precisely tailored physical properties. The pentafluorosulfanyl (SF₅) group, often dubbed the "super-trifluoromethyl group," has emerged as a uniquely powerful functional moiety in the design of high-performance liquid crystals (LCs). This application note provides a comprehensive technical guide for researchers on the synthesis and application of SF₅Ph-containing liquid crystals. We will explore the distinct physicochemical advantages conferred by the SF₅Ph group, detail robust synthetic protocols for key building blocks, and outline their incorporation into calamitic and discotic LC scaffolds using modern cross-coupling methodologies. The causality behind experimental choices and the resulting impact on critical material properties, such as dielectric anisotropy and birefringence, will be a central focus.

The SF₅Ph Group: A Superior Polar Terminus

The utility of a functional group in liquid crystal design is dictated by its influence on the molecule's overall shape, polarity, and polarizability. The SF₅Ph group offers a compelling combination of properties that distinguish it from traditional polar termini like cyano (-CN) or trifluoromethyl (-CF₃) groups.

Causality Behind the Advantage: The SF₅ group is characterized by an octahedral geometry, exceptional thermal and chemical stability, and a high degree of electronegativity. Unlike the linear cyano group, its steric bulk and unique electronic profile significantly influence intermolecular interactions without drastically increasing viscosity. This allows for the design of LCs with a unique combination of high polarity and low birefringence, a profile of particular importance for advanced display modes.

Table 1: Comparison of Terminal Polar Groups

Property SF₅ CF₃ CN
Electronegativity (Hammett σₚ) +0.68 +0.54 +0.66
Steric Profile Bulky, Octahedral Conical Linear
Dipole Moment Contribution High, Axial Moderate High, Axial
Thermal/Chemical Stability Very High High Moderate (hydrolysis risk)

| Key Advantage in LCs | High Δɛ with low Δn | Good stability | High Δɛ |

Synthetic Pathways to SF₅Ph-Containing Liquid Crystals

The successful integration of the SF₅Ph moiety into complex LC architectures hinges on the availability of versatile, reactive building blocks. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern LC synthesis, enabling the precise construction of the rigid core.

Essential SF₅Ph Building Blocks

The most common synthetic strategies utilize commercially available aryl halides and boronic acids. Key precursors such as 1-iodo-4-(pentafluorosulfanyl)benzene and 4-(pentafluorosulfanyl)phenylboronic acid serve as versatile launchpads for a multitude of coupling reactions.

Synthesis_Workflow cluster_start Commercially Available Precursors cluster_intermediates Key Synthetic Intermediates cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Liquid Crystal Core Structures SF5_Br 1-Bromo-4-(pentafluorosulfanyl)benzene Boronic_Acid 4-(Pentafluorosulfanyl)phenylboronic Acid SF5_Br->Boronic_Acid Borylation (e.g., Miyaura) SF5_I 1-Iodo-4-(pentafluorosulfanyl)benzene Sonogashira Sonogashira Coupling SF5_I->Sonogashira Suzuki Suzuki Coupling Boronic_Acid->Suzuki Alkyne Other Aryl/Alkyl Terminal Alkyne Alkyne->Sonogashira Aryl_Halide Other Aryl/Alkyl Halide or Triflate Aryl_Halide->Suzuki Biphenyl SF₅Ph-Biphenyl/Terphenyl LC Suzuki->Biphenyl Tolane SF₅Ph-Tolane LC Sonogashira->Tolane Structure_Property SF5 SF₅Ph Moiety Prop1 Strong Electron- Withdrawing Nature (High σₚ) Prop2 High Axial Dipole Moment Prop3 Steric Bulk (Octahedral Geometry) Prop4 High Chemical and Thermal Stability LC_Prop1 High Dielectric Anisotropy (Δε) Prop1->LC_Prop1 LC_Prop4 High Voltage Holding Ratio & Reliability Prop1->LC_Prop4 Prop2->LC_Prop1 LC_Prop2 Low Birefringence (Δn) Prop3->LC_Prop2 LC_Prop3 Wide Nematic Range & Suppression of Smectic Phases Prop3->LC_Prop3 Prop4->LC_Prop4

Phenylsulfur Pentafluoride: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Application Note & Protocols

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rise of the "Super-Ttrifluoromethyl" Group

In the landscape of modern medicinal and materials chemistry, the relentless pursuit of novel molecular architectures with enhanced properties is a driving force of innovation. Among the myriad of functional groups available to the synthetic chemist, the pentafluorosulfanyl (SF5) group has emerged as a compelling moiety, often dubbed a "super-trifluoromethyl group".[1][2] This designation stems from its unique combination of physicochemical properties that often surpass those of the well-established trifluoromethyl (CF3) group.[3][4] The SF5 group is characterized by its larger size, octahedral geometry, high electronegativity (Hammett constant σI: +0.55 for SF5 vs. +0.39 for CF3), and significant lipophilicity (Hansch hydrophobicity constant π: 1.51 for SF5 vs. 1.09 for CF3).[3][4][5] This duality of being both highly electronegative and lipophilic is a rare and valuable attribute in molecular design.[3][4] Furthermore, the SF5 group exhibits exceptional thermal and chemical stability, including high hydrolytic stability, making it a robust component in diverse applications.[3][4][6]

These remarkable properties translate into tangible benefits in drug discovery and materials science. In medicinal chemistry, the incorporation of an SF5 group can enhance drug efficacy, improve metabolic stability, and favorably modulate pharmacokinetics by influencing distribution and excretion.[6][7] Its steric and electronic nature makes it an attractive bioisostere for other common groups.[1][6] Consequently, SF5-containing compounds are increasingly prevalent in the development of pharmaceuticals and agrochemicals.[5][7][8] However, the historically limited accessibility of versatile SF5-containing building blocks has impeded its widespread adoption.[7] Phenylsulfur pentafluoride (PhSF5) has emerged as a key reagent to address this challenge, providing a reliable and efficient means of introducing the coveted SF5 moiety into a wide range of organic molecules.[9][[“]]

This technical guide provides an in-depth exploration of this compound as a foundational building block in organic synthesis. We will delve into its synthesis, reactivity, and provide detailed, field-proven protocols for its application, empowering researchers to harness the full potential of the "super-trifluoromethyl" group.

Properties and Synthesis of this compound

This compound (C6H5SF5) is a colorless liquid that is stable under a variety of reaction conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments.[11] This high stability is a key advantage in multi-step synthetic sequences. The strong electron-withdrawing nature of the SF5 group directs electrophilic aromatic substitution to the meta position.[11]

Historically, the synthesis of PhSF5 was fraught with challenges, often involving harsh reagents, low yields, and expensive starting materials. The initial synthesis reported by Sheppard in 1961 involved the fluorination of diphenyl disulfide with silver difluoride (AgF2), affording the product in a mere 9% yield.[3][4][12] Subsequent methods utilizing reagents like xenon difluoride or molecular fluorine offered some improvements but still suffered from significant drawbacks.[3][11] More contemporary and practical approaches have been developed, making PhSF5 more accessible for routine laboratory use. One such method involves the radical addition of SF5Cl to a dichlorocyclohexene followed by dehydrohalogenation.[11] Another scalable method utilizes the reaction of diphenyl disulfide with chlorine gas and a fluoride salt, such as potassium fluoride, in an appropriate solvent.[11][13]

Reactivity and Synthetic Applications

This compound serves as a versatile precursor for a diverse array of SF5-containing compounds. Its reactivity can be broadly categorized, enabling the introduction of the SF5 group through various synthetic strategies.

Electrophilic Aromatic Substitution

The powerful electron-withdrawing nature of the SF5 group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. This allows for the synthesis of a range of 3-substituted this compound derivatives.

Nucleophilic Aromatic Substitution

While the unsubstituted phenyl ring of PhSF5 is not amenable to nucleophilic aromatic substitution, the introduction of strong electron-withdrawing groups, such as a nitro group at the meta position, can activate the ring for such transformations.

Ortholithiation

Directed ortho-metalation provides a powerful strategy for functionalizing the phenyl ring at the position adjacent to the SF5 group. This approach opens avenues to a variety of ortho-substituted derivatives that are not accessible through electrophilic substitution.

Precursor to other SF5-Reagents

This compound can be a starting material for the synthesis of other valuable pentafluorosulfanylation reagents. For instance, it can be converted to SF5-substituted anilines, which can then be transformed into diazonium salts, providing a gateway to a wide range of functionalized aromatic compounds.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound. As with all chemical procedures, appropriate safety precautions must be taken. This compound is a flammable liquid and can cause skin and eye irritation.[14][15][16] It is harmful if swallowed and may cause respiratory irritation.[15][16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][17]

Protocol 1: Synthesis of this compound from Diphenyl Disulfide

This protocol is based on a scalable and cost-effective method for the preparation of PhSF5.

Materials:

  • Diphenyl disulfide

  • Potassium fluoride (KF), dried

  • Acetonitrile (CH3CN), anhydrous

  • Chlorine (Cl2) gas

  • Nitrogen (N2) gas

  • Round-bottom flask equipped with a magnetic stir bar, gas inlet, and outlet to a scrubber

  • Ice/water bath

Procedure:

  • To a 500 mL round-bottom flask, add diphenyl disulfide (33.0 g, 0.15 mol) and dry potassium fluoride (140 g, 2.4 mol).[13]

  • Add 300 mL of dry acetonitrile to the flask.[13]

  • Cool the stirred reaction mixture in an ice/water bath under a slow stream of nitrogen.

  • Once the mixture is cooled, stop the nitrogen flow and begin bubbling chlorine gas into the reaction mixture at a rate of approximately 70 mL/min.[13] The reaction is exothermic and the temperature should be monitored.

  • Continue bubbling chlorine gas for approximately 6.5 hours.[13] The reaction progress can be monitored by GC analysis of aliquots.

  • Upon completion, stop the chlorine flow and purge the reaction mixture with nitrogen to remove any residual chlorine.

  • Filter the reaction mixture to remove the solid potassium salts.

  • The filtrate, containing the crude this compound, can be purified by fractional distillation under reduced pressure.

Diagram of the Synthetic Workflow:

Synthesis_Workflow reagents Diphenyl Disulfide Potassium Fluoride Acetonitrile reaction_vessel Reaction Flask (Ice Bath) reagents->reaction_vessel chlorination Chlorine Gas (approx. 6.5 h) reaction_vessel->chlorination Reaction workup Filtration chlorination->workup Quenching & Workup purification Fractional Distillation workup->purification product Phenylsulfur Pentafluoride purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Meta-Nitration of this compound

This protocol details a standard electrophilic aromatic substitution reaction on the PhSF5 ring.

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Round-bottom flask with a magnetic stir bar

  • Ice/water bath

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice/water bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of cold concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the stirred solution of this compound in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-nitrothis compound.

  • The product can be further purified by column chromatography on silica gel.

Diagram of Reaction Pathways:

Reaction_Pathways PhSF5 Phenylsulfur Pentafluoride meta_nitro 3-Nitrophenylsulfur Pentafluoride PhSF5->meta_nitro Electrophilic Nitration ortho_lithiated ortho-Lithiated PhSF5 PhSF5->ortho_lithiated Directed ortho-Metalation meta_amino 3-Aminophenylsulfur Pentafluoride meta_nitro->meta_amino Reduction ortho_substituted ortho-Substituted Derivatives ortho_lithiated->ortho_substituted Reaction with Electrophiles

Caption: Key reaction pathways of this compound.

Data Summary

Property Value Reference
Molecular Formula C6H5F5S[11]
Molar Mass 204.16 g/mol [11]
Appearance Colorless liquid[11]
Density 1.49 g/mL[11]
Boiling Point 149 °C[11]
Flash Point 48 °C[14]
Hammett Constant (σI) +0.55[3][4]
Hansch Hydrophobicity (π) 1.51[3][4]

Conclusion

This compound has transitioned from a chemical curiosity to a cornerstone building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the "super-trifluoromethyl" SF5 group, offer chemists a powerful tool to modulate molecular properties in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials. The development of more practical and scalable synthetic routes to PhSF5 has been instrumental in its broader adoption. The protocols and reactivity patterns outlined in this guide are intended to provide a solid foundation for researchers to confidently incorporate this versatile reagent into their synthetic endeavors, unlocking new frontiers in chemical innovation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenylsulfur Pentafluoride (PhSF₅)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenylsulfur Pentafluoride (PhSF₅). This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this unique and valuable compound. The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl group" due to its exceptional electronegativity and lipophilicity, making it a highly desirable moiety in medicinal chemistry, agrochemicals, and materials science.[1][2][3] However, its synthesis presents several challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of PhSF₅ synthesis, ensuring safer and more successful experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound has evolved significantly since its first report. The main strategies can be categorized as follows:

  • Direct Oxidative Fluorination of Diaryl Disulfides or Aryl Thiols: This was the earliest approach, involving the direct fluorination of diphenyl disulfide or related sulfur compounds.[4] Various fluorinating agents have been employed, each with its own set of advantages and disadvantages.

    • Silver Difluoride (AgF₂): The original method reported by Sheppard in 1961 used AgF₂.[1][2] However, this method is often plagued by low yields (around 9%) and the high cost of the reagent.[1][2]

    • Molecular Fluorine (F₂): While capable of producing higher yields (around 40%) for electron-deficient systems, F₂ is a highly toxic, corrosive, and explosive gas, which severely limits its practical application.[1][2]

    • Xenon Difluoride (XeF₂): This reagent offers a cleaner reaction but is expensive and still results in modest yields (around 25%).[1][5]

  • Two-Step Method via Arylsulfur Chlorotetrafluoride (ArSF₄Cl): This is a more practical and widely applicable method. It involves two key steps:

    • Treatment of a diaryl disulfide or aryl thiol with chlorine in the presence of an alkali metal fluoride to form the arylsulfur chlorotetrafluoride intermediate.

    • Subsequent treatment of the ArSF₄Cl intermediate with a fluoride source (e.g., ZnF₂, HF, Sb(III/V) fluorides) to yield the final ArSF₅ product.[1][2]

  • Methods Involving SF₅Cl and SF₅Br: These methods utilize the addition of SF₅Cl or SF₅Br to unsaturated precursors, followed by subsequent chemical transformations to generate the aromatic ring. For instance, the reaction of SF₅Cl with acetylene can lead to intermediates that are then converted to this compound through a multi-step process.[1][5] More modern techniques involve the radical addition of SF₅Cl to a cyclohexene derivative, followed by dehydrohalogenation.[6]

Q2: What are the most significant challenges encountered during the synthesis of this compound?

A2: Researchers often face several hurdles when synthesizing PhSF₅:

  • Low Yields: Many of the earlier methods, particularly those involving direct fluorination with AgF₂, suffer from low product yields.[1][2]

  • Harsh Reagents: The use of highly reactive and hazardous fluorinating agents like F₂ requires specialized equipment and extreme caution.[1][2]

  • Side Reactions: A common side reaction is the fluorination of the aromatic ring, especially when using powerful fluorinating agents on non-deactivated aromatic systems.[7][8]

  • Purification: Separating the desired product from byproducts and unreacted starting materials can be challenging due to the physical properties of PhSF₅ (a colorless liquid).[6][9]

  • Cost: Reagents like AgF₂ and XeF₂ are expensive, which can be a limiting factor for large-scale synthesis.[1][10]

Q3: What are the critical safety precautions to take when handling reagents for PhSF₅ synthesis?

A3: Safety is paramount. This compound and many of the reagents used in its synthesis are hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of toxic vapors.[11][12] this compound itself is described as having a pungent odor and being irritating to the eyes, respiratory system, and skin.[9]

  • Reagent Handling:

    • Fluorinating Agents: Exercise extreme caution with fluorinating agents. Silver difluoride is a powerful oxidizing agent.[12] Molecular fluorine (F₂) is highly toxic and explosive.[1][2]

    • Hydrofluoric Acid (HF): Some procedures may generate HF as a byproduct.[12] HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful. Ensure an HF-specific safety protocol and calcium gluconate gel are readily available.

  • Emergency Procedures: Be familiar with the location and use of emergency eye wash stations and safety showers.[11]

Q4: How can I effectively purify the synthesized this compound?

A4: Purification of PhSF₅ typically involves standard laboratory techniques, but care must be taken due to its properties.

  • Distillation: Given that this compound is a liquid with a boiling point of 149 °C, distillation is a common purification method.[13][14]

  • Chromatography: Column chromatography can be employed for smaller scale purifications to separate the product from non-volatile impurities.

  • Extraction: Liquid-liquid extraction can be used during the workup to remove water-soluble byproducts and unreacted reagents.

Q5: What are the typical physical and chemical properties of this compound I should be aware of?

A5: this compound is a colorless liquid with high chemical stability.[6] It is stable under a wide range of conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments.[6] For example, it does not react with a refluxing solution of sodium hydroxide in aqueous ethanol.[6] The SF₅ group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[6]

PropertyValue
Molecular Formula C₆H₅F₅S
Molecular Weight 204.16 g/mol
Appearance Colorless liquid
Boiling Point 149 °C
Melting Point -10 °C
Density ~1.5 g/mL at 25 °C

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Troubleshooting Steps & Explanation
Inactive Fluorinating Agent The activity of some fluorinating agents can diminish over time or with improper storage. For instance, ensure that AgF₂ has not been passivated.
Insufficient Reaction Time or Temperature Some synthetic routes require specific temperature control and reaction times to proceed to completion. Review the literature for the specific method you are using and ensure these parameters are met.
Moisture in the Reaction Many of the reagents used in PhSF₅ synthesis are sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Moisture can lead to the formation of byproducts like phenylsulfinyl fluoride.[12]
Sub-optimal Reagent Stoichiometry The ratio of reactants is crucial. An excess or deficit of the fluorinating agent or other reagents can lead to incomplete reaction or the formation of side products. Carefully check the stoichiometry of your reaction.
Problem 2: Presence of Ring-Fluorinated Byproducts
Potential Cause Troubleshooting Steps & Explanation
Overly Aggressive Fluorinating Agent Highly reactive fluorinating agents like F₂ can lead to unwanted fluorination of the aromatic ring, especially with electron-rich aromatic precursors.[1][2][8]
Reaction Temperature is Too High Elevated temperatures can increase the likelihood of side reactions, including ring fluorination. Maintain the recommended reaction temperature.
Use of a Milder Fluorinating Agent Consider using a milder fluorinating agent if your substrate is susceptible to ring fluorination. The two-step method involving the formation of ArSF₄Cl often provides better control and minimizes this side reaction.[1][2]
Problem 3: Difficulty in Isolating the Final Product
Potential Cause Troubleshooting Steps & Explanation
Product Volatility While the boiling point of PhSF₅ is relatively high, care should be taken during solvent removal under reduced pressure to avoid product loss. Use a rotary evaporator with controlled temperature and pressure.
Formation of an Emulsion During Workup Emulsions can form during aqueous workup, making phase separation difficult. Try adding brine to the aqueous layer or filtering the mixture through a pad of celite.
Co-distillation with Solvent or Impurities If impurities have similar boiling points to the product, simple distillation may not be effective. Consider fractional distillation for better separation.
Problem 4: Decomposition of Product or Intermediates
Potential Cause Troubleshooting Steps & Explanation
Thermal Instability While PhSF₅ is generally thermally stable, some intermediates in its synthesis may not be.[6] Avoid unnecessarily high temperatures during the reaction and purification steps.
Incompatibility with Certain Materials Some sulfur fluoride compounds can react with glass, especially in the presence of moisture.[12] While PhSF₅ is relatively stable, intermediates like phenylsulfur trifluoride are known to slowly attack Pyrex®.[12] For sensitive reactions, consider using Teflon® or other inert reaction vessels.

Experimental Workflow Diagrams

Two-Step Synthesis of this compound

Two_Step_Synthesis cluster_step1 Step 1: Formation of ArSF₄Cl cluster_step2 Step 2: Fluoride Exchange start1 Diphenyl Disulfide (Ar-S-S-Ar) intermediate Phenylsulfur Chlorotetrafluoride (PhSF₄Cl) start1->intermediate Oxidative Chlorofluorination reagent1 Chlorine (Cl₂) + Alkali Metal Fluoride (e.g., KF) final_product This compound (PhSF₅) intermediate->final_product Cl-F Exchange reagent2 Fluoride Source (e.g., ZnF₂, HF)

Caption: A simplified workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield of PhSF₅ q1 Check Reagent Activity & Purity Are the fluorinating agent and other reagents fresh and properly stored? start->q1 q2 Verify Reaction Conditions Are the temperature, time, and atmosphere correct? q1->q2 Yes a1 Replace with fresh, high-purity reagents. q1->a1 No q3 Confirm Stoichiometry Are the molar ratios of reactants accurate? q2->q3 Yes a2 Adjust conditions to match the established protocol. Ensure an inert and dry atmosphere. q2->a2 No q4 Analyze for Side Products Is there evidence of ring fluorination or other byproducts? q3->q4 Yes a3 Recalculate and carefully measure all reagents. q3->a3 No a4 Consider a milder synthetic route or adjust conditions to minimize side reactions. q4->a4 Yes

References

Technical Support Center: Phenylsulfur Pentafluoride (PhSF₅) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenylsulfur Pentafluoride (PhSF₅) and its derivatives. The pentafluorosulfanyl (SF₅) group is of immense interest in the development of pharmaceuticals, agrochemicals, and advanced materials due to its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2][3][4] However, the synthesis of arylsulfur pentafluorides has historically been plagued by challenges, including low yields, the use of hazardous reagents, and limited substrate scope.[3][5][6]

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of PhSF₅ reactions. It provides field-proven insights, troubleshooting strategies, and detailed protocols to help you improve reaction yields and achieve consistent results.

Frequently Asked Questions (FAQs)

Q1: Why is the SF₅ group considered a "super-trifluoromethyl" group?

The SF₅ group is often called a "super-trifluoromethyl" group because it exhibits properties similar to the widely used trifluoromethyl (CF₃) group but in a more pronounced manner.[5] It possesses a higher electronegativity (Pauling scale value of 3.62 for SF₅) and greater electron-withdrawing ability than the CF₃ group.[7] Additionally, it offers high chemical and thermal stability, often equal to or exceeding that of the CF₃ group, while also being highly lipophilic.[3][5] This unique combination of properties is highly attractive for modulating the biological activity and physical properties of molecules in drug discovery and materials science.[1][2]

Q2: What are the main historical challenges in synthesizing this compound?

Early methods for synthesizing PhSF₅ suffered from significant drawbacks that limited its accessibility and application.

  • Low Yields: The first reported synthesis by Sheppard involved the fluorination of diphenyl disulfide with silver difluoride (AgF₂), which only produced a 9% yield.[5][6][8] Other methods using reagents like xenon difluoride (XeF₂) also resulted in low yields, around 25%.[5]

  • Harsh & Expensive Reagents: The use of highly toxic, corrosive, and explosive molecular fluorine (F₂) was explored but was generally limited to electron-deficient systems and still gave modest yields (approx. 40%).[5][6] Reagents like AgF₂ and XeF₂ are also prohibitively expensive for large-scale production.[5][7]

  • Multi-Step, Low-Efficiency Routes: Some early routes involved complex, multi-step sequences starting from toxic and sparsely available gases like SF₅Cl and acetylene, which were impractical for general use.[5][6]

Q3: What is the current state-of-the-art method for producing Arylsulfur Pentafluorides with high yields?

The most practical and widely applicable method for producing a variety of arylsulfur pentafluorides in high yields is a two-step process starting from common aryl thiols or diaryl disulfides.[5][6][9]

  • Step 1: The starting material (diaryl disulfide or aryl thiol) is treated with chlorine (Cl₂) in the presence of an alkali metal fluoride (like KF) to form an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate.

  • Step 2: The isolated ArSF₄Cl intermediate is then treated with a fluoride source, such as zinc difluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides, to exchange the chlorine atom for a fluorine atom, yielding the final ArSF₅ product.[5][9]

This method avoids the use of highly dangerous reagents like F₂ and is significantly more cost-effective and scalable than previous approaches.[5]

Troubleshooting Guide: Improving Reaction Yields

This section addresses specific issues you may encounter during your experiments.

Q: My reaction to form PhSF₄Cl from diphenyl disulfide (Step 1) is resulting in a low yield and chlorinated byproducts. What's going wrong?

A: Low yields and side reactions in the formation of arylsulfur chlorotetrafluoride (ArSF₄Cl) are common but can be mitigated by carefully controlling the reaction parameters.

  • Causality: The reaction proceeds through several intermediates. The process begins with the formation of ArSF₃, which is then further chlorinated and fluorinated to yield ArSF₄Cl.[5] Side reactions, such as chlorination of the aromatic ring, can occur if the reaction is not properly controlled. This is especially true for electron-rich aromatic systems. Aromatic nuclei deactivated by electron-withdrawing groups are less prone to these side reactions.[5]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure your starting diaryl disulfide is pure and the potassium fluoride (KF) is anhydrous. Moisture can interfere with the reaction.

    • Solvent Choice: Acetonitrile is a commonly used and effective solvent for this step.[5]

    • Control of Chlorine Gas: The introduction of chlorine gas (Cl₂) should be done at a controlled rate. Initially, Cl₂ is absorbed rapidly until the ArSF₃ intermediate is formed. After this point, the reaction slows. Monitor the reaction progress (e.g., by ¹⁹F NMR) to avoid adding a large excess of chlorine, which promotes ring chlorination.[5]

    • Temperature Management: The reaction is exothermic. Maintain a consistent temperature, as runaway temperatures can lead to byproduct formation.

Q: The conversion of my isolated PhSF₄Cl to PhSF₅ (Step 2) is incomplete. How can I drive the reaction to completion?

A: The efficiency of the Cl-F exchange in Step 2 is highly dependent on the choice of fluorinating agent and the reaction conditions.

  • Causality: This step is a nucleophilic substitution where a fluoride ion replaces the chloride on the sulfur atom. The efficacy of the fluoride source and its ability to deliver fluoride to the sulfur center are critical. Solid-liquid phase reactions can be slow if not optimized.

  • Troubleshooting Steps:

    • Choice of Fluoride Source:

      • Zinc Difluoride (ZnF₂): This is an effective, solid fluoride source. The reaction can be run neat (without solvent) by heating the liquid ArSF₄Cl with powdered ZnF₂ at around 120 °C.[5] Good stirring is essential to ensure efficient contact between the liquid and solid phases.

      • HF-Pyridine: A 70:30 w/w mixture of HF-Pyridine is a nonvolatile and easily handled liquid reagent that can give good yields (e.g., 63% isolated yield for PhSF₅) at moderate temperatures (e.g., 55 °C).[5]

    • Ensure Anhydrous Conditions: Any moisture can react with the starting material and intermediates, reducing yield.

    • Monitor the Reaction: Use ¹⁹F NMR to monitor the disappearance of the PhSF₄Cl signal and the appearance of the PhSF₅ signals to determine the optimal reaction time.

Q: I am trying a radical addition of SF₅Cl to an alkene, but the yield is poor and I see chlorinated byproducts. How can this be improved?

A: Radical pentafluorosulfanylation is a powerful method but requires precise control, particularly regarding the reaction atmosphere and initiation.[1]

  • Causality: The reaction proceeds via a radical chain mechanism where an SF₅ radical adds across the double bond. Oxygen can intercept radical intermediates, quenching the chain reaction and preventing product formation.[1] Chlorinated byproducts can also arise from competing reaction pathways.

  • Troubleshooting Steps:

    • Deoxygenate the Reaction: The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Control experiments have shown that in the presence of air, the desired product may not be detected at all.[1]

    • Initiation Method: The reaction is typically initiated with UV light (e.g., 365 nm LEDs). Ensure your light source is of the correct wavelength and intensity. Reaction times can be remarkably short—sometimes as little as one minute.[1] Sunlight can also be used for gram-scale synthesis.[1]

    • Solvent Choice: Acetonitrile is often the optimal solvent. Other solvents like THF or diethyl ether have been shown to be inferior.[1]

    • Additive to Suppress Chlorination: In some photo-induced reactions involving SF₅Cl, the addition of a small amount of a sacrificial alkene like 1-hexene has been shown to significantly increase the yield by inhibiting the formation of chlorinated byproducts.[10]

Data Summary & Key Methodologies

Comparison of Synthetic Methods for this compound
MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantagesReference
Sheppard Method Diphenyl disulfideAgF₂~9%Historical significanceVery low yield, expensive reagent[5][6]
Direct Fluorination Nitrophenyl disulfideF₂ / N₂~40%Higher yield than AgF₂Requires highly toxic/explosive F₂, limited to deactivated rings[5][6]
XeF₂ Fluorination Diphenyl disulfideXeF₂~25%Milder conditionsExpensive reagent, low yield[5][11]
Two-Step Process Diphenyl disulfide or Phenyl thiol1. Cl₂, KF 2. ZnF₂ or HF-PyridineGood to HighCost-effective, scalable, wide substrate scope, high yieldsTwo distinct steps required[5][9]
Radical Addition Styrene / AlkenesSF₅Cl, UV lightUp to 98%Very high yields, fast reaction times, excellent functional group toleranceRequires photochemical setup, sensitive to oxygen[1]
Visualizing the Synthetic Workflow

The following diagram illustrates the modern, high-yield, two-step synthesis of arylsulfur pentafluorides.

G cluster_0 Step 1: ArSF₄Cl Formation cluster_1 Step 2: ArSF₅ Formation Start Diaryl Disulfide (Ar-S-S-Ar) Reagents1 Cl₂ (gas) KF (anhydrous) Acetonitrile Step1 Chlorination & Fluorination Controlled Temperature Start->Step1 Reagents1->Step1 Intermediate Isolate & Purify Arylsulfur Chlorotetrafluoride (ArSF₄Cl) Step1->Intermediate Step2 Cl-F Exchange Heat (e.g., 55-120 °C) Intermediate->Step2 Proceed with pure intermediate Reagents2 Fluoride Source (e.g., ZnF₂, HF-Pyridine) Reagents2->Step2 FinalProduct Final Product (ArSF₅) Step2->FinalProduct

Caption: High-yield two-step synthesis of Aryl-SF₅.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound (PhSF₅) from Diphenyl Disulfide

This protocol is adapted from the practical methods described by Umemoto et al. and should be performed by trained personnel in a well-ventilated fume hood.[5]

Caution: Phenylsulfur trifluoride and its derivatives are toxic. Chlorine gas is highly corrosive and toxic. Hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a suitable chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.[12][13][14]

Step 1: Synthesis of Phenylsulfur Chlorotetrafluoride (PhSF₄Cl)

  • Apparatus Setup: Assemble a dry, four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser protected by a drying tube (e.g., Drierite®).

  • Charging Reagents: To the flask, add anhydrous potassium fluoride (KF) and acetonitrile. Begin stirring to create a slurry.

  • Add Starting Material: Add diphenyl disulfide to the slurry.

  • Chlorine Introduction: Begin bubbling chlorine (Cl₂) gas through the stirred mixture via the gas inlet tube. The reaction is exothermic; use a cooling bath to maintain the reaction temperature as recommended in the literature.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them via ¹⁹F NMR. The initial formation of an intermediate (ArSF₃) is fast, while the subsequent conversion to PhSF₄Cl is slower.[5]

  • Workup and Isolation: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen). Filter the reaction mixture to remove solid salts. The solvent is removed from the filtrate under reduced pressure. The crude PhSF₄Cl is then purified by vacuum distillation.

Step 2: Synthesis of this compound (PhSF₅) from PhSF₄Cl

  • Apparatus Setup: Use a dry flask equipped with a magnetic stirrer, thermometer, and a distillation head or reflux condenser, depending on the chosen fluoride source.

  • Reaction with ZnF₂ (Solvent-Free):

    • Charge the flask with the purified Phenylsulfur Chlorotetrafluoride (PhSF₄Cl) from Step 1 and powdered, anhydrous zinc difluoride (ZnF₂).

    • Heat the mixture with vigorous stirring in an oil bath to approximately 120 °C.[5]

    • The reaction is typically exothermic once initiated.

    • Monitor the reaction by ¹⁹F NMR until completion.

  • Workup and Purification: The final product, this compound (PhSF₅), is isolated directly from the reaction mixture by vacuum distillation.

Troubleshooting Logic Diagram

If you are experiencing low yields, use the following diagram to diagnose the potential cause.

G cluster_step1 Diagnostics for Step 1 (ArSF₄Cl Formation) cluster_step2 Diagnostics for Step 2 (ArSF₅ Formation) Start Low Overall Yield CheckIntermediate Is the ArSF₄Cl intermediate yield/purity low? Start->CheckIntermediate CheckConversion Is ArSF₄Cl to ArSF₅ conversion incomplete? Start->CheckConversion Intermediate OK ReagentQuality1 Check Reagent Quality: - Anhydrous KF? - Pure disulfide/thiol? - Dry solvent? CheckIntermediate->ReagentQuality1 Yes ReactionControl1 Check Reaction Control: - Cl₂ addition rate too high? - Temperature fluctuations? - Insufficient stirring? CheckIntermediate->ReactionControl1 Yes SideProducts Side products observed? (e.g., Ring Chlorination) ReactionControl1->SideProducts FluorideSource Evaluate Fluoride Source: - Is ZnF₂ sufficiently powdered/active? - Is HF-Pyridine correct ratio? - Inefficient solid-liquid mixing? CheckConversion->FluorideSource Yes ReactionControl2 Check Reaction Conditions: - Temperature too low? - Reaction time too short? - Presence of moisture? CheckConversion->ReactionControl2 Yes

Caption: A logical guide for troubleshooting low yields.

References

Technical Support Center: Pentafluorosulfanylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pentafluorosulfanylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the complexities of incorporating the valuable SF₅ group into your molecules.

Troubleshooting Guide: Addressing Common Issues in Pentafluorosulfanylation

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: Why am I observing a low yield of my desired pentafluorosulfanylated product?

A low yield is a common issue in many chemical reactions, and pentafluorosulfanylation is no exception. Several factors, from reagent quality to reaction setup and workup, can contribute to this problem. Here’s a systematic approach to troubleshooting low yields.

Possible Cause 1: Reagent Quality and Stability

  • Pentafluorosulfanylation Reagent (e.g., SF₅Cl, SF₅Br): The quality of your SF₅X reagent is paramount. Pentafluorosulfanyl chloride (SF₅Cl) is a gas at room temperature and is often used as a solution in a suitable solvent.[1] The concentration of these solutions can fluctuate, even within the same batch from a supplier.[2] It is crucial to determine the exact concentration of your SF₅Cl solution before use.

  • Substrate and Solvents: Ensure your substrate is pure and that your solvents are anhydrous. Moisture can interfere with radical reactions and quench reactive intermediates.

Troubleshooting Steps & Protocol:

  • Re-evaluate Reagent Purity:

    • SF₅Cl Titration: If possible, titrate your SF₅Cl solution to confirm its concentration.

    • Initiator Check: If using Et₃B, ensure it is handled under strictly anhydrous and inert conditions. If you suspect its quality, consider purchasing a new batch or switching to a more stable initiator like a diisopropylamine-borane complex (DIPAB).[3]

  • Optimize Reaction Conditions:

    • Temperature Control: Radical reactions can be highly sensitive to temperature. Ensure your reaction is maintained at the optimal temperature throughout the addition of reagents and for the duration of the reaction.

    • Concentration: The concentration of reactants can influence the reaction rate and the prevalence of side reactions. Experiment with slightly different concentrations to find the optimal conditions for your specific substrate.

    • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.

Question 2: I am seeing significant amounts of chlorinated byproducts in my reaction mixture. How can I minimize their formation?

The formation of chlorinated side products is a known issue in reactions involving SF₅Cl, as the chlorine radical can participate in unwanted side reactions.[5]

Mechanism of Chlorinated Byproduct Formation:

In a typical radical addition of SF₅Cl to an alkene, the desired pathway involves the addition of the SF₅ radical to the double bond, followed by chlorine atom transfer from another molecule of SF₅Cl to the resulting carbon-centered radical. However, competitive reactions can occur. For instance, a chlorine radical can be generated, which can then add to the alkene, leading to chlorinated byproducts.

Strategies to Minimize Chlorinated Byproducts:

  • Slow Addition of SF₅Cl: Adding the SF₅Cl solution dropwise over an extended period can help maintain a low concentration of the reagent in the reaction mixture. This minimizes the likelihood of side reactions involving chlorine radicals. Rapid injection of SF₅Cl has been shown to increase the formation of chloropentafluorosulfanylated byproducts.[6]

  • Use of Additives: Certain additives can help to control the radical chain process and suppress unwanted side reactions. For example, in some photochemically initiated reactions, the use of a trisubstituted alkene as an additive has been shown to inhibit the formation of the chlorinated byproduct.[6]

  • Alternative Reagents: If chlorinated byproducts are a persistent issue, consider using SF₅Br. The S-Br bond is weaker than the S-Cl bond, which can lead to more efficient generation of the SF₅ radical and potentially cleaner reactions.[7]

Question 3: My pentafluorosulfanylation of an alkyne is producing dimeric side products. What is the cause and how can I prevent this?

The formation of dimeric byproducts is a known limitation in the chloropentafluorosulfanylation of some alkynes.[8][9][10]

Plausible Mechanism of Dimerization:

The vinyl radical intermediate formed after the addition of the SF₅ radical to the alkyne is a key branching point. While the desired pathway is the abstraction of a chlorine atom from SF₅Cl, this radical can also react with another molecule of the starting alkyne, leading to dimeric structures.

dot

Caption: Competing pathways for the vinyl radical intermediate.

Troubleshooting and Optimization:

  • Solvent Choice: The choice of solvent can influence the reaction pathway. It has been reported that using tetrahydrofuran (THF) as a single stimulus can be sufficient to trigger the reaction of SF₅Cl with alkynes, potentially minimizing side reactions seen with other initiators.[8]

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

  • Temperature: Optimizing the reaction temperature can help to favor the desired unimolecular chlorine abstraction over the bimolecular dimerization.

Question 4: My photoredox-catalyzed pentafluorosulfanylation using SF₆ is inefficient and gives complex mixtures. What is going wrong?

Photoredox catalysis offers a powerful way to activate the otherwise inert SF₆.[7][11][12][13] However, these reactions can be sensitive to conditions and prone to side reactions.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Strategy
Low Conversion Photocatalyst decomposition.[7]Use a more robust photocatalyst or protect the catalyst from prolonged light exposure. Consider using a flow chemistry setup to minimize decomposition.
Fluoride poisoning of the photocatalyst.[13]Add a fluoride scavenger like triethylborane (BEt₃) to the reaction mixture.[7]
Formation of Sulfones Over-reduction of transient species.[7]Decrease the photocatalyst loading.
Hydrolysis of Product Presence of water and formation of oxophilic sulfur species.[7]Ensure strictly anhydrous conditions. Perform the reaction under an inert atmosphere.
Direct Addition of Nucleophiles The radical cation intermediate can be trapped by other nucleophiles present.[7]If using an alcohol as a nucleophile, ensure it is the intended one and that water is excluded.

Experimental Protocol: General Setup for Photoredox Pentafluorosulfanylation

  • In a flame-dried Schlenk tube, add the substrate, photocatalyst, and any additives (e.g., fluoride scavenger).

  • Seal the tube with a septum and purge with argon or nitrogen.

  • Add the anhydrous solvent via syringe.

  • Cool the mixture to an appropriate temperature (e.g., -78 °C) and bubble SF₆ gas through the solution for a few minutes.

  • Irradiate the reaction mixture with a suitable light source (e.g., 368 nm LED) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or NMR.

  • Upon completion, quench the reaction appropriately and proceed with workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with pentafluorosulfanylation reagents like SF₅Cl?

SF₅Cl is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[14] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][16] It is recommended to work with dilute solutions of SF₅Cl whenever possible to minimize the risk of exposure to the concentrated gas.

Q2: How can I purify my SF₅-functionalized product?

Standard purification techniques such as column chromatography, crystallization, and distillation can be used for SF₅-containing compounds. However, the high lipophilicity of the SF₅ group can sometimes make purification challenging.

  • Column Chromatography: Normal-phase silica gel chromatography is often effective. Due to the electron-withdrawing nature of the SF₅ group, some compounds may be sensitive to acidic silica gel.[17] In such cases, using deactivated silica or an alternative stationary phase may be beneficial.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Workup Considerations: Be mindful that some SF₅-containing molecules, despite the stability of the SF₅ group itself, may have other functional groups that are sensitive to acidic or basic conditions during aqueous workup.[18][19]

Q3: What are the characteristic NMR and mass spectrometry signatures of the SF₅ group?

  • ¹⁹F NMR: The SF₅ group gives a characteristic A₄B pattern in the ¹⁹F NMR spectrum. This consists of a quintet for the four equatorial fluorine atoms (Fₑ) and a triplet for the single axial fluorine atom (Fₐ). The coupling constant (JF-F) is typically around 150 Hz.

  • Mass Spectrometry: In mass spectrometry, the SF₅ group has a mass of 127 amu. Look for a fragment corresponding to the loss of the SF₅ group or the presence of the [M+SF₅]⁺ ion, depending on the ionization method and the molecule's structure.

Q4: Can the SF₅ group itself be unstable under certain conditions?

While the SF₅ group is known for its high thermal and chemical stability,[18] there are instances where it can be cleaved. For example, under harsh acidic conditions at high temperatures, hydrolysis of an Ar-S bond can occur.[18] Additionally, in ortho-lithiation reactions of SF₅-arenes, the SF₅ group can act as a leaving group at temperatures above -40 °C, leading to the formation of arynes.

dot

Caption: A general workflow for troubleshooting pentafluorosulfanylation reactions.

References

Technical Support Center: Purification of Phenylsulfur Pentafluoride (SF5-Aryl) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of phenylsulfur pentafluoride (SF5-Aryl) derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with this unique and powerful class of compounds. The pentafluorosulfanyl (SF5) group, often called a "super-trifluoromethyl group," imparts exceptional properties such as high electronegativity, metabolic stability, and lipophilicity, making it highly attractive for modern chemical research.[1][2][3] However, these same properties can present unique challenges during purification.

This document provides practical, field-proven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers frequently encounter when first working with SF5-aryl derivatives.

Q1: What are the most common and effective methods for purifying SF5-aryl compounds?

The primary purification techniques are driven by the physical state and polarity of the derivative. The most common methods are:

  • Flash Column Chromatography: The workhorse method for routine purification of both solids and oils. Due to the typically high lipophilicity of SF5-aryl compounds, normal-phase chromatography is very common.[4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): Used when high-purity compounds (>98%) are required for applications like biological testing or when flash chromatography fails to resolve close-running impurities.[6][7][8] Both normal-phase and reversed-phase HPLC are viable.

  • Recrystallization: An excellent and scalable method for obtaining high-purity solid SF5-aryl derivatives, provided a suitable solvent system can be found. Intermediates in SF5-aryl syntheses, such as arylsulfur chlorotetrafluorides, are also often purified by recrystallization.[1][9]

  • Distillation: Suitable only for thermally stable, liquid derivatives with relatively low molecular weight, such as the parent this compound or simple analogs.[10][11]

Q2: My SF5-aryl compound is extremely nonpolar. What is a good starting point for flash chromatography solvent systems?

Given the high lipophilicity conferred by the SF5 group, you should begin with highly nonpolar solvent systems.[12][13] A good strategy is to find a solvent system where your target compound has an Rf of approximately 0.25-0.35 on a TLC plate.[7] Start with eluents such as:

  • Hexanes / Ethyl Acetate (98:2 to 90:10)

  • Hexanes / Dichloromethane (DCM)

  • Cyclohexane / Toluene

If the compound is still at the solvent front, consider less polar solvents like pure hexanes or heptane.

Q3: Are SF5-aryl compounds generally stable on silica gel?

The C-SF5 bond itself is exceptionally robust and stable to a wide range of chemical and thermal conditions.[1][2][10] In most cases, SF5-aryl compounds are perfectly stable on standard silica gel. However, caution is warranted. In some instances, particularly with complex heterocyclic scaffolds, yield loss has been reported after silica gel chromatography.[13] This is likely due to the decomposition of other sensitive functional groups in the molecule on the acidic silica surface, not the SF5 group itself.

Best Practice: Always perform a quick TLC stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new decomposition spot appears or the main spot diminishes, your compound may be unstable on silica.[14]

Q4: What are the typical impurities I should expect from a standard SF5-aryl synthesis?

Impurities largely depend on the synthetic route. For syntheses starting from diaryl disulfides or thiols, common impurities include:

  • Unreacted Starting Materials: Diaryl disulfides or aryl thiols.

  • Partially Fluorinated Intermediates: The most common are arylsulfur chlorotetrafluorides (ArSF4Cl), which are the direct precursors to ArSF5 in many modern syntheses.[1][9]

  • Over-fluorination/Side-reaction Products: Depending on the harshness of the fluorinating agents, minor ring-fluorinated species can sometimes be observed.

  • Reagents and Catalysts: Residual coupling catalysts or reagents from other steps in the synthesis.[15]

Visual Workflow: Selecting a Purification Strategy

The following diagram outlines a logical decision-making process for choosing the appropriate purification technique for your SF5-aryl derivative.

G start Crude SF5-Aryl Product is_solid Is the product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst  Yes is_liquid Is the product a liquid? is_solid->is_liquid  No is_pure Purity > 98%? try_recryst->is_pure success Pure Solid Product is_pure->success  Yes flash_chrom Flash Chromatography is_pure->flash_chrom  No prep_hplc Preparative HPLC flash_chrom->prep_hplc  If purity is insufficient is_liquid->flash_chrom  Yes is_liquid->flash_chrom  No (likely a gum/oil) is_volatile Is it thermally stable & volatile? is_volatile->flash_chrom  No distill Distillation is_volatile->distill  Yes G start Poor Separation in Flash Chromatography check_tlc Re-optimize Eluent with TLC? start->check_tlc new_eluent Run Column with New Eluent System check_tlc->new_eluent  Yes change_phase Change Stationary Phase check_tlc->change_phase  No, maxed out is_resolved Separation Achieved? new_eluent->is_resolved success Purification Successful is_resolved->success  Yes is_resolved->change_phase  No phase_options Consider: - Reversed-Phase (C18) - Fluorinated Phase - Alumina change_phase->phase_options prep_hplc Use Preparative HPLC for High Resolution change_phase->prep_hplc  Or

References

Technical Support Center: Optimization of Reaction Conditions for Phenylsulfur Pentafluoride (SF5Ph) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of phenylsulfur pentafluoride (SF5Ph) and its derivatives. The introduction of the pentafluorosulfanyl (SF5) group into organic molecules is of significant interest in agrochemicals, pharmaceuticals, and materials science due to its unique properties, such as high electronegativity, lipophilicity, and stability.[1][2] However, the synthesis of SF5-containing compounds can be challenging, often plagued by low yields and the need for specialized reagents.[3][4]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of SF5Ph synthesis and achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered during the synthesis of SF5Ph.

1. Why is my yield of SF5Ph consistently low?

Low yields are a common frustration in SF5Ph synthesis and can stem from several factors.[3] A systematic approach to troubleshooting is crucial. Please refer to our detailed Troubleshooting Guide: Low or No Product Yield below for a comprehensive workflow to diagnose and solve this issue.

2. What are the most common synthetic routes to SF5Ph, and which one should I choose?

Several synthetic pathways to SF5Ph have been developed, each with its own advantages and disadvantages. The choice of method often depends on the available starting materials, scale, and safety considerations. The three main approaches are:

  • From Diaryl Disulfides (e.g., Diphenyl Disulfide): This is a classical method involving the oxidative fluorination of a disulfide.[3] While conceptually straightforward, it often requires harsh fluorinating agents and can result in low yields.

  • From Arylsulfur Chlorotetrafluorides (ArSF4Cl): This two-step approach involves the synthesis of an ArSF4Cl intermediate followed by fluorination to the desired ArSF5.[1] This method can offer better control and improved yields.

  • From Thiophenols or their Derivatives: More recent methods involve the direct oxidative fluorination of thiophenols or their derivatives, which can be more efficient and scalable.[5]

3. What are the key safety precautions when working with fluorinating agents for SF5Ph synthesis?

Many fluorinating agents used in SF5Ph synthesis are hazardous and require careful handling.

  • Elemental Fluorine (F2): Highly toxic, corrosive, and reactive.[3] It should only be used by trained personnel in a specialized fume hood with appropriate safety equipment.

  • Xenon Difluoride (XeF2): A strong oxidizer and moisture-sensitive.[3] Reactions should be conducted under an inert atmosphere.

  • Silver (II) Fluoride (AgF2): A moisture-sensitive solid that can release HF upon contact with water.[3]

  • Pentafluorosulfanyl Chloride (SF5Cl): A toxic and corrosive gas.[2][6]

Always consult the Safety Data Sheet (SDS) for each reagent and follow all institutional safety protocols.

4. How can I effectively monitor the progress of my SF5Ph synthesis reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials.[7] For more detailed analysis and to confirm product formation, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[7] For volatile products, 19F NMR spectroscopy can be used to determine the yield in the reaction mixture using an internal standard.[5]

5. What are the best practices for the purification of SF5Ph?

The purification strategy will depend on the physical properties of your SF5Ph derivative.

  • Flash Column Chromatography: This is the most common method for purifying SF5Ph and its derivatives.[7] Silica gel is typically used as the stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate).

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for achieving high purity.[8]

  • Distillation: For volatile liquid products, distillation under reduced pressure may be a suitable purification technique.

Troubleshooting Guide: Low or No Product Yield

A low yield of your desired SF5Ph product is a multifaceted problem. This guide provides a systematic workflow to help you identify and address the root cause.

Troubleshooting Workflow for Low Yield

start Low Yield Observed purity_check Check Purity of Starting Materials & Reagents start->purity_check conditions_review Review Reaction Conditions (Temp, Time, Conc.) start->conditions_review analysis Analyze Crude Product (NMR, LC-MS) start->analysis reagent_quality Source High-Purity Reagents purity_check->reagent_quality optimize_conditions Optimize Reaction Conditions (See Tables 1 & 2) conditions_review->optimize_conditions side_products Side Products Identified? analysis->side_products incomplete_reaction Incomplete Reaction? analysis->incomplete_reaction degradation Product Degradation? analysis->degradation side_products->optimize_conditions Yes purification_strategy Adjust Purification Strategy side_products->purification_strategy No (Complex Mixture) extend_time Increase Reaction Time or Temperature incomplete_reaction->extend_time Yes stabilize Use Milder Conditions or Stabilizing Agents degradation->stabilize Yes

Caption: Troubleshooting workflow for low SF5Ph yield.

Detailed Troubleshooting Steps:
  • Verify Starting Material and Reagent Quality:

    • Purity: Impurities in your starting materials (e.g., diphenyl disulfide, aryl halide) can lead to side reactions and lower yields. Verify the purity of your starting materials by NMR or GC-MS.

    • Reagent Activity: Fluorinating agents can be deactivated by moisture. Ensure they are handled under anhydrous conditions. The activity of catalysts can also diminish over time.

  • Scrutinize Reaction Conditions:

    • Temperature: The optimal temperature can be highly dependent on the specific synthetic route. Both insufficient and excessive heat can be detrimental. For instance, in some ring-closing metathesis reactions, higher temperatures can lead to catalyst decomposition.[7]

    • Reaction Time: Monitor the reaction progress to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.

    • Concentration: The concentration of reactants can influence reaction kinetics and the formation of side products.

  • Analyze the Crude Reaction Mixture:

    • Before purification, analyze a sample of your crude reaction mixture by 1H NMR, 19F NMR, and LC-MS. This can provide valuable information about the composition of the mixture, including the presence of side products, unreacted starting materials, or product degradation.

  • Identify and Mitigate Side Reactions:

    • Isomerization: In some cases, the desired product may isomerize to a more thermodynamically stable, yet undesired, isomer.[7]

    • Over-fluorination: With highly reactive fluorinating agents like F2, fluorination of the aromatic ring can be a significant side reaction, especially with electron-rich arenes.[4]

    • Competing Pathways: In syntheses from dicarbonyl compounds, the formation of furan derivatives can compete with the desired thiophene formation.[7]

Experimental Protocols and Data

Protocol 1: Synthesis of Aryl-SF5 from Diaryl Disulfide using F2

This protocol is adapted from a method for the synthesis of nitrothis compound and is suitable for electron-deficient diaryl disulfides.[3]

Reaction Scheme: Ar-S-S-Ar + 5 F2 → 2 Ar-SF5

Procedure:

  • Reaction Setup: In a fluoropolymer (e.g., FEP) reactor equipped with a magnetic stirrer, a gas inlet, and a gas outlet, dissolve the diaryl disulfide (1.0 eq) in anhydrous acetonitrile.

  • Inert Atmosphere: Purge the reactor with dry nitrogen or argon.

  • Cooling: Cool the reaction mixture to the desired temperature (typically -20 to 0 °C).

  • Fluorination: Introduce a diluted mixture of F2 in N2 (e.g., 10% F2) into the reaction mixture with vigorous stirring. The flow rate should be carefully controlled.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, purge the reactor with nitrogen to remove any residual F2. Quench the reaction by carefully adding a reducing agent (e.g., sodium sulfite solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify by flash column chromatography.

Table 1: Optimization of Reaction Conditions for SF5Ph Synthesis from Diaryl Disulfide

EntryFluorinating AgentSolventTemperature (°C)Yield (%)Reference
1AgF2FluorocarbonN/A9[3]
2XeF2N/AN/A25[3]
3F2/N2 (1:9)Acetonitrile-20 to 0~40 (for nitrophenyl derivative)[3]
Protocol 2: Synthesis of Aryl-SF4Cl and subsequent conversion to Aryl-SF5

This two-step protocol, based on the work of Umemoto et al., provides a more controlled route to Ar-SF5.[5]

Step 1: Synthesis of Ar-SF4Cl

Reaction Scheme: Ar-S-S-Ar + Cl2 + KF → 2 Ar-SF4Cl

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend potassium fluoride (KF, 8.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Chlorination: Introduce chlorine gas (Cl2, 5.0 eq) into the suspension.

  • Substrate Addition: Add the diaryl disulfide (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: Filter the reaction mixture and purify the crude product to obtain the Ar-SF4Cl intermediate.

Step 2: Conversion of Ar-SF4Cl to Ar-SF5

Reaction Scheme: Ar-SF4Cl + Fluorinating Agent → Ar-SF5

Procedure:

  • Reaction Setup: Dissolve the Ar-SF4Cl intermediate in a suitable solvent.

  • Fluorination: Add a suitable fluorinating agent (e.g., ZnF2).[3]

  • Heating: Heat the reaction mixture to the appropriate temperature (e.g., 80 °C).[3]

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up, extract the product, and purify by column chromatography or distillation.

Table 2: Effect of Lewis Acid Fluoride on the Conversion of Ar-SF4Cl to Ar-SF5

EntryFluoride SourceTemperature (°C)Yield (%)Reference
1HBF4·OEt2Room Temp40[3]
2SbF38033[3]
3SbF3/SbCl5 (cat.)Room Temp54[3]
4TiF48035[3]
5CuF28057[3]
6ZnF280High[3]

Visualization of a Generalized Synthetic Workflow

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Characterization start_material Select Starting Material (e.g., Diaryl Disulfide, Thiophenol) reagent_prep Prepare Anhydrous Solvents and Reagents start_material->reagent_prep glassware Oven-Dry Glassware reagent_prep->glassware setup Assemble Reaction Under Inert Atmosphere glassware->setup addition Add Reactants and Catalyst at Controlled Temperature setup->addition monitoring Monitor Reaction Progress (TLC, GC-MS) addition->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Purify Crude Product (Column Chromatography) extraction->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for SF5Ph synthesis.

Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the proton environment of the molecule.

    • 13C NMR: Characterizes the carbon skeleton.

    • 19F NMR: Crucial for SF5-containing compounds, typically showing two signals for the SF5 group: a quintet for the four equatorial fluorines and a triplet for the apical fluorine.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass.

  • Infrared (IR) Spectroscopy: Can identify characteristic functional groups in the molecule.[9]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the product.[10]

References

Phenylsulfur Pentafluoride (SF5Ph) Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for Phenylsulfur pentafluoride (SF5Ph). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective handling of this versatile and highly reactive reagent. Our goal is to move beyond mere procedural lists and offer a comprehensive understanding of the causality behind best practices, ensuring both the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Core Characteristics and Hazard Profile of this compound

This compound (C₆H₅SF₅) is a colorless liquid with a pungent odor, recognized for its high chemical stability and utility as a fluorinating agent in organic synthesis.[1][2][3] Its applications are extensive, ranging from pharmaceutical and agrochemical development to materials science.[2][4] However, its potent reactivity and hazardous nature demand meticulous handling and a thorough understanding of its properties.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
Molecular FormulaC₆H₅F₅S[1][2][5]
Molecular Weight204.16 g/mol [2][4][5]
AppearanceColorless liquid[1][3][4]
OdorPungent[1][2]
Melting Point-10 °C[1][2][4]
Boiling Point149 °C[1][2][3]
Flash Point43 °C[1][2]
Density1.496 g/mL at 25 °C[1][2]
GHS Hazard StatementsH226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][5][6]

The pentafluorosulfanyl (SF₅) group is a powerful electron-withdrawing group, rendering the compound highly stable yet reactive under specific conditions.[3] It is crucial to recognize that upon heating, it can decompose to produce toxic fluoride and sulfur fluoride gases.[1]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems that may arise during the use of this compound, providing not just solutions but also the underlying scientific rationale.

Issue 1: Inconsistent Reaction Yields or Failure to Initiate

  • Potential Cause: Degradation of the reagent due to improper storage or handling. This compound is sensitive to moisture and certain atmospheric conditions.

  • Troubleshooting Steps:

    • Verify Reagent Purity: If possible, analyze the reagent's purity via GC or NMR before use.

    • Ensure Inert Atmosphere: Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Use Dry Solvents: Ensure all solvents are rigorously dried before use, as water can react with this compound.

    • Check for Contaminants: Be aware that certain contaminants in your starting materials or solvents could be quenching the reaction.

  • Scientific Rationale: The sulfur(VI) center in SF5Ph is electrophilic. Nucleophiles, including water, can attack this center, leading to decomposition and the formation of byproducts, thus reducing the availability of the active reagent for your desired transformation.

Issue 2: Uncontrolled Exothermic Reaction

  • Potential Cause: Rapid addition of the reagent, use of highly reactive substrates without proper temperature control, or reaction with incompatible materials.

  • Troubleshooting Steps:

    • Slow, Controlled Addition: Add this compound dropwise to the reaction mixture, especially during initial scale-up experiments.

    • Maintain Low Temperatures: Utilize an ice bath or other cooling system to manage the reaction temperature, particularly with highly exothermic reactions.

    • Review Material Compatibility: Ensure the reaction vessel and any other equipment are compatible with SF5Ph and the reaction conditions. Avoid strong reducing agents and combustibles.[1]

  • Scientific Rationale: As a strong oxidizing agent, this compound's reactions can be highly energetic.[1] The rate of reaction, and therefore heat generation, is directly proportional to the concentration of reactants and the temperature. Controlling these parameters is essential for a safe and predictable reaction profile.

Issue 3: Formation of Unidentified Byproducts

  • Potential Cause: Side reactions due to incorrect stoichiometry, presence of impurities, or thermal decomposition.

  • Troubleshooting Steps:

    • Optimize Stoichiometry: Carefully control the molar ratios of your reactants.

    • Purify Starting Materials: Ensure the purity of all reactants and solvents to minimize potential side reactions.

    • Monitor Reaction Temperature: Avoid excessive heating, which can lead to the decomposition of this compound and the formation of toxic gases and unwanted byproducts.[1]

  • Scientific Rationale: The high reactivity of this compound means it can participate in multiple reaction pathways.[1][2] Precise control over reaction conditions is necessary to favor the desired kinetic and thermodynamic products.

Section 3: Frequently Asked Questions (FAQs)

This FAQ section provides quick answers to common queries regarding the safe handling and management of this compound.

Q1: What are the essential personal protective equipment (PPE) requirements for handling this compound?

A1: Due to its hazardous nature, comprehensive PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1][7]

  • Body Protection: A flame-retardant lab coat and, for larger quantities or in case of a spill, a chemical-resistant apron or suit.[1][7]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[8] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors is necessary.

Q2: How should this compound be stored?

A2: Proper storage is critical to maintain its stability and prevent hazardous situations.

  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[6][7]

  • Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[6] Store separately from combustible materials, reducing agents, and strong oxidants.

  • Temperature: Store at room temperature.[1][4]

Q3: What is the correct procedure for disposing of this compound waste?

A3: this compound waste is considered hazardous.[9]

  • Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Licensed Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.

  • Do Not Dispose in Drains: Do not allow the chemical to enter drains.[7][10]

Q4: What should I do in case of an accidental spill?

A4: A spill of this compound requires immediate and careful attention.

  • Evacuate: Evacuate non-essential personnel from the area.[11]

  • Ventilate: Ensure adequate ventilation.[11]

  • Eliminate Ignition Sources: Remove all sources of ignition.[7][11]

  • Containment: For small spills, absorb with a dry, inert material (e.g., sand or earth) and place in a suitable container for disposal.[11] Use non-sparking tools.[7][11]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Q5: What are the first aid measures in case of exposure?

A5: Immediate medical attention is required for any exposure to this compound.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][12]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]

Section 4: Experimental Protocols and Visualizations

Protocol 1: General Handling and Dispensing of this compound

  • Preparation: Don all required PPE and ensure the work will be conducted in a certified chemical fume hood.

  • Inert Atmosphere: If the experiment requires anhydrous conditions, ensure the glassware is oven-dried and cooled under an inert atmosphere.

  • Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to the atmosphere.

  • Reaction Setup: Add the this compound to the reaction vessel slowly and in a controlled manner, monitoring the temperature.

  • Quenching: After the reaction is complete, quench any remaining reagent carefully with a suitable quenching agent (e.g., a cooled, dilute solution of a mild reducing agent or base, depending on the reaction).

  • Cleanup: Clean all glassware and equipment thoroughly after use.

Emergency Response Workflow

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Accidental Spill cluster_actions Immediate Actions cluster_followup Follow-up inhalation Inhalation fresh_air Move to Fresh Air inhalation->fresh_air skin_contact Skin Contact wash_skin Wash Skin with Soap & Water skin_contact->wash_skin eye_contact Eye Contact flush_eyes Flush Eyes with Water eye_contact->flush_eyes ingestion Ingestion rinse_mouth Rinse Mouth (Do Not Induce Vomiting) ingestion->rinse_mouth spill Spill Occurs evacuate_area Evacuate Area spill->evacuate_area medical_attention Seek Immediate Medical Attention fresh_air->medical_attention wash_skin->medical_attention flush_eyes->medical_attention rinse_mouth->medical_attention ventilate Ensure Ventilation evacuate_area->ventilate ign_source Remove Ignition Sources ventilate->ign_source contain Contain Spill with Inert Material ign_source->contain report Report Incident to Supervisor/EHS contain->report medical_attention->report

Caption: Emergency response workflow for this compound incidents.

References

stability of Phenylsulfur pentafluoride under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Phenylsulfur Pentafluoride (SF5Ph) and related pentafluorosulfanyl-containing compounds. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability of these molecules, particularly under acidic conditions. Our goal is to empower you with the knowledge to anticipate challenges, interpret your results accurately, and optimize your experimental designs.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the chemical stability of the this compound group.

Q1: What is the general stability profile of the this compound (SF5Ph) group?

A1: The pentafluorosulfanyl (SF5) group is renowned for its exceptional thermal and chemical stability.[1][2] This robustness stems from the strong, stable sulfur-fluorine bonds.[1] Consequently, it is generally more stable than many other functional groups, making it an attractive moiety in medicinal chemistry and materials science to enhance properties like metabolic stability.[1] this compound itself is a colorless liquid with high chemical stability under a wide range of conditions, including oxidizing, reducing, and strongly basic environments.[3]

Q2: How stable is this compound in aqueous acidic conditions?

A2: this compound and molecules containing the Ar-SF5 motif exhibit high stability in many aqueous acidic environments.[1] For instance, related N–SF5 structures have demonstrated stability in 0.01 M HCl solution (pH 2.0).[1] The potent electron-withdrawing nature of the SF5 group contributes significantly to its resistance to degradation under acidic conditions typically encountered in synthetic protocols and physiological settings.[1] Early studies showed that this compound is recovered unchanged from refluxing in a solution of sodium hydroxide in aqueous ethanol and is inert to concentrated sulfuric acid at moderate temperatures.[4]

Q3: Under what acidic conditions can this compound degrade?

A3: While remarkably stable, the SF5 group is not completely inert. Degradation can be induced under exceptionally harsh conditions. Specifically, the combination of a strong, concentrated acid and elevated temperatures can lead to hydrolysis.[1][3] For example, heating this compound at 100°C in 100% sulfuric acid has been shown to cause hydrolysis, yielding benzenesulfonyl fluoride.[4] Therefore, while stable under standard laboratory conditions, prolonged exposure to hot, concentrated acids should be considered a potential stress condition.

Q4: What is the likely degradation pathway of SF5Ph under harsh acidic conditions?

A4: The specific degradation pathways are not extensively documented due to the group's high stability. However, a plausible mechanism for forced degradation under strong, hot acid is acid-catalyzed hydrolysis.[1] This conceptual pathway likely involves the protonation of the sulfur atom, followed by a nucleophilic attack by water, which could lead to the cleavage of the robust Aryl-Sulfur (Ar-S) bond.[1]

Troubleshooting Guide: Unexpected Degradation

Encountering unexpected sample loss or side-product formation? This guide will help you diagnose potential stability issues when working with SF5Ph under acidic conditions.

Issue 1: My SF5Ph-containing compound appears to be degrading during an acid-mediated reaction (e.g., Boc deprotection with TFA).

  • Plausible Cause 1: Presence of Other Acid-Labile Groups.

    • Explanation: The SF5 group itself is highly resistant to standard acidic treatments like Trifluoroacetic acid (TFA). However, the overall stability of your molecule is dictated by its weakest link.[1] Functional groups such as certain ethers, esters, silyl ethers, or acetals are far more susceptible to acid hydrolysis than the Ar-SF5 bond. Degradation is likely occurring at another site on your molecular scaffold.

    • Troubleshooting Steps:

      • Scaffold Analysis: Carefully examine the structure of your entire molecule for any known acid-sensitive functional groups.

      • Control Experiment: Subject a sample of this compound itself (or a simple, robust SF5-aryl analogue) to the exact same reaction conditions. If it remains intact, this strongly suggests another part of your molecule is the point of failure.

      • Milder Conditions: Explore alternative, milder deprotection or reaction conditions that are compatible with the acid-labile group.

  • Plausible Cause 2: Extreme Reaction Conditions.

    • Explanation: While stable at room temperature, concentrated acids at high temperatures can force degradation.[3][4] If your protocol involves heating in strong acid for an extended period, you may be approaching the limits of the SF5 group's stability.

    • Troubleshooting Steps:

      • Temperature Reduction: If possible, perform the reaction at a lower temperature, even if it requires a longer reaction time.

      • Acid Concentration: Evaluate if a lower concentration of the acid can effectively carry out the desired transformation without causing degradation.

Issue 2: I am observing the appearance of fluoride ions in my reaction mixture.

  • Plausible Cause: SF5 Group Degradation.

    • Explanation: The detection of free fluoride ions is a strong indicator that the S-F bonds are breaking, meaning the SF5 group is degrading. This should only occur under very harsh conditions.

    • Troubleshooting Steps:

      • Confirm Conditions: Re-verify the temperature and acid concentration. As noted, heating in 100% sulfuric acid is a known condition for hydrolysis.[4]

      • Analytical Monitoring: Utilize ¹⁹F NMR spectroscopy to monitor the reaction. The disappearance of the characteristic SF5 signal and the appearance of new fluorine-containing species or fluoride ions will confirm the degradation pathway.

      • Workflow Re-evaluation: If such harsh conditions are necessary for another part of the molecule, the synthetic route may need to be redesigned to introduce the SF5-aryl moiety at a later stage.

Experimental Protocols

Protocol 1: Standard Acidic Stability Assessment of an Ar-SF5 Compound

This protocol outlines a systematic approach to evaluate the stability of a novel this compound derivative under common acidic conditions.

Objective: To determine the rate of degradation (if any) of an Ar-SF5 compound at a specific pH and temperature.

Materials:

  • Ar-SF5 compound of interest

  • 0.01 M HCl solution (pH 2.0)

  • Acetonitrile (ACN) or other suitable organic co-solvent

  • HPLC system with UV detector

  • Class A volumetric flasks and pipettes

  • Thermostatically controlled incubator or water bath

Methodology:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of your Ar-SF5 compound in ACN.

  • Reaction Solution Preparation: In a volumetric flask, add a known volume of the stock solution to the 0.01 M HCl solution to achieve a final concentration of ~50 µg/mL. Ensure the volume of ACN is low enough (e.g., <5%) to not significantly alter the aqueous buffer.

  • Time Point Zero (T₀): Immediately after preparation, withdraw an aliquot, quench if necessary (e.g., by neutralizing with a small amount of base), and analyze by HPLC to determine the initial peak area of the parent compound.

  • Incubation: Place the sealed reaction vessel in an incubator set to the desired test temperature (e.g., 40 °C).

  • Time Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours). Quench each sample immediately after withdrawal.

  • HPLC Analysis: Analyze all samples by HPLC using a validated method that provides good separation of the parent compound from potential degradants.

  • Data Interpretation: Plot the percentage of the remaining parent compound (based on peak area relative to T₀) versus time. A flat line indicates high stability, while a downward slope signifies degradation.[1]

Data Presentation: Stability of Compound X-SF5

Below is a sample data table for the stability assessment of a hypothetical compound, "X-SF5," under the conditions described in Protocol 1.

Time (Hours)Temperature (°C)pH% Remaining Parent Compound (X-SF5)
0402.0100.0%
1402.099.8%
2402.099.9%
4402.099.7%
8402.099.5%
24402.099.3%

Visualizing Workflows and Concepts

Acidic Stability Testing Workflow

The following diagram illustrates the general workflow for assessing the stability of a molecule under acidic stress conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (Ar-SF5 in ACN) reaction_sol Prepare Reaction Solution (Dilute stock in 0.01 M HCl) stock->reaction_sol t0 Analyze T₀ Sample (Initial Concentration) reaction_sol->t0 incubate Incubate at Controlled Temperature t0->incubate sampling Sample at Time Intervals (e.g., 1, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis of all samples sampling->hplc plot Plot % Remaining vs. Time hplc->plot interpret Interpret Results (Determine Stability) plot->interpret

Caption: Experimental workflow for acidic stability testing.

Conceptual Degradation Pathway

This diagram shows a hypothetical mechanism for the degradation of this compound under extreme acidic and thermal stress.

References

Technical Support Center: Managing Byproducts in SF5-Involving Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing byproducts in reactions involving the introduction of the pentafluorosulfanyl (SF5) group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing SF5-containing reagents, particularly those derived from pentafluorosulfanyl benzene (SF5Ph) such as pentafluorosulfanyl chloride (SF5Cl), in their synthetic endeavors. The unique electronic properties and high stability of the SF5 group make it a valuable substituent in modern chemistry, but its introduction can be accompanied by challenging side reactions.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.

Section 1: Troubleshooting Guide for Common Byproducts in SF5Cl Radical Addition Reactions

Pentafluorosulfanyl chloride (SF5Cl) is a primary reagent for introducing the SF5 group, often through radical addition to unsaturated systems like alkenes and alkynes.[4][5][6][7] While effective, these reactions can generate a variety of byproducts. This section addresses the most common issues and provides step-by-step protocols for their mitigation.

Issue 1.1: Formation of Dimeric and Oligomeric Byproducts

Question: My reaction of SF5Cl with an alkyne is producing a significant amount of a 2:1 (alkyne:SF5Cl) dimeric adduct. How can I suppress this side reaction?

Root Cause Analysis: Dimerization is often a consequence of unfavorable reaction kinetics, where the intermediate vinyl radical reacts with another alkyne molecule before it is trapped by a chlorine atom from SF5Cl. This is particularly prevalent when the concentration of the alkyne is high relative to the concentration of SF5Cl.[8]

Mitigation Strategy:

  • Control Reagent Stoichiometry: Carefully control the stoichiometry of your reactants. Instead of adding the alkyne in one portion, consider a slow addition of the alkyne to the reaction mixture containing SF5Cl. This maintains a low concentration of the alkyne throughout the reaction, favoring the desired 1:1 adduct.

  • Optimize Reaction Temperature: Lowering the reaction temperature can help to control the rate of the radical chain reaction and may reduce the extent of dimerization. Experiment with temperatures ranging from -78 °C to -40 °C.[5]

  • Increase SF5Cl Concentration: If feasible, using a slight excess of SF5Cl can help to ensure that the intermediate radical is efficiently trapped. However, this must be balanced with the challenges of removing excess SF5Cl during workup.

Experimental Protocol: Slow Addition of Alkyne

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your SF5Cl solution in an appropriate degassed solvent (e.g., MTBE or hexane).[9]

  • Cool the solution to the desired reaction temperature (e.g., -40 °C).

  • Prepare a solution of the alkyne in the same degassed solvent.

  • Using a syringe pump, add the alkyne solution to the stirred SF5Cl solution over a period of 1-2 hours.

  • Once the addition is complete, allow the reaction to stir for an additional hour at the same temperature before quenching and workup.

Issue 1.2: Unwanted Chlorination of the Substrate

Question: I am observing direct chlorination of my substrate in addition to the desired SF5-adduct. What is the cause and how can I prevent it?

Root Cause Analysis: The presence of free chlorine (Cl2) or other chlorine radical sources can lead to competitive chlorination of your starting material or product. This can arise from the decomposition of SF5Cl or from certain initiators. Some chlorine sources used in the ex-situ generation of SF5Cl can also be a source of this side reaction if not properly controlled.[8]

Mitigation Strategy:

  • Purify SF5Cl: Ensure your SF5Cl is free from impurities like Cl2. If you are preparing SF5Cl, purification by fractional distillation may be necessary.[10]

  • Choose the Right Initiator: Triethylborane (Et3B) is a common radical initiator for these reactions.[5][6] However, if chlorination is an issue, consider alternative initiation methods such as using an amine-borane complex or photoinitiation, which can sometimes offer cleaner reactions.[5][6]

  • Optimize Reaction Conditions: Running the reaction at a lower temperature can sometimes disfavor the chlorination pathway.

Experimental Protocol: Using an Amine-Borane Complex as a Radical Initiator

  • In a sealed vial, dissolve your alkene or alkyne (1.0 equiv) in a degassed solvent (e.g., MTBE) at the desired starting temperature (e.g., -40 °C).[5][9]

  • Add a solution of SF5Cl in hexane (typically 3 equivalents).[9]

  • Add the amine-borane complex (e.g., DMAB) as the radical initiator.

  • Allow the reaction mixture to stir for the required time at the specified temperature.[5]

  • Monitor the reaction by an appropriate method (e.g., 19F NMR) and proceed with workup upon completion.

Issue 1.3: Hydrolysis of SF5-Containing Products

Question: During workup and purification, I am seeing evidence of hydrolysis of my SF5-containing product, leading to byproducts like acetophenone. How can I minimize this?

Root Cause Analysis: While the SF5 group is generally stable, certain SF5-containing compounds can be susceptible to hydrolysis, especially under acidic or basic conditions.[10][11] The presence of water during the reaction or workup can lead to the formation of hydrolyzed byproducts.

Mitigation Strategy:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under a dry, inert atmosphere.

  • Neutral Workup: During the workup, use neutral washes (e.g., saturated sodium chloride solution) instead of acidic or basic solutions.

  • Careful Purification: When performing column chromatography, use a non-polar eluent system if possible and minimize the time the compound spends on the silica gel. In some cases, using deactivated silica gel can be beneficial.

Experimental Protocol: Anhydrous Reaction and Neutral Workup

  • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

  • Use freshly distilled or commercially available anhydrous solvents.

  • Perform the reaction under a positive pressure of an inert gas.

  • Upon completion of the reaction, quench with a neutral reagent if necessary.

  • Extract the product with a suitable organic solvent and wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.

Visualizing the Radical Addition Pathway

SF5Cl_Radical_Addition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Byproduct Formation (Termination) Initiator Initiator SF5_radical SF5• Initiator->SF5_radical Radical Generation SF5Cl_reagent SF5Cl SF5Cl_reagent->SF5_radical Alkyne R-C≡C-H SF5_radical->Alkyne Addition Vinyl_Radical R-C(SF5)=C•-H Alkyne->Vinyl_Radical Desired_Product R-C(SF5)=C(Cl)-H Vinyl_Radical->Desired_Product Cl atom transfer SF5_radical2 SF5• Desired_Product->SF5_radical2 SF5Cl_reagent2 SF5Cl SF5Cl_reagent2->Desired_Product Vinyl_Radical2 R-C(SF5)=C•-H Alkyne2 R-C≡C-H Vinyl_Radical2->Alkyne2 Undesired Reaction Dimer_Byproduct Dimeric Adduct Alkyne2->Dimer_Byproduct

Caption: Radical addition of SF5Cl to an alkyne and a competing dimerization pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the "super-trifluoromethyl group" and why is it important?

The pentafluorosulfanyl (SF5) group is often referred to as the "super-trifluoromethyl group" due to its strong electron-withdrawing properties, high thermal and chemical stability, and significant lipophilicity.[2][12] These characteristics can enhance the biological activity and improve the pharmacokinetic profiles of molecules, making the SF5 group highly valuable in drug discovery and materials science.[1][2][3]

Q2: My SF5Cl addition reaction is not going to completion. What are some common reasons for low conversion?

Several factors can contribute to low conversion in SF5Cl addition reactions:

  • Inefficient Radical Initiation: The chosen radical initiator may not be effective at the reaction temperature, or it may be degrading. Ensure your initiator is fresh and appropriate for your reaction conditions.

  • Presence of Radical Inhibitors: Trace impurities in your reagents or solvents can quench the radical chain reaction. Ensure all components of your reaction are of high purity.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. A balance must be found to achieve both good conversion and selectivity.

  • Insufficient Initiator: The amount of radical initiator may be too low to sustain the chain reaction. Consider a slight increase in the initiator concentration.

Q3: Are there alternatives to SF5Cl for introducing the SF5 group?

Yes, while SF5Cl is a common reagent, other methods for introducing the SF5 group exist. These include:

  • Oxidative fluorination of aryl disulfides: This method can be used to synthesize aryl-SF5 compounds.

  • Using other SF5-containing building blocks: A variety of SF5-functionalized arenes and alkynes are becoming available and can be used in cross-coupling and other reactions.[13][14]

  • Direct functionalization with SF6: Recent advances have shown that SF6 can be used as a source of the SF5 group under photocatalytic conditions.[11]

Q4: How can I safely handle SF5Cl?

SF5Cl is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[15] It is often supplied as a solution in a suitable solvent like n-hexane to improve handling safety.[15][16] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For more detailed safety information, consult the Safety Data Sheet (SDS) for SF5Cl.

Q5: What are the best analytical techniques to monitor my SF5Cl reaction and characterize the products?

  • 19F NMR Spectroscopy: This is the most powerful technique for monitoring the progress of your reaction and characterizing your SF5-containing products. The SF5 group gives a characteristic signal in the 19F NMR spectrum.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of your desired product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to monitor the reaction progress and purify the final product.

Visualizing Troubleshooting Logic

Troubleshooting_SF5Cl Start Reaction Issue Identified Low_Yield Low Yield / Incomplete Conversion Start->Low_Yield Byproduct_Formation Significant Byproduct Formation Start->Byproduct_Formation Decomposition Product Decomposition Start->Decomposition Check_Purity Check Reagent/Solvent Purity Low_Yield->Check_Purity Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Check_Initiator Check_Initiator Low_Yield->Check_Initiator Identify_Byproduct Identify_Byproduct Byproduct_Formation->Identify_Byproduct Check_Purification Review Purification Method Decomposition->Check_Purification Check_Workup Check_Workup Decomposition->Check_Workup Dimer Dimer/Oligomer Slow_Addition Use Slow Addition Dimer->Slow_Addition Change_Stoichiometry Adjust Stoichiometry Dimer->Change_Stoichiometry Chlorination Chlorination Purify_SF5Cl Purify SF5Cl Chlorination->Purify_SF5Cl Change_Initiator Change Initiator Chlorination->Change_Initiator Hydrolysis Hydrolysis Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Neutral_Workup Use Neutral Workup Hydrolysis->Neutral_Workup Identify_Byproduct->Dimer Dimer Identify_Byproduct->Chlorination Chlorinated Identify_Byproduct->Hydrolysis Hydrolyzed

Caption: A logical workflow for troubleshooting common issues in SF5Cl reactions.

References

Technical Support Center: Scale-Up Synthesis of Phenylsulfur Pentafluoride (PhSF₅)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of Phenylsulfur Pentafluoride (PhSF₅). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. This compound is a compound of significant interest due to the unique properties of the SF₅ group, often termed a "super-trifluoromethyl" group for its high electronegativity, lipophilicity, and chemical stability.[1][2]

Historically, the synthesis of PhSF₅ involved hazardous reagents like molecular fluorine (F₂) or expensive ones like silver difluoride (AgF₂), often resulting in low yields.[1][3] This guide focuses on the modern, more practical, and scalable two-step method that has become the industry standard. We will address common challenges, troubleshooting strategies, and frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.

Section 1: Overview of the Modern Scale-Up Synthesis Workflow

The contemporary method for producing arylsulfur pentafluorides is a robust two-step process starting from inexpensive and readily available diaryl disulfides or aryl thiols.[1][2] This approach avoids many of the hazards and costs associated with older methods, making it suitable for industrial production.[4][5]

The overall process is as follows:

  • Oxidative Chlorofluorination: Diphenyl disulfide is reacted with chlorine (Cl₂) and an alkali metal fluoride (e.g., potassium fluoride, KF) to form the key intermediate, Phenylsulfur Chlorotetrafluoride (PhSF₄Cl).

  • Fluoride Exchange: The isolated PhSF₄Cl intermediate is then treated with a fluorinating agent, such as zinc fluoride (ZnF₂), to replace the chlorine atom with fluorine, yielding the final product, this compound (PhSF₅).[1]

G cluster_0 Step 1: PhSF₄Cl Formation cluster_1 Step 2: PhSF₅ Formation Start Diphenyl Disulfide (Ph-S-S-Ph) Intermediate Phenylsulfur Chlorotetrafluoride (PhSF₄Cl) Start->Intermediate Oxidative Chlorofluorination Reagents1 Cl₂ Gas Potassium Fluoride (KF) Reagents1->Intermediate Intermediate2 PhSF₄Cl Intermediate->Intermediate2 Isolation & Purification FluorideSource Zinc Fluoride (ZnF₂) Product This compound (PhSF₅) FluorideSource->Product Intermediate2->Product Fluoride Exchange

Caption: High-level workflow for the two-step synthesis of PhSF₅.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Part A: Issues in Step 1 (PhSF₄Cl Formation)

Question 1: My yield of Phenylsulfur Chlorotetrafluoride (PhSF₄Cl) is significantly lower than expected on a larger scale. What are the likely causes?

Answer: Low yield in this step is a common scale-up challenge. The causality can be traced to several factors:

  • Moisture Contamination: All reagents and solvents must be rigorously dried. Alkali metal fluorides like KF are hygroscopic. Any moisture will react with the chlorinated sulfur intermediates, leading to undesired byproducts like phenylsulfonyl chloride. Ensure KF is oven-dried and handled under an inert atmosphere.

  • Inefficient Gas Dispersion: On a larger scale, ensuring efficient mixing of chlorine gas with the solid-liquid slurry is critical. If Cl₂ is introduced too quickly or without adequate agitation, it can lead to localized reactions and poor conversion. Consider using a gas dispersion tube and a powerful overhead stirrer.

  • Temperature Control: The reaction is exothermic. Poor temperature management can lead to side reactions. A reactor with a cooling jacket is essential for maintaining the optimal reaction temperature.

  • Reagent Stoichiometry: While theoretical stoichiometry calls for 5 moles of Cl₂ and 8 moles of KF per mole of diphenyl disulfide, empirical optimization on a larger scale may be necessary to account for gas-phase losses and reagent purity.[3]

Question 2: I am concerned about the safety of handling large quantities of chlorine gas. Are there safer, scalable alternatives?

Answer: Yes, this is a valid and critical concern. While chlorine gas is cost-effective, its high toxicity and reactivity present significant engineering challenges for safe scale-up. A highly effective and safer alternative is the use of Trichloroisocyanuric acid (TCCA) as a solid source of electrophilic chlorine.[6][7]

  • Causality: TCCA, in combination with KF, generates the reactive chlorine species in situ, avoiding the need to handle and meter gaseous Cl₂. This significantly simplifies the reactor setup and enhances operational safety. The reaction using TCCA and KF to produce aryl-SF₄Cl compounds has been shown to be efficient and tolerant of various functional groups.[8]

  • Recommendation: For scales beyond the laboratory, a process safety review is strongly recommended. Adopting the TCCA/KF method is a proven strategy to de-risk the first step of the synthesis.

Part B: Issues in Step 2 (PhSF₅ Formation)

Question 3: The conversion of PhSF₄Cl to PhSF₅ is incomplete, and I have to use harsh distillation conditions to separate the product, lowering my overall yield. How can I improve this conversion?

Answer: Incomplete conversion is typically due to the activity of the fluoride source or suboptimal reaction conditions.

  • Fluorinating Agent Activity: Zinc fluoride (ZnF₂) is an excellent reagent for this step, but its effectiveness depends on its physical properties (e.g., fine powder for maximum surface area) and purity. Ensure you are using a high-purity, anhydrous grade of ZnF₂.

  • Reaction Conditions: This step is often performed neat (without solvent) by heating the PhSF₄Cl intermediate with ZnF₂ powder.[1]

    • Temperature: The reaction temperature is critical. For PhSF₄Cl, heating to around 120 °C is typically effective.[1] Insufficient temperature will result in a sluggish and incomplete reaction.

    • Agitation: Thorough mixing of the liquid PhSF₄Cl with the solid ZnF₂ is essential for efficient reaction.

  • Driving to Completion: If the reaction stalls, consider adding a slight excess of ZnF₂. Monitoring the reaction by ¹⁹F NMR is the most reliable way to determine completion, as the signals for PhSF₄Cl and PhSF₅ are distinct.

Question 4: My final PhSF₅ product is contaminated with Phenylsulfonyl Fluoride (PhSO₂F). Where is this coming from?

Answer: The presence of PhSO₂F is almost always due to the hydrolysis of the PhSF₄Cl intermediate. The sulfur(VI) center in PhSF₄Cl is highly electrophilic and susceptible to reaction with water.

  • Mechanism: If any water is present during the workup of Step 1 or the setup of Step 2, it can react with PhSF₄Cl. This hydrolysis ultimately leads to the formation of the more stable sulfonyl fluoride. Adding D₂O to an NMR tube containing PhSF₄Cl shows decomposition to phenylsulfonyl chloride, indicating its moisture sensitivity.[1]

  • Prevention:

    • Anhydrous Workup: Ensure that the workup and isolation of PhSF₄Cl from Step 1 are performed under strictly anhydrous conditions.

    • Dry Apparatus: All reactors and transfer lines for Step 2 must be thoroughly dried.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reactor.

G A Problem: Incomplete Conversion (PhSF₄Cl → PhSF₅) B Is the ZnF₂ active and anhydrous? A->B C Is the reaction temperature high enough? (e.g., ~120 °C) B->C Yes E Source fresh, anhydrous ZnF₂. Ensure it's a fine powder. B->E No D Is agitation sufficient? C->D Yes F Increase bath temperature. Monitor internal reaction temp. C->F No G Increase stirrer speed. Ensure good solid-liquid contact. D->G No H Monitor by ¹⁹F NMR until PhSF₄Cl is consumed. D->H Yes E->B F->C G->D

Caption: Troubleshooting logic for incomplete conversion in Step 2.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for handling the reagents and intermediates in this process? A1: Safety is paramount. This compound and its precursors are hazardous.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[9][10]

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[11] this compound is described as a colorless liquid with a pungent odor and is irritating to the eyes, skin, and respiratory system.[9]

  • Chlorine Gas: If using Cl₂, a dedicated gas cabinet, leak detection system, and emergency scrubber are essential for scale-up operations.

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[12] In case of skin contact, wash immediately with soap and water.[10] For eye contact, irrigate immediately with plenty of water and seek medical advice.[9][10]

Q2: How stable is the final PhSF₅ product to common workup and purification conditions? A2: The SF₅ group is renowned for its exceptional chemical and thermal stability, which is a key advantage.[1] It is generally stable under a wide range of conditions, including exposure to strong acids and bases, as well as oxidizing and reducing environments.[13][14] This stability is comparable to or even exceeds that of the trifluoromethyl (CF₃) group.[1] However, like any chemical, it can decompose at very high temperatures.[9]

Q3: What are the key analytical techniques for in-process control and final product QC? A3: A combination of techniques is essential for robust quality control.

  • ¹⁹F NMR Spectroscopy: This is the most critical technique. The SF₅ group gives a characteristic and unmistakable signal pattern: a doublet for the four equatorial fluorines (Fₑ) and a pentet for the single axial fluorine (Fₐ).[15] For PhSF₅, these signals appear around δ 60-65 ppm (Fₑ) and δ 80-85 ppm (Fₐ). This allows for unambiguous confirmation of the product and quantification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile byproducts. Note that some intermediates, like ArSF₄Cl, may decompose in the GC column.[1]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular weight and elemental composition of the final product.[4]

Section 4: Data and Reference Protocol
Table 1: Typical Reaction Parameters for PhSF₅ Synthesis
ParameterStep 1: PhSF₄Cl FormationStep 2: PhSF₅ Formation
Key Reagents Diphenyl disulfide, Cl₂, KFPhSF₄Cl, ZnF₂
Solvent Acetonitrile or other polar aprotic solventNone (Neat reaction)
Temperature 0 °C to Room Temperature~120 °C (Bath Temperature)
Typical Reaction Time 12-24 hours4-8 hours
Molar Ratio Ph₂S₂ : Cl₂ : KF ≈ 1 : 5 : 8PhSF₄Cl : ZnF₂ ≈ 1 : 1.5 - 2.0
Typical Yield 75-90% (of isolated PhSF₄Cl)80-95% (from PhSF₄Cl)
Workup Filtration, solvent removal, distillationDirect distillation from reaction mixture

Note: These parameters are illustrative and require optimization for specific scales and equipment.[1][3]

Reference Experimental Protocol (Lab Scale)

Step 1: Synthesis of Phenylsulfur Chlorotetrafluoride (PhSF₄Cl)

  • In a fume hood, equip a dry, three-necked flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a drying tube.

  • Charge the flask with dried potassium fluoride (KF, 8 mol eq.) and diphenyl disulfide (1 mol eq.) in anhydrous acetonitrile.

  • Cool the stirred slurry to 0 °C using an ice bath.

  • Bubble chlorine (Cl₂, 5 mol eq.) gas through the slurry at a rate that maintains the internal temperature below 20 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • Filter the reaction mixture under an inert atmosphere to remove solids.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude PhSF₄Cl by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of this compound (PhSF₅)

  • In a fume hood, charge a dry flask equipped for distillation with the purified PhSF₄Cl (1 mol eq.) and anhydrous zinc fluoride (ZnF₂, 2 mol eq.).

  • Heat the stirred mixture in an oil bath to 120 °C.

  • The product, PhSF₅, will begin to distill. Collect the distillate. The reaction is typically complete within 4-8 hours.

  • The collected product is often of high purity. If necessary, it can be redistilled.

  • Confirm product identity and purity using ¹⁹F NMR and GC-MS.

References

Technical Support Center: Phenylsulfur Pentafluoride (PhSF₅) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Unwanted Polymerization

Welcome to the technical support center for Phenylsulfur Pentafluoride (PhSF₅) chemistry. The unique properties of the SF₅ group, often called a "super-trifluoromethyl group," make it highly valuable in medicinal chemistry and materials science for its strong electron-withdrawing nature, high stability, and significant lipophilicity.[1][2][3] However, its reactivity, particularly in radical reactions, can present challenges, with unwanted polymerization being a primary concern.

This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, ensuring successful and reproducible outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is polymerization a significant side reaction in PhSF₅ chemistry?

A: The most common methods for introducing the SF₅ group to organic molecules involve radical intermediates.[1][2][4] For instance, the addition of the SF₅ group across alkenes and alkynes is typically initiated by radical-forming reagents or external stimuli like heat or UV light.[2][5] Once formed, these highly reactive radical species can initiate a chain-reaction polymerization with the monomer substrate, competing with the desired SF₅ addition and leading to low yields and difficult purification.[5]

Q2: What are the primary indicators of unwanted polymerization during a reaction?

A: Key indicators include:

  • Rapid increase in viscosity: The reaction mixture may become thick, gel-like, or even solidify.

  • Precipitation of a solid: Formation of an insoluble, often amorphous, material.

  • Exothermic event: A sudden, uncontrolled increase in reaction temperature, which can further accelerate polymerization.[6]

  • Low yield of desired product: The target molecule is consumed in the polymerization process.

  • Complex crude NMR/TLC: The analytical data shows a smear of high molecular weight species rather than a clean product spot or distinct peaks.[7]

Q3: What are the general strategies to prevent or minimize polymerization?

A: A multi-faceted approach is most effective:

  • Radical Inhibition: Introduce a small quantity of a radical scavenger to quench unwanted chain reactions without interfering with the primary reaction.[8]

  • Temperature Control: Maintain a low and stable reaction temperature to reduce the rate of radical propagation.

  • Concentration Management: Keep the concentration of the monomer low, often through the slow addition of reagents, to disfavor intermolecular chain reactions.

  • Solvent Selection: Choose a solvent that does not promote radical pathways and can effectively dissipate heat.

  • Avoidance of Potent Initiators: Be cautious with strong Lewis acids, which can inadvertently initiate polymerization.[9]

Troubleshooting Guide: Common Polymerization Issues

This section addresses specific problems encountered during PhSF₅ reactions and provides detailed, actionable solutions.

Problem 1: Reaction mixture solidifies or becomes highly viscous immediately after adding the initiator.

This indicates a runaway chain-growth polymerization, where radical propagation proceeds unchecked.[6]

Root Cause Analysis:

The concentration of radical species is too high, leading to rapid, uncontrolled chain propagation. This is a classic free-radical polymerization mechanism consisting of initiation, propagation, and termination steps.[5] The goal is to control the initiation and interrupt the propagation step without stopping the desired single-addition reaction.

Workflow for Mitigation: Implementing Radical Inhibition

The most effective solution is the addition of a free-radical inhibitor. These compounds react with polymer radicals to form stable, non-reactive species, effectively terminating the polymerization chain.[8]

G cluster_propagation Chain Propagation (Undesired) cluster_inhibition Inhibition Pathway (Desired Control) P_radical Polymer Radical (P•) Monomer Monomer (M) P_radical->Monomer + M Monomer->P_radical Forms P-M• (Longer Chain) Inhibitor Inhibitor (Inh) Inactive_Species Inactive Species (P-Inh) Inhibitor->Inactive_Species Chain Termination P_radical_2 Polymer Radical (P•) P_radical_2->Inhibitor + Inh Initiator Initiator (I•) Monomer_init Monomer (M) Initiator->Monomer_init Initiation Monomer_init->P_radical Monomer_init->P_radical_2 caption Fig 1. Interruption of Radical Polymerization by an Inhibitor.

Protocol: Using a Radical Inhibitor (e.g., BHT)
  • Reagent Preparation: Prepare your reaction vessel with the substrate and solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inhibitor Addition: Before adding any initiator or PhSF₅ reagent, add the radical inhibitor. For Butylated hydroxytoluene (BHT), a typical concentration is 0.1-0.5 mol%.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) to further slow down potential side reactions.

  • Initiation: Slowly add the radical initiator (e.g., AIBN or triethylborane) to the cooled, stirred mixture.

  • Reagent Addition: Add the this compound reagent dropwise over a prolonged period to maintain a low instantaneous concentration.

  • Monitoring: Monitor the reaction by TLC or LCMS. The absence of rapid viscosity changes is a good sign.

InhibitorCommon AbbreviationTypical Concentration (mol%)Notes
Butylated hydroxytolueneBHT0.1 - 0.5Cost-effective and widely used. Effective for many vinyl monomers.
PhenothiazinePTZ0.05 - 0.2Highly effective, especially in acrylates and styrenes.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO0.1 - 1.0Stable radical that acts as a reversible radical trap. Can be used for controlled polymerizations.[8]
HydroquinoneHQ0.1 - 0.5Often requires the presence of oxygen to be fully effective.
Problem 2: Low yield of the SF₅-adduct with significant polymer formation, even with an inhibitor.

This suggests that the reaction kinetics favor polymerization over the desired SF₅ addition. The choice of reaction conditions is critical.

Root Cause Analysis:

While an inhibitor can stop runaway reactions, suboptimal conditions (temperature, concentration, solvent) can still allow polymerization to be a major competing pathway. The activation energy for polymerization may be comparable to or lower than that of the desired reaction under the chosen conditions.

G cluster_conditions Reaction Conditions Start Reactants (Substrate + PhSF₅ + Initiator) High_Temp High Temperature High Concentration Start->High_Temp Pathway 1 Low_Temp Low Temperature Slow Addition Start->Low_Temp Pathway 2 Polymer Undesired Polymer High_Temp->Polymer Favors Polymerization Product Desired SF₅ Adduct Low_Temp->Product Favors Desired Product caption Fig 2. Competing Reaction Pathways Based on Conditions.

Protocol for Optimizing Reaction Conditions
  • Temperature Screening:

    • Start the reaction at a significantly lower temperature than initially attempted (e.g., -20 °C or 0 °C).

    • If no reaction occurs, allow it to warm slowly (e.g., to room temperature) while monitoring carefully.

    • The optimal temperature is the lowest at which the desired reaction proceeds at a reasonable rate while the polymerization is suppressed.

  • Slow Addition / High Dilution:

    • Instead of adding all reagents at once, prepare two separate solutions: one with the substrate and another with the PhSF₅ reagent and initiator.

    • Using a syringe pump, add the PhSF₅/initiator solution to the stirred substrate solution over several hours.

    • This maintains a low concentration of the reactive species, favoring the unimolecular addition over the bimolecular polymerization chain reaction.

  • Solvent Choice:

    • Use solvents that are poor at sustaining radical chains. Halogenated solvents like dichloromethane (DCM) can sometimes participate in side reactions.

    • Consider less reactive solvents like acetonitrile, ethyl acetate, or even fluorinated solvents for highly sensitive reactions.[9]

Problem 3: Formation of intractable polymeric material when using a Lewis Acid.

Some syntheses of arylsulfur pentafluorides use Lewis acids. However, strong Lewis acids can be potent initiators for cationic polymerization, especially with electron-rich alkenes or aromatic compounds. A study noted that a strong Lewis acid like SbF₅ led to a polymeric product, while milder options were successful.[9]

Root Cause Analysis:

The strong Lewis acid coordinates to the substrate or trace impurities (like water), generating a carbocationic species that rapidly polymerizes the substrate.

Solution: Select an Appropriate Fluoride Source / Lewis Acid

Avoid strong, aggressive Lewis acids in favor of milder, often solid-state, alternatives.

Lewis Acid / Fluoride SourceObservationRecommendationReference
Antimony Pentafluoride (SbF₅)Led to polymeric productAvoid for polymerization-sensitive substrates.[9]
Boron Trifluoride Etherate (HBF₄·OEt₂)Moderate yield (40%)A viable but potentially suboptimal choice.[9]
Titanium Tetrafluoride (TiF₄)Moderate yield (35%)Can be effective, but optimization may be needed.[9]
Copper(II) Fluoride (CuF₂)Good yield (57%)A better alternative to strong Lewis acids.[9]
Zinc Fluoride (ZnF₂) High yield Recommended. Inexpensive, easily handled, and shows high efficacy without promoting polymerization.[9]
Experimental Protocol: Using ZnF₂ in Aryl-SF₅ Synthesis
  • Drying: Ensure all reagents and the reaction vessel are scrupulously dry. ZnF₂ is hygroscopic and should be dried in a vacuum oven before use.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Loading: Charge the flask with the aryl sulfur chlorotetrafluoride (ArSF₄Cl) precursor, the solvent (e.g., anhydrous acetonitrile), and ZnF₂ (typically 1.5-2.0 equivalents).

  • Heating: Heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by ¹⁹F NMR or GC-MS until the starting material is consumed.

  • Workup: After cooling, the solid ZnCl₂ byproduct can be removed by filtration, followed by standard aqueous workup and purification.

References

Validation & Comparative

The "Super-Trifluoromethyl" Challenger: A Comparative Guide to SF₅Ph and its CF₃ Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer therapeutics, medicinal chemists continuously seek novel molecular motifs that can confer advantageous properties to drug candidates. For decades, the trifluoromethyl (CF₃) group has been a stalwart ally, enhancing metabolic stability, modulating lipophilicity, and improving receptor binding affinity through its unique electronic and steric characteristics.[1][2] However, a more potent player has emerged from the realm of organofluorine chemistry: the pentafluorosulfanyl (SF₅) group. Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety presents a distinct and, in many cases, superior profile for drug design.[3]

This guide provides an in-depth comparative analysis of the SF₅ and CF₃ groups, focusing on phenyl-substituted analogues (SF₅Ph vs. CF₃Ph), to arm researchers with the knowledge to rationally deploy these powerful tools. We will dissect their fundamental physicochemical differences, explore the profound implications for pharmacokinetics and pharmacodynamics with supporting data, and provide detailed experimental protocols for their evaluation.

Section 1: Unveiling the Physicochemical Disparity: SF₅ vs. CF₃

The foundation of a drug's behavior in the body lies in its physicochemical properties. The substitution of a CF₃ group with an SF₅ group can dramatically alter a molecule's electronic character, lipophilicity, and steric profile, offering a broader design space for optimization.

Electronic Effects: A Tale of Inductive Power

Both the CF₃ and SF₅ groups are potent electron-withdrawing groups due to the high electronegativity of fluorine. This property is crucial for modulating the pKa of nearby acidic or basic centers and for engaging in specific interactions with biological targets. However, the SF₅ group exhibits a significantly stronger electron-withdrawing effect. This is quantitatively captured by their respective Hammett parameters (σp), where SF₅Ph displays a value of approximately +0.68, surpassing the +0.53 of CF₃Ph.[3] This heightened inductive pull, with minimal resonance contribution, allows for a more potent and predictable modulation of a molecule's electronic landscape.

Lipophilicity: Navigating the ADME Maze

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While both groups increase lipophilicity, the SF₅ group does so to a much greater extent. The Hansch lipophilicity parameter (π), a measure of a substituent's contribution to LogP, is approximately 1.23 for the SF₅ group, significantly higher than the 0.88 for the CF₃ group.[3] This enhanced lipophilicity can improve membrane permeability and bioavailability but must be carefully balanced to avoid issues with solubility and off-target effects.[4]

Steric Profile: More Than Just Size

The SF₅ group is considerably larger than the CF₃ group, with an octahedral geometry that presents a unique three-dimensional footprint. This larger steric bulk can be advantageous for probing larger binding pockets and can shield a molecule from metabolic enzymes, thereby enhancing its stability.[3] However, this increased size can also be a liability if the target's binding site is sterically constrained.

Table 1: Head-to-Head Comparison of Physicochemical Properties

PropertySF₅ GroupCF₃ GroupRationale for Advantage in Medicinal Chemistry
Hammett Constant (σp) ~0.68[3]~0.53[3]Stronger electron-withdrawing nature can enhance binding affinity and metabolic stability.
Hansch Lipophilicity (π) ~1.23[3]~0.88[3]Increased lipophilicity can improve membrane permeability and oral bioavailability.
Electronegativity (Pauling) ~3.65[3]~3.36[3]Higher electronegativity can lead to stronger non-covalent interactions with biological targets.
Steric Hindrance LargerSmallerGreater steric bulk can probe larger binding pockets and shield from metabolic enzymes.[3]

Section 2: The Impact on Biological Performance: A Case Study

The true test of a functional group's utility lies in its impact on a molecule's biological activity and pharmacokinetic profile. A compelling example is the structure-activity relationship study of indole inhibitors of the AAA ATPase p97, a promising cancer target.[5]

In this study, a direct comparison was made between a C-5 trifluoromethyl-substituted indole (CF₃-analogue) and its corresponding pentafluorosulfanyl-substituted counterpart (SF₅-analogue). Surprisingly, the SF₅-analogue was found to be the least active compound in the series, with a significant drop in potency compared to the CF₃-analogue.[5] This underscores a critical principle in drug design: the SF₅ group is not a simple "drop-in" replacement for the CF₃ group.[3] The larger size and stronger electron-withdrawing effect of the SF₅ group were likely not optimal for the specific binding pocket of p97 in this particular molecular scaffold.[3] This case highlights the necessity of nuanced, context-dependent optimization rather than a one-size-fits-all approach.

While in this instance the SF₅ group was detrimental to activity, its inherent properties, particularly its high metabolic stability, remain highly attractive.[5] The key is to identify molecular contexts where its unique steric and electronic features can be productively harnessed.

Section 3: Experimental Protocols for Evaluation

To empower researchers in their own comparative studies, this section provides detailed, step-by-step protocols for key in vitro assays.

Synthesis of Pentafluorosulfanylbenzene (SF₅Ph)

The accessibility of SF₅-containing building blocks has historically been a bottleneck. However, modern synthetic methods have made compounds like SF₅Ph more readily available. A convenient three-step synthesis starting from 1,4-cyclohexadiene has been reported.[6]

SynthesisWorkflow A 1,4-Cyclohexadiene B Radical Addition of SF5Cl A->B + SF5Cl C Intermediate B->C D Dehydrohalogenation C->D E Pentafluorosulfanylbenzene (SF5Ph) D->E >70% overall yield

Caption: A simplified workflow for the synthesis of pentafluorosulfanylbenzene.

Step-by-Step Protocol:

  • Radical Addition: In a suitable reaction vessel, combine 1,4-cyclohexadiene with a source of pentafluorosulfanyl chloride (SF₅Cl). Initiate the radical reaction, typically using a radical initiator such as AIBN or by photochemical means.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up to remove any unreacted reagents and byproducts.

  • Dehydrohalogenation: Subject the crude intermediate to dehydrohalogenation conditions to introduce the aromatic ring. This can often be achieved by treatment with a suitable base.

  • Purification: Purify the resulting pentafluorosulfanylbenzene by distillation or column chromatography to yield the final product.

Note: The synthesis of SF₅-containing compounds should be performed by trained chemists in a well-ventilated fume hood due to the potential hazards of the reagents involved.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[7][8]

MetabolicStabilityAssay cluster_0 Incubation cluster_1 Analysis A Test Compound (SF5Ph or CF3-analogue) D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH (cofactor) C->D E Quench Reaction (Acetonitrile) D->E Time points (0, 7, 15, 25, 40 min) F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Determine % Compound Remaining G->H

Caption: Workflow for an in vitro metabolic stability assay.

Materials:

  • Test compounds (SF₅Ph and CF₃-analogue), 10 mM stock in DMSO

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Thaw liver microsomes on ice. Prepare a working solution of the test compounds by diluting the DMSO stock in acetonitrile. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Add the test compound to initiate the pre-incubation (typically 5 minutes at 37°C).

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.

  • Time Points: At designated time points (e.g., 0, 7, 15, 25, and 40 minutes), stop the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.[7]

  • Protein Precipitation: Seal the plate and vortex to mix. Centrifuge the plate (e.g., at 5500 rpm for 5 minutes) to pellet the precipitated proteins.[7]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Causality Behind Experimental Choices:

  • Liver Microsomes: These are used as they are a rich source of phase I drug-metabolizing enzymes, particularly cytochrome P450s, which are responsible for the majority of oxidative metabolism of drugs.[8]

  • NADPH: This cofactor is essential for the catalytic activity of cytochrome P450 enzymes.[8] Including a negative control without NADPH helps to distinguish between enzymatic degradation and chemical instability.

  • Acetonitrile Quenching: Cold acetonitrile is used to abruptly stop the enzymatic reaction by denaturing the proteins and causing them to precipitate. The internal standard aids in accurate quantification by LC-MS/MS.

Section 4: Conclusion and Future Perspectives

The pentafluorosulfanyl group is a powerful addition to the medicinal chemist's toolkit, offering a unique combination of strong electron-withdrawing character, high lipophilicity, and significant steric bulk. While not a universal replacement for the trifluoromethyl group, the SF₅ moiety provides a distinct avenue for fine-tuning the properties of drug candidates. As synthetic methodologies for introducing the SF₅ group become more accessible and our understanding of its structure-activity relationships deepens, we can expect to see its strategic application in a growing number of next-generation therapeutics. The key to unlocking its full potential lies in a rational, data-driven approach, leveraging its unique attributes to overcome specific challenges in drug design.

References

A Senior Application Scientist's Guide to Validating the Structure of SF5-Substituted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pentafluorosulfanyl (SF5) group is rapidly emerging as a substituent of high interest in drug discovery and materials science, often touted as a "super-trifluoromethyl group" due to its unique combination of properties.[1][2][3] Its high electronegativity, thermal and chemical stability, and significant lipophilicity make it a powerful tool for modulating the physicochemical and biological properties of organic molecules.[1][3][4] However, the very characteristics that make the SF5 group so attractive also present unique challenges for its unambiguous structural validation. This guide provides a comparative overview of the primary analytical techniques for the structural elucidation of SF5-substituted compounds, offering insights into the rationale behind experimental choices and providing actionable protocols for researchers in the field.

The Challenge: Beyond Standard Characterization

The introduction of the bulky, electron-withdrawing SF5 group can significantly influence the spectral and crystallographic properties of a molecule. Standard analytical approaches may require optimization or complementary techniques to provide a complete and accurate structural picture. The key challenges include:

  • Complex NMR Spectra: The five fluorine atoms of the SF5 group give rise to complex splitting patterns in both ¹⁹F and other NMR spectra, which can be challenging to interpret.

  • Crystallization Difficulties: The steric bulk of the SF5 group can sometimes hinder the formation of high-quality single crystals suitable for X-ray diffraction.

  • Fragmentation Patterns in Mass Spectrometry: The stability of the SF5 group can lead to predictable, yet sometimes complex, fragmentation patterns that require careful analysis.

This guide will delve into the three pillars of structural validation for SF5-compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Mass Spectrometry. We will explore the strengths and limitations of each technique and demonstrate how they can be used in a complementary fashion to achieve unequivocal structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is arguably the most powerful tool for the initial structural assessment of SF5-substituted compounds in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive analysis.

¹⁹F NMR Spectroscopy: The Definitive Signature

Due to the presence of five fluorine atoms, ¹⁹F NMR is the most informative technique for confirming the presence and integrity of the SF5 group. The SF5 group typically displays a characteristic A₄B pattern, consisting of a quintet for the four equatorial fluorine atoms (Fₑ) and a doublet of nonets (or a complex multiplet) for the single axial fluorine atom (Fₐ).

Causality Behind the Choice: The distinct chemical environment of the axial and equatorial fluorine atoms and their coupling to each other and to other nuclei provides a unique fingerprint for the SF5 group. The observation of this specific splitting pattern is strong evidence for the successful incorporation of the intact SF5 moiety.

Experimental Protocol: ¹⁹F NMR of an Aryl-SF5 Compound

  • Sample Preparation: Dissolve 5-10 mg of the SF5-substituted compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard.

  • Acquisition Parameters:

    • Set the spectral width to encompass the expected chemical shift range for SF5 groups (typically +60 to +90 ppm for Fₑ and +80 to +110 ppm for Fₐ).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to confirm the 4:1 ratio of equatorial to axial fluorine atoms.

    • Analyze the coupling patterns to determine the J-coupling constants (JFF).

Workflow for ¹⁹F NMR Analysis of SF5-Compounds

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation prep Dissolve SF5-compound in deuterated solvent acq Acquire 19F NMR spectrum on high-field spectrometer prep->acq proc Fourier Transform, Phasing, Baseline Correction acq->proc integ Integrate signals (Confirm 4:1 ratio) proc->integ couple Analyze coupling patterns (Determine JFF) integ->couple confirm Confirm A4B pattern (Quintet and Doublet of Nonets) couple->confirm

Caption: Workflow for the validation of the SF5 group using ¹⁹F NMR spectroscopy.

¹H and ¹³C NMR Spectroscopy: Completing the Picture

While ¹⁹F NMR confirms the SF5 group, ¹H and ¹³C NMR are crucial for elucidating the rest of the molecular structure. The strong electron-withdrawing nature of the SF5 group influences the chemical shifts of nearby protons and carbons. Furthermore, coupling between fluorine and these nuclei (JHF and JCF) provides valuable connectivity information.

Data Presentation: Characteristic NMR Data for an Exemplary Aryl-SF5 Compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹⁹F~85quintetJ(Fₑ-Fₐ) ≈ 1454 x Fₑ
~105doublet of nonetsJ(Fₐ-Fₑ) ≈ 1451 x Fₐ
¹H7.5-8.0m-Aromatic protons
¹³C150-160quintetJ(C-Fₑ) ≈ 15-20C-SF5
120-140m-Other aromatic carbons

Single-Crystal X-ray Crystallography: The Gold Standard

For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is unparalleled.

Causality Behind the Choice: This technique provides direct visualization of the molecular structure in the solid state, offering irrefutable proof of connectivity and geometry. For SF5-compounds, it confirms the expected octahedral geometry around the sulfur atom.[5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the SF5-substituted compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model.

    • Refine the model against the experimental data to obtain the final structure with high precision.

Workflow for X-ray Crystallography of SF5-Compounds

G cluster_cryst Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_valid Structural Validation cryst Grow high-quality single crystals data Collect diffraction data using a diffractometer cryst->data solve Solve structure using direct/Patterson methods data->solve refine Refine the structural model solve->refine valid Validate bond lengths, angles, and geometry refine->valid

Caption: Workflow for the structural validation of SF5-compounds using single-crystal X-ray crystallography.

Data Presentation: Key Crystallographic Parameters for a Typical Aryl-SF5 Compound

ParameterTypical ValueSignificance
S-Fₑ bond length1.57 - 1.61 ÅConfirms covalent S-F bonds
S-Fₐ bond length1.58 - 1.62 ÅSimilar to equatorial bond lengths
C-S bond length1.75 - 1.80 ÅConfirms attachment to the organic scaffold
Fₑ-S-Fₐ bond angle~90°Consistent with octahedral geometry
Fₑ-S-Fₑ bond angle~90° and ~180°Consistent with octahedral geometry

Data sourced from crystallographic studies of aromatic SF5 compounds.[5][6]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for determining the molecular weight of the synthesized compound and providing insights into its fragmentation pathways.

Causality Behind the Choice: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the presence of the five fluorine atoms and one sulfur atom. The fragmentation pattern can also be diagnostic for the SF5 group.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

  • Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and volatility of the compound.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap, TOF).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).

    • Compare the experimental mass to the calculated mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of HF or the entire SF5 radical.

Workflow for Mass Spectrometry Analysis of SF5-Compounds

G cluster_prep Sample Preparation cluster_ion Ionization & Analysis cluster_data Data Analysis cluster_confirm Structural Confirmation prep Prepare a dilute solution of the SF5-compound ion Ionize using ESI or APCI prep->ion anal Analyze using HRMS (e.g., Orbitrap, TOF) ion->anal mw Identify molecular ion peak and confirm elemental composition anal->mw frag Analyze fragmentation pattern mw->frag confirm Confirm molecular formula and structural fragments frag->confirm

Caption: Workflow for the validation of SF5-compounds using high-resolution mass spectrometry.

Comparative Summary of Techniques

TechniqueStrengthsLimitationsBest For
¹⁹F NMR Highly sensitive to the SF5 group, provides a unique fingerprint.[7][8]Can have complex splitting patterns, provides no 3D information.Rapid confirmation of the SF5 group's presence and integrity in solution.
X-ray Crystallography Provides unambiguous 3D structure, "gold standard".[5][6]Requires high-quality single crystals, which can be difficult to obtain.Definitive proof of structure, stereochemistry, and solid-state conformation.
Mass Spectrometry Confirms molecular weight and elemental composition with high accuracy.[9][10]Provides limited structural information on its own, fragmentation can be complex.Confirming the molecular formula and identifying key structural motifs through fragmentation.

Conclusion: A Synergistic Approach for Confident Validation

The structural validation of novel SF5-substituted compounds requires a multi-faceted and synergistic analytical approach. While ¹⁹F NMR serves as an indispensable initial screening tool for confirming the presence of the SF5 moiety, it should be complemented by ¹H and ¹³C NMR for a complete picture of the organic framework. For unequivocal structural proof, single-crystal X-ray crystallography remains the ultimate arbiter, providing a detailed three-dimensional view of the molecule. Finally, high-resolution mass spectrometry provides the crucial confirmation of the molecular formula. By judiciously applying these techniques in concert, researchers can confidently and accurately characterize these promising new chemical entities, paving the way for their application in medicine and materials science.

References

The Pentafluorosulfanyl (SF₅) Group: A Guide to Bioisosteric Replacement Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Classical Bioisosteres

In the landscape of medicinal chemistry, the principle of bioisosterism—the exchange of one functional group for another with similar physicochemical properties to enhance or modulate biological activity—is a cornerstone of rational drug design. While classical bioisosteres like the carboxylate and tetrazole are well-established, the quest for novel functionalities that offer unique property combinations continues. Among the "emerging" fluorinated groups, the pentafluorosulfanyl (SF₅) moiety has garnered significant attention as a powerful tool for lead optimization.[1][2][3]

Often dubbed the "super-trifluoromethyl group," the SF₅ group presents a unique constellation of properties that distinguish it from its closest analogue, the trifluoromethyl (CF₃) group, and other common functionalities like the tert-butyl or nitro groups.[4][5][6][7] This guide provides a comparative analysis of the SF₅ group in bioisosteric replacement studies, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors. We will explore the causality behind its effects, from its profound electronic influence to its steric and lipophilic contributions, providing a framework for its strategic deployment.

Physicochemical Profile: A Head-to-Head Comparison

The decision to incorporate an SF₅ group is driven by its distinct physicochemical properties. Its octahedral geometry, high electronegativity, and significant lipophilicity allow it to modulate a molecule's conformation, metabolic stability, and membrane permeability in ways that other groups cannot.[8][9][10] The SF₅ group is renowned for its exceptional thermal and chemical stability, a feature attributed to the strong sulfur-fluorine bonds, making it highly resistant to metabolic degradation.[8][11][12]

A quantitative comparison with other common bioisosteres reveals the unique space it occupies:

PropertySF₅ CF₃ t-Butyl OCF₃ NO₂
van der Waals Volume (ų) 55.4[9]34.6[9]76.9[9]~42~23
Hansch Lipophilicity (π) 1.23 - 1.51[9][13]0.88 - 1.09[9][13]1.981.04[9]-0.28
Hammett Constant (σₚ) +0.68[9][13]+0.53 - +0.54[9][13]-0.20+0.35+0.78
Hammett Constant (σₘ) +0.61[9][13]+0.43[9][13]-0.07+0.38+0.71
Electronegativity (Pauling) 3.65[14]3.36[14]2.55 (C)~3.5 (O)~3.2 (Avg)

Key Insights from the Data:

  • Size & Shape: The SF₅ group's volume is intermediate between the CF₃ and the bulkier t-butyl group.[9] Its unique octahedral geometry can lead to more selective interactions with biological receptors compared to the tetrahedral CF₃.[9]

  • Lipophilicity: The SF₅ group is significantly more lipophilic than the CF₃ group.[9][13][15] This property is critical for enhancing membrane permeability and bioavailability, which can be a decisive factor in improving a drug candidate's pharmacokinetic profile.[8][10]

  • Electronic Effects: With a Hammett constant (σₚ) of +0.68, the SF₅ group is a more powerful electron-withdrawing group than CF₃ (+0.54).[9][13] This strong induction can profoundly impact the pKa of neighboring functional groups, alter metabolic stability, and influence ligand-receptor binding interactions.[8][11]

Case Studies: The SF₅ Group in Medicinal Chemistry

The true value of a bioisostere is demonstrated through its application. Examining specific instances where SF₅ has replaced other groups reveals a complex and context-dependent structure-activity relationship (SAR).

Lead Compound/SeriesTargetBioisosteric ReplacementKey Finding & Outcome
Phenyl Indole Inhibitor AAA ATPase p97C₅-CF₃ → C₅-SF₅ Decreased Potency: The SF₅ analogue was nearly 5-fold less active. This was hypothesized to be due to the larger size or stronger electron-withdrawing effect of the SF₅ group being detrimental in this specific binding pocket.[16]
Teriflunomide Analogue Dihydroorotate Dehydrogenase (HDHODH)CF₃ → SF₅ Improved Potency: The SF₅-substituted analogue demonstrated improved inhibition of HDHODH compared to the parent drug, highlighting the utility of SF₅ in enhancing biological activity.[1]
Mefloquine Analogue Plasmodium falciparumCF₃ → SF₅ Improved Pharmacokinetics: The 8-SF₅ analogue of mefloquine showed a longer half-life and several-fold higher in vivo antimalarial activity than the parent drug, underscoring its role in enhancing metabolic stability.[2]
Cannabinoid Receptor Ligands CB₁ ReceptorCF₃ / t-Butyl → SF₅ Equivalent or Improved Affinity: SF₅-substituted pyrazoles generally showed slightly higher or equivalent CB₁ receptor affinity and selectivity compared to their CF₃ and t-butyl counterparts.[16]

These studies illustrate a critical principle: there is no universal "better" bioisostere. The success of an SF₅ replacement is highly dependent on the specific biological target and the intricate balance of steric, electronic, and lipophilic interactions within the binding site.

Experimental Design & Key Protocols

A systematic bioisosteric replacement study involves synthesis, physicochemical characterization, and biological evaluation. The goal is to generate clean, interpretable data that directly compares the novel analogue to its predecessor.

General Workflow for SF₅ Bioisosteric Replacement

G cluster_0 Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 Biological & ADME Evaluation cluster_3 Analysis Lead Lead Compound (e.g., with CF₃) InSilico In Silico Analysis (logP, pKa prediction) Lead->InSilico Synth_SF5 Synthesis of SF₅ Analogue InSilico->Synth_SF5 Synth_CF3 Synthesis of CF₃ Analogue (Control) InSilico->Synth_CF3 Purity Purity & Structural Confirmation (NMR, LC-MS) Synth_SF5->Purity Synth_CF3->Purity LogP LogP Determination (Shake-Flask) SAR Structure-Activity Relationship (SAR) Analysis LogP->SAR pKa pKa Measurement (Spectrophotometry) pKa->SAR Purity->LogP Purity->pKa BioAssay Primary Biological Assay (e.g., IC₅₀, Kᵢ) Purity->BioAssay MetStab Metabolic Stability (Liver Microsomes) BioAssay->MetStab BioAssay->SAR Perm Permeability Assay (e.g., PAMPA) MetStab->Perm MetStab->SAR Perm->SAR PKPD PK/PD Correlation SAR->PKPD Decision Go/No-Go Decision PKPD->Decision

Caption: Workflow for a comparative bioisosteric study.

Protocol 1: Determination of Lipophilicity (log P_oct/wat_) by Shake-Flask Method

This protocol adheres to the OECD Guideline 107 and provides the gold standard for lipophilicity measurement.

Causality: Lipophilicity (logP) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Comparing the experimental logP of an SF₅ analogue to its CF₃ counterpart quantifies the impact of the bioisosteric switch on this key property, informing predictions of membrane permeability and bioavailability.

Methodology:

  • Preparation: Prepare a mutually saturated solution of n-octanol and buffer (typically phosphate buffer, pH 7.4). Accurately prepare a stock solution of the test compound (e.g., 1 mg/mL) in n-octanol.

  • Partitioning: In a screw-cap tube, combine 5 mL of the saturated buffer and 5 mL of the compound's stock solution in saturated n-octanol.

  • Equilibration: Agitate the tube at room temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Centrifuge the tube at 2000 x g for 10 minutes to achieve complete phase separation.

  • Quantification: Carefully sample an aliquot from both the aqueous and n-octanol phases.

  • Analysis: Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

  • Result: The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P). The experiment should be run in triplicate.

Protocol 2: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

Causality: The SF₅ group is prized for its high chemical stability, which is hypothesized to confer resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This assay directly tests that hypothesis by measuring the rate at which the compound is cleared by liver enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Thaw human liver microsomes (HLM, e.g., pooled donor) on ice. Dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare an NADPH regenerating solution (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

    • Prepare a 1 mM stock solution of the test compound and a positive control (e.g., testosterone) in acetonitrile or DMSO.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension to 37 °C for 5 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 3000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) as: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg microsomal protein/mL).

Synthetic Considerations: Accessing SF₅-Containing Molecules

A significant historical barrier to the widespread adoption of the SF₅ group was the difficulty of its chemical synthesis.[5][8] Early methods often required harsh and hazardous reagents like elemental fluorine (F₂). However, recent advances have made SF₅-containing building blocks more accessible.[17][18] Reagents such as pentafluorosulfanyl chloride (SF₅Cl) are now commonly used for the introduction of the SF₅ group onto various scaffolds.[9][14]

A common modern strategy for creating SF₅-heterocycles is depicted below.

Caption: A common synthetic route to SF₅-heterocycles.

This two-step sequence, involving a radical addition of SF₅Cl to an alkyne followed by a base-mediated cyclization, has broadened the accessibility of diverse SF₅-containing scaffolds for medicinal chemists.[9]

Conclusion and Future Outlook

The pentafluorosulfanyl group is far more than a simple CF₃ mimic. It is a unique functional group with a distinct steric, lipophilic, and electronic signature.[12] Its successful application as a bioisostere requires a nuanced understanding of its properties and a careful, case-by-case evaluation. While it can dramatically enhance metabolic stability and cell permeability, its larger size and potent electron-withdrawing nature can also be detrimental to binding affinity if not accommodated by the target's active site.[10][16]

The growing commercial availability of SF₅ building blocks and the development of more robust synthetic methods are paving the way for its broader application in drug discovery.[7][12][17] As we continue to explore its utility, the SF₅ group will undoubtedly solidify its place as an indispensable tool in the medicinal chemist's arsenal for fine-tuning the next generation of therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Phenylsulfur Pentafluoride (C₆H₅SF₅)

Author: BenchChem Technical Support Team. Date: January 2026

Phenylsulfur pentafluoride and its derivatives are at the cutting edge of innovation in pharmaceuticals, agrochemicals, and materials science. The unique pentafluorosulfanyl (SF₅) group imparts exceptional chemical and thermal stability, high electronegativity, and significant lipophilicity, making it a powerful tool for molecular design.[1][2] However, the very stability that makes this compound so valuable also renders it a significant challenge for chemical disposal. This guide provides essential, science-backed procedures for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The Challenge: Extreme Chemical Inertness

The carbon-fluorine and sulfur-fluorine bonds are among the strongest in organic chemistry, granting the SF₅ group remarkable resistance to degradation.[3] this compound possesses high chemical stability under a wide range of conditions, including strongly oxidizing, reducing, acidic, and basic environments.[4] Crucially for disposal considerations, it does not react with a refluxing solution of sodium hydroxide in aqueous ethanol , a common method for neutralizing less robust halogenated compounds.[4] This inherent stability means that simple, laboratory-scale chemical neutralization is not a viable or effective disposal strategy. Attempting such procedures is futile and may lead to uncontrolled reactions if more aggressive, inappropriate reagents are used.

The only proven method for the complete destruction of such highly stable organofluorine compounds is high-temperature incineration (typically >900°C) in specialized facilities equipped with flue-gas scrubbers to neutralize the resulting hazardous byproducts like hydrogen fluoride (HF) and sulfur oxides (SOx).[5][6] Therefore, the responsibility of the laboratory researcher is not to attempt chemical destruction, but to ensure the waste is handled, packaged, and labeled correctly for collection by a licensed hazardous waste disposal service.

Core Directive: Prepare for Professional Disposal

The following step-by-step protocol outlines the necessary procedures for managing this compound waste within a laboratory setting, from the point of generation to its final collection.

Personal Protective Equipment (PPE) is Mandatory

Before handling this compound in any form, including as a waste product, the following PPE must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A flame-retardant laboratory coat.

  • Work Area: All handling must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]

Step 1: Waste Segregation - The First Critical Step

Proper segregation is paramount to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Specific Waste Container: this compound waste must be collected in a dedicated container. Do not mix it with other waste streams.

  • Categorize as Halogenated Organic Waste: This compound falls under the category of halogenated organic waste.[8] It should be collected separately from non-halogenated solvents, acids, bases, and aqueous waste.

  • Avoid Incompatibilities: Do not mix this compound waste with strong oxidizing agents.[9] Although stable, extreme conditions could potentially initiate a reaction.

Step 2: Container Selection and Packaging
  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. Ensure the container is in good condition with no cracks or leaks.

  • Primary and Secondary Containment: The primary waste container should be placed within a larger, non-breakable secondary container (such as a plastic tub or bucket) to contain any potential leaks.

  • Leave Headspace: Do not fill the container to more than 80% capacity. This headspace allows for vapor expansion and reduces the risk of spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and is critical for the safety of everyone who will handle the waste.

  • Affix a Hazardous Waste Label: As soon as you begin collecting waste, attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields: Fill out the label completely and legibly. This must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The CAS Number: 2557-81-5

    • An accurate estimation of the concentration and total quantity.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

  • List All Components: If the waste is a solution, list all components and their approximate percentages (e.g., this compound (~5%), Dichloromethane (95%)).

Step 4: Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in your laboratory's designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[7]

  • Arrange for Pickup: Once the container is ready for disposal, follow your institution's procedures to request a waste pickup from your EHS department. They will coordinate with a licensed hazardous waste contractor for transport and final destruction via incineration.

  • Documentation: Maintain a record of the waste generated and its disposal date as required by your institution's policies.

Workflow and Logic Diagrams

The following diagrams illustrate the procedural flow and the rationale behind the disposal strategy.

Caption: Procedural workflow for the disposal of this compound waste.

G Compound This compound (C₆H₅SF₅) Stability High Thermal & Chemical Stability (Strong S-F and C-F Bonds) Compound->Stability LabNeutralization In-Lab Chemical Neutralization (e.g., with NaOH) Stability->LabNeutralization SafeDisposal Safe & Compliant Disposal Path Stability->SafeDisposal Therefore Ineffective Ineffective / Not Feasible LabNeutralization->Ineffective Incineration High-Temperature Incineration (>900°C) SafeDisposal->Incineration Byproducts Hazardous Byproducts (HF, SOx) Incineration->Byproducts Scrubbing Flue-Gas Scrubbing Byproducts->Scrubbing Requires

Caption: Logical diagram illustrating why incineration is the required disposal method.

Summary of Key Disposal Parameters

ParameterRequirementRationale & Reference
Disposal Method High-Temperature IncinerationThe compound's extreme stability prevents effective chemical neutralization in a lab setting.[4] Incineration is the established method for destroying persistent organofluorine substances.[5][6]
Waste Segregation Collect in a dedicated, labeled "Halogenated Organic Waste" container.Prevents dangerous cross-reactions and ensures compliant disposal.[7][8]
Container Leak-proof, chemically compatible (Glass or HDPE), with a secure cap.Ensures safe containment during storage and transport.
Labeling "Hazardous Waste", "this compound", CAS: 2557-81-5, all components listed.Complies with regulations (e.g., RCRA) and ensures safe handling by all personnel.
In-Lab Action Safe packaging, labeling, and storage in an SAA. Contact EHS for pickup.Fulfills the researcher's direct responsibility for hazardous waste management.[7]

By adhering to these procedures, researchers can manage this compound waste safely and responsibly, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Phenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: January 2026

Phenylsulfur pentafluoride (PhSF₅), a colorless liquid with a pungent odor, is a powerful and versatile fluorinating agent used in synthetic chemistry, pharmaceutical development, and materials science.[1][2] Its utility, however, is matched by its significant hazards, including flammability, corrosivity, and toxicity.[3][4] A profound understanding and rigorous implementation of safety protocols are not merely best practices; they are essential prerequisites for any professional handling this compound.

This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.

Hazard Profile and Risk Assessment

Before any laboratory work commences, a thorough risk assessment is mandatory. The hazardous properties of this compound, as defined by the Globally Harmonized System (GHS), dictate the minimum required safety controls.[4][5]

Table 1: GHS Hazard Classification for this compound

Hazard Class & CategoryH-StatementHazard DescriptionImplication for Handling
Flammable Liquids, Cat. 3H226Flammable liquid and vaporRequires control of ignition sources, use of non-sparking tools, and proper grounding.[3][6]
Acute Toxicity, Oral, Cat. 4H302Harmful if swallowedStrict prohibition of pipetting by mouth; necessitates immediate medical attention upon ingestion.[3][4]
Skin Irritation, Cat. 2H315Causes skin irritationMandates the use of chemical-resistant gloves and protective body coverings.[4][6]
Serious Eye Irritation, Cat. 2H319Causes serious eye irritationRequires robust eye and face protection to prevent splashes and vapor contact.[4][6]
STOT Single Exposure, Cat. 3H335May cause respiratory irritationAll handling must occur in a certified chemical fume hood or with appropriate respiratory protection.[4][7]

Beyond these primary hazards, it is critical to recognize that this compound can decompose upon heating, releasing highly toxic gases such as hydrogen fluoride and sulfur fluorides.[1] This thermal instability underscores the need for stringent temperature control and emergency preparedness.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist exercise but a system designed to provide layered protection against all identified hazards. Each component is critical to ensuring operator safety.

Respiratory Protection
  • Primary Engineering Control: All manipulations of this compound must be performed inside a properly functioning and certified chemical fume hood. This is the most critical barrier to prevent inhalation of its irritating vapors.[7][8]

  • Emergency/High-Risk Scenarios: For responding to spills or in situations where fume hood integrity is compromised, a higher level of respiratory protection is required. A full-face respirator equipped with a combination cartridge for organic vapors and acid gases (e.g., ABEK-type) is essential.[9][10] For large spills, a Self-Contained Breathing Apparatus (SCBA) may be necessary.[10]

Eye and Face Protection
  • Rationale: this compound causes serious eye irritation and can lead to permanent damage.[3][4]

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory.

  • Enhanced Protection: Due to the severe irritation risk, a full-face shield must be worn over the chemical splash goggles.[11] This provides an additional barrier against splashes during transfers and reactions. Standard safety glasses are insufficient and strictly forbidden.

Hand Protection
  • Rationale: Direct contact causes significant skin irritation.[4][6] Prolonged or repeated exposure can lead to more severe chemical burns.

  • Glove Selection: Use chemical-resistant gloves. Butyl or nitrile rubber are suitable materials.[10] Always check the glove manufacturer’s compatibility chart for breakthrough times.

  • Best Practice (Double Gloving): Wearing two pairs of gloves (e.g., two pairs of nitriles or a nitrile inner glove with a heavier butyl outer glove) is strongly recommended.[11] This practice provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Contaminated gloves must be changed immediately.

Body and Foot Protection
  • Body: A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities (>100 mL) or a higher risk of splashing, a chemical-resistant apron or disposable chemical-resistant coveralls (e.g., Tychem®) should be worn over the lab coat.[10]

  • Footwear: Closed-toe shoes made of a non-porous, chemical-resistant material are mandatory.[11] These will protect the feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow minimizes the potential for error and exposure.

  • Preparation and Pre-Handling Checks:

    • Ventilation: Confirm that the chemical fume hood has a valid certification and that the airflow is optimal.

    • Safety Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.[11] Locate the appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam).[6]

    • Review SDS: Before beginning, re-read the Safety Data Sheet (SDS) for this compound.[8]

    • Assemble Equipment: Gather all necessary glassware and non-sparking tools.[6] Ensure containers can be properly grounded to prevent static discharge.[6]

  • Donning PPE:

    • Put on your lab coat, inner gloves, outer gloves, chemical splash goggles, and finally, the face shield. If a respirator is required, it should be fit-tested and donned according to established procedures.

  • Chemical Handling:

    • Perform all transfers and manipulations deep within the sash of the fume hood.

    • Keep the container of this compound tightly closed when not in use.[6]

    • Use a secondary container to transport the chemical within the lab.

  • Post-Handling and Decontamination:

    • Before removing PPE, decontaminate any reusable equipment that has come into contact with the chemical.

    • Doffing PPE: The removal of PPE is a critical step to avoid cross-contamination. Remove PPE in the following order:

      • Outer gloves.

      • Face shield and goggles.

      • Lab coat or coveralls (turn inside out as it's removed).

      • Inner gloves.

    • Wash hands and forearms thoroughly with soap and water immediately after completing the work.[6]

Emergency and Disposal Procedures

Spill Response
  • Small Spills (in fume hood): Absorb the spill with a dry, inert material such as sand or vermiculite. Collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[7][8]

  • Large Spills (or spills outside a hood): Evacuate the immediate area. Alert colleagues and the institutional safety officer. Remove all sources of ignition.[8] Only personnel trained and equipped with appropriate respiratory protection (SCBA or full-face respirator) should attempt to clean up the spill.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All materials contaminated with this compound, including excess chemical, absorbent materials from spills, and disposable PPE, are considered hazardous waste.[6][7]

  • Collect all waste in a clearly labeled, chemically compatible, and sealed container.

  • Store the waste container in a designated satellite accumulation area.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

This compound Handling Workflow

The following diagram illustrates the logical progression of tasks and decision points for safely handling this compound.

G planning 1. Planning & Risk Assessment - Review SDS and SOPs ppe_prep 2. Assemble PPE & Equipment - Select correct gloves, eye/face pro - Gather non-sparking tools planning->ppe_prep pre_checks 3. Pre-Work Checks - Verify fume hood certification - Test eyewash/shower ppe_prep->pre_checks don_ppe 4. Don PPE (Correct Sequence) pre_checks->don_ppe handle 5. Handle Chemical - Work within fume hood - Ground containers don_ppe->handle decision Incident Occurs? handle->decision emergency Emergency Protocol - Evacuate & Alert - First Aid / Spill Response decision->emergency Yes decon 6. Decontaminate - Clean workspace and equipment decision->decon No waste 8. Waste Management - Segregate hazardous waste - Label and store correctly emergency->waste doff_ppe 7. Doff PPE (Correct Sequence) decon->doff_ppe doff_ppe->waste end_point End of Procedure waste->end_point

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.